molecular formula Cr2H2O8Sn B14674120 Tin chromate CAS No. 38455-77-5

Tin chromate

Cat. No.: B14674120
CAS No.: 38455-77-5
M. Wt: 352.71 g/mol
InChI Key: BXHKBAZWBFREMH-UHFFFAOYSA-L
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Description

Tin Chromate, also known as Stannic Chromate, is an inorganic compound with the molecular formula Sn(CrO4)2 and a molecular weight of 350.70 g/mol . As a compound containing hexavalent chromium (Cr(VI)), it is of significant research interest, particularly in the study of corrosion-resistant coatings. Chromate conversion coatings are applied to various metal alloys, including tin, to passivate the surface, serving as a corrosion inhibitor, a primer to improve paint adhesion, and a decorative finish . Researchers value chromate coatings for their self-healing properties; residual hexavalent chromium in the coating can migrate to damaged areas, helping to restore the protective barrier . The primary mechanism of corrosion protection is the formation of a thin, adherent gel-like layer composed of mixed chromium oxides (e.g., Cr2O3) on the metal substrate, which acts as a physical barrier against environmental factors . From a toxicological perspective, the research value of this compound is also linked to the study of hexavalent chromium compounds, which are classified as human carcinogens . The toxicity of Cr(VI) is primarily attributed to its oxidative nature. Inside cells, Cr(VI) is reduced through reactive intermediates, including chromium(V), which can generate reactive oxygen species (ROS) and cause oxidative DNA damage, such as the formation of 8-oxo-guanine, a lesion relevant to carcinogenesis . This makes it a critical compound for investigations in industrial toxicology and environmental health. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

38455-77-5

Molecular Formula

Cr2H2O8Sn

Molecular Weight

352.71 g/mol

IUPAC Name

hydroxy-oxido-dioxochromium;tin(2+)

InChI

InChI=1S/2Cr.2H2O.6O.Sn/h;;2*1H2;;;;;;;/q2*+1;;;;;;;2*-1;+2/p-2

InChI Key

BXHKBAZWBFREMH-UHFFFAOYSA-L

Canonical SMILES

O[Cr](=O)(=O)[O-].O[Cr](=O)(=O)[O-].[Sn+2]

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to Tin Chromate: Chemical Formula and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula and structural aspects of tin chromate, a compound existing in two primary oxidation states: tin(II) chromate and tin(IV) chromate. Due to the limited availability of detailed crystallographic data in public domains, this guide focuses on the fundamental chemical properties, theoretical structures, and a generalized experimental protocol for their synthesis.

Chemical Formula and Nomenclature

Tin, a post-transition metal, most commonly exhibits oxidation states of +2 (stannous) and +4 (stannic). The chromate anion is a polyatomic ion with the formula CrO₄²⁻. The chemical formulas for the two forms of this compound are determined by the principle of charge neutrality.

  • Tin(II) Chromate: In this compound, the tin cation (Sn²⁺) combines with the chromate anion (CrO₄²⁻) in a 1:1 ratio to form an electrically neutral compound.

    • Chemical Formula: SnCrO₄[1]

  • Tin(IV) Chromate: The tin(IV) cation (Sn⁴⁺) requires two chromate anions (CrO₄²⁻) to balance the positive charge.

    • Chemical Formula: Sn(CrO₄)₂[2][3][4][5][6]

Physicochemical Properties

The distinct oxidation states of tin significantly influence the properties of the corresponding chromate compounds. A summary of key quantitative data is presented below.

PropertyTin(II) ChromateTin(IV) Chromate
Chemical Formula SnCrO₄Sn(CrO₄)₂
Molecular Weight 235.82 g/mol 350.69 g/mol [2][3]
Synonyms Stannous chromate[7]Stannic chromate[2]
Appearance Brown solid[1]Brown-yellow crystalline powder[8]
Crystal Structure Data Not available in public crystallographic databasesNot available in public crystallographic databases

Molecular Structure

The chromate ion (CrO₄²⁻) typically adopts a tetrahedral geometry with the chromium atom at the center and four oxygen atoms at the vertices. The tin cations would be positioned to balance the negative charges of the chromate anions.

Tin_Chromate_Structures cluster_SnII Tin(II) Chromate (SnCrO₄) cluster_SnIV Tin(IV) Chromate (Sn(CrO₄)₂) Sn2 Sn²⁺ CrO4_1 CrO₄²⁻ Sn2->CrO4_1 Sn4 Sn⁴⁺ CrO4_2 CrO₄²⁻ Sn4->CrO4_2 CrO4_3 CrO₄²⁻ Sn4->CrO4_3

Ionic association in Tin(II) and Tin(IV) chromate.

Experimental Protocols: Synthesis of Tin Chromates

Tin chromates are insoluble in water and can be synthesized via a precipitation reaction by mixing aqueous solutions of a soluble tin salt and a soluble chromate salt.[9][10][11][12] The following are generalized protocols for their preparation.

Synthesis of Tin(II) Chromate (SnCrO₄)

Principle: A precipitation reaction between a soluble tin(II) salt (e.g., tin(II) chloride, SnCl₂) and a soluble chromate salt (e.g., potassium chromate, K₂CrO₄).

Reaction: SnCl₂(aq) + K₂CrO₄(aq) → SnCrO₄(s) + 2KCl(aq)

Methodology:

  • Preparation of Reactant Solutions:

    • Prepare a standardized aqueous solution of tin(II) chloride (e.g., 0.5 M SnCl₂). To prevent hydrolysis of SnCl₂, the solution should be acidified with a small amount of hydrochloric acid.

    • Prepare a standardized aqueous solution of potassium chromate (e.g., 0.5 M K₂CrO₄).

  • Precipitation:

    • Slowly add the potassium chromate solution to the tin(II) chloride solution with constant stirring. A brown precipitate of tin(II) chromate will form immediately.

  • Isolation and Purification:

    • Separate the precipitate from the supernatant by filtration, for example, using a Buchner funnel.

    • Wash the collected precipitate with distilled water to remove soluble impurities, such as potassium chloride (KCl).

    • Continue washing until a test of the filtrate for chloride ions (e.g., with silver nitrate solution) is negative.

  • Drying:

    • Dry the purified precipitate in a desiccator or a low-temperature oven.

Synthesis of Tin(IV) Chromate (Sn(CrO₄)₂)

Principle: A precipitation reaction between a soluble tin(IV) salt (e.g., tin(IV) chloride, SnCl₄) and a soluble chromate salt (e.g., potassium chromate, K₂CrO₄).

Reaction: SnCl₄(aq) + 2K₂CrO₄(aq) → Sn(CrO₄)₂(s) + 4KCl(aq)

Methodology:

  • Preparation of Reactant Solutions:

    • Prepare a standardized aqueous solution of tin(IV) chloride (e.g., 0.5 M SnCl₄). Note that SnCl₄ is highly susceptible to hydrolysis, and the solution should be handled accordingly, often by preparation in acidic conditions.

    • Prepare a standardized aqueous solution of potassium chromate (e.g., 1.0 M K₂CrO₄) to ensure the correct stoichiometric ratio.

  • Precipitation:

    • Slowly add the potassium chromate solution to the tin(IV) chloride solution with vigorous stirring. A brown-yellow precipitate of tin(IV) chromate will form.

  • Isolation and Purification:

    • Filter the precipitate from the solution.

    • Wash the precipitate thoroughly with distilled water to remove soluble byproducts.

  • Drying:

    • Dry the final product, tin(IV) chromate, under vacuum or at a low temperature to prevent decomposition.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product A Soluble Tin Salt Solution (e.g., SnCl₂ or SnCl₄) C Mix Solutions (Precipitation) A->C B Soluble Chromate Solution (e.g., K₂CrO₄) B->C D Filtration C->D E Washing with Distilled Water D->E F Drying E->F G Pure this compound (SnCrO₄ or Sn(CrO₄)₂) F->G

Generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Stannic Chromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stannic chromate, with the chemical formula Sn(CrO₄)₂, is an inorganic compound characterized by its distinct brownish-yellow crystalline appearance.[1][2] While primarily utilized as a pigment for coloring porcelain and china in hues of rose and violet, its physicochemical properties are of interest in various scientific and industrial applications.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of stannic chromate, detailed experimental protocols for its synthesis, and a summary of its known hazards. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or have an interest in this compound.

Core Physicochemical Properties

Stannic chromate is a solid material at room temperature.[4] A summary of its key quantitative and qualitative physicochemical properties is presented in Table 1.

PropertyValueReferences
Chemical Formula Sn(CrO₄)₂ or Cr₂O₈Sn[3][5][6][7]
Molecular Weight Approximately 350.70 g/mol [2][3][5]
Appearance Brownish-yellow crystalline powder[2]
Solubility in Water Reported as soluble, partially soluble, and slightly soluble.[2][3]
Melting Point Decomposes upon heating.[2]
Boiling Point Not applicable; decomposes upon heating.[4]
CAS Registry Number 10101-75-4[8][7]

Experimental Protocols

Synthesis of Stannic Chromate

Materials:

  • Stannic chloride (SnCl₄) or another soluble tin(IV) salt

  • Ammonium hydroxide (NH₄OH)

  • Chromium trioxide (CrO₃)

  • Distilled water

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Drying oven

Procedure:

  • Preparation of Stannic Hydroxide: A solution of a soluble tin(IV) salt, such as stannic chloride, is prepared in distilled water. To this solution, an excess of ammonium hydroxide is added with constant stirring to precipitate stannic hydroxide (Sn(OH)₄). The precipitate is then filtered, washed thoroughly with distilled water to remove any soluble impurities, and can be used as a wet paste for the next step.

  • Preparation of Chromic Acid: Chromic acid (H₂CrO₄) is typically prepared in situ by the acidification of a chromate or dichromate salt, or by dissolving chromium trioxide (CrO₃) in water.

  • Reaction: The freshly prepared stannic hydroxide is suspended in distilled water. To this suspension, a stoichiometric amount of chromic acid solution is added slowly with vigorous stirring. The reaction mixture is then gently heated to facilitate the completion of the reaction.

  • Isolation and Purification: The resulting brownish-yellow precipitate of stannic chromate is isolated by filtration using a Buchner funnel. The precipitate is then washed several times with distilled water to remove any unreacted starting materials or soluble byproducts.

  • Drying: The purified stannic chromate is dried in an oven at a low temperature (e.g., 60-80 °C) to avoid decomposition.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_SnOH4 Preparation of Stannic Hydroxide cluster_H2CrO4 Preparation of Chromic Acid cluster_Reaction Reaction and Purification SnCl4 Stannic Chloride (SnCl₄) Precipitation Precipitation SnCl4->Precipitation NH4OH Ammonium Hydroxide (NH₄OH) NH4OH->Precipitation SnOH4 Stannic Hydroxide (Sn(OH)₄) Precipitation->SnOH4 Reaction Reaction SnOH4->Reaction CrO3 Chromium Trioxide (CrO₃) Dissolution Dissolution CrO3->Dissolution H2O Water (H₂O) H2O->Dissolution H2CrO4 Chromic Acid (H₂CrO₄) Dissolution->H2CrO4 H2CrO4->Reaction Filtration Filtration & Washing Reaction->Filtration Drying Drying Filtration->Drying StannicChromate Stannic Chromate (Sn(CrO₄)₂) Drying->StannicChromate

Caption: A flowchart illustrating the synthesis of stannic chromate.

Hazard Information and Safety Precautions

Stannic chromate is classified as a toxic material. Compounds containing hexavalent chromium are known to be carcinogenic and pose significant health risks. The hazards associated with chromates include toxicity upon inhalation and skin contact, and they are also considered environmental hazards.

Handling and Storage:

  • Personal Protective Equipment (PPE): When handling stannic chromate, appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn. In cases where dust may be generated, a respirator is recommended.

  • Ventilation: Work should be conducted in a well-ventilated area or under a fume hood to minimize inhalation exposure.

  • Storage: Stannic chromate should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

Given the toxic nature of chromates, all waste containing stannic chromate should be disposed of in accordance with local, state, and federal regulations for hazardous waste.

Applications and Relevance in Drug Development

The primary application of stannic chromate is as a pigment in the ceramics industry.[1][2][3] There is currently no direct application of stannic chromate in drug development due to the inherent toxicity of hexavalent chromium. However, understanding the properties and synthesis of such inorganic compounds can be relevant in the broader context of materials science and toxicology studies within the pharmaceutical industry. For instance, knowledge of the stability and reactivity of metal complexes can inform the design of safer materials or the development of protocols for handling and mitigating the risks of toxic compounds.

Conclusion

Stannic chromate is a brownish-yellow crystalline solid with a well-defined chemical formula and molecular weight. While its solubility in water is variably reported, it is known to decompose upon heating. Its synthesis is achieved through the reaction of stannic hydroxide and chromic acid. Due to the presence of hexavalent chromium, stannic chromate is a toxic and hazardous material, requiring careful handling and disposal. Its application is primarily in the field of pigments, with no direct role in drug development. This guide provides essential technical information for professionals who may encounter this compound in their research or industrial practices.

References

A Comprehensive Technical Guide to the Solubility of Tin Chromate in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of tin chromate. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the general solubility properties of tin compounds and chromates, the expected behavior of this compound in different solvents, and outlines comprehensive experimental protocols for determining its solubility. This guide addresses both common oxidation states of tin: Tin(II) and Tin(IV).

Introduction to this compound

This compound can exist in two primary forms corresponding to the +2 and +4 oxidation states of tin:

  • Tin(II) Chromate (Stannous Chromate): With the chemical formula SnCrO₄, this compound consists of the tin(II) cation (Sn²⁺) and the chromate anion (CrO₄²⁻).

  • Tin(IV) Chromate (Stannic Chromate): This compound has the chemical formula Sn(CrO₄)₂, comprising the tin(IV) cation (Sn⁴⁺) and two chromate anions.

The solubility of these compounds is a critical parameter in various applications, including the development of pigments, coatings, and potentially in specialized pharmaceutical contexts.

Quantitative Solubility Data

A thorough review of available scientific literature did not yield specific quantitative solubility data (such as Ksp values or solubility in g/100 mL) for either Tin(II) chromate or Tin(IV) chromate. Several databases explicitly state that the solubility in water is not available[1][2]. For context, the table below includes the solubility product constants (Ksp) for other sparingly soluble tin compounds.

Compound NameFormulaSolventKsp at 25°CSolubility ( g/100 mL)
Tin(II) Chromate SnCrO₄WaterNot AvailableNot Available
Tin(IV) Chromate Sn(CrO₄)₂WaterNot AvailableNot Available
Tin(II) HydroxideSn(OH)₂Water5.45 x 10⁻²⁷Not Available
Tin(IV) HydroxideSn(OH)₄Water1 x 10⁻⁵⁷Not Available
Tin(II) SulfideSnSWater1.0 x 10⁻²⁵Not Available

Qualitative Solubility and Expected Behavior in Different Solvents

While specific quantitative data is lacking, the principles of inorganic chemistry allow for predictions regarding the solubility of tin chromates in various solvents.

Water

Based on general solubility rules, most chromate salts are considered insoluble in water, with exceptions for those containing alkali metal cations (Na⁺, K⁺) and the ammonium ion (NH₄⁺)[3]. Therefore, both Tin(II) chromate and Tin(IV) chromate are expected to be sparingly soluble in water.

Acidic Solutions

Tin metal is known to be soluble in various acids, including hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and aqua regia[4][5]. The dissolution of tin compounds in acidic solutions is a common characteristic[6]. Chromate ions also react in acidic solutions, forming dichromate ions (Cr₂O₇²⁻), which can further influence the solubility equilibrium. It is therefore anticipated that the solubility of both Tin(II) and Tin(IV) chromate will be significantly increased in acidic conditions due to the reaction of the chromate anion and the potential complexation of the tin cation.

Basic Solutions

Tin is known to be soluble in alkalis[4][7]. Tin hydroxides, such as Sn(OH)₂, are known to dissolve in excess base, indicating amphoteric behavior[6]. This suggests that tin chromates may also exhibit increased solubility in basic solutions due to the formation of hydroxo-complexes of tin.

Organic Solvents

Information regarding the solubility of inorganic salts like this compound in organic solvents is scarce. Generally, ionic compounds tend to have low solubility in non-polar organic solvents. Some tin compounds, like Tin(IV) chloride, are soluble in organic solvents, which is indicative of their molecular character[6]. However, for the more ionic tin chromates, significant solubility in common organic solvents like ethanol, acetone, or methanol is not expected.

Experimental Protocols for Solubility Determination

Given the absence of published data, experimental determination of the solubility of tin chromates is necessary for any application requiring this information. The following are detailed methodologies for key experiments to determine the solubility of sparingly soluble salts.

Method 1: Determination of Solubility by Conductometry

This method is suitable for sparingly soluble salts that yield ions in solution, thereby increasing the electrical conductivity of the solvent.

Principle: The molar conductivity of a solution decreases with increasing concentration. For a saturated solution of a sparingly soluble salt, the concentration of ions is very low, and the molar conductivity can be approximated to be the molar conductivity at infinite dilution (Λ₀). The solubility (S) can be calculated from the specific conductivity (κ) of the saturated solution.

Apparatus:

  • Conductivity meter and conductivity cell

  • Thermostatic water bath

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., syringe filters with inert membranes)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess of the this compound salt to a known volume of the desired solvent (e.g., deionized water) in a beaker.

    • Stir the solution vigorously with a magnetic stirrer for an extended period (e.g., 24 hours) in a thermostatic water bath set to a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Conductivity Measurement:

    • Allow the undissolved solid to settle.

    • Carefully filter the supernatant through a syringe filter to obtain a clear, saturated solution.

    • Measure the conductivity of the saturated solution using a calibrated conductivity meter.

    • Measure the conductivity of the pure solvent at the same temperature.

  • Calculation of Solubility:

    • The specific conductivity of the salt (κ_salt) is calculated by subtracting the conductivity of the solvent (κ_solvent) from the conductivity of the saturated solution (κ_solution): κ_salt = κ_solution - κ_solvent

    • The molar conductivity at infinite dilution (Λ₀) for the salt is the sum of the ionic conductivities of the cation and anion (λ₀⁺ and λ₀⁻), which can be found in reference tables.

    • The solubility (S) in mol/L is calculated using the formula: S = (1000 * κ_salt) / Λ₀

Method 2: Determination of Solubility by Radiotracer Method

This highly sensitive method is ideal for substances with very low solubility.

Principle: A radioisotope of one of the constituent elements of the salt is incorporated into the compound. The activity of a known mass of the solid and the activity of a measured volume of the saturated solution are determined. The solubility can then be calculated from the ratio of these activities.

Apparatus:

  • Radiation counter (e.g., Geiger-Müller counter or scintillation counter)

  • Planchets

  • Micropipettes

  • Centrifuge

  • Thermostatic shaker

Procedure:

  • Synthesis of Radiolabeled this compound: Synthesize this compound using a radioisotope of tin (e.g., ¹¹³Sn) or chromium (e.g., ⁵¹Cr).

  • Preparation of Saturated Solution:

    • Place an excess of the radiolabeled this compound in a centrifuge tube with a known volume of the solvent.

    • Agitate the mixture in a thermostatic shaker until equilibrium is reached.

  • Activity Measurement of the Saturated Solution:

    • Centrifuge the solution to separate the solid.

    • Carefully take a precise aliquot (e.g., 1 mL) of the clear supernatant and transfer it to a planchet.

    • Evaporate the solvent gently and measure the activity (A_solution) using a radiation counter.

  • Activity Measurement of the Solid:

    • Weigh a small, precise amount of the dry, radiolabeled this compound (m_solid) and prepare it for counting in a similar manner to the solution sample.

    • Measure the total activity of this solid sample (A_solid).

  • Calculation of Solubility:

    • The concentration (C) of the salt in the saturated solution is calculated as: C (in g/mL) = (A_solution / V_solution) * (m_solid / A_solid)

    • Convert the concentration to the desired units (e.g., g/100 mL or mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical experiment to determine the solubility of a sparingly soluble salt like this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_separation Phase Separation cluster_analysis Analysis of Saturated Solution cluster_methods Analytical Methods cluster_calculation Data Processing start Start add_solid Add excess this compound to solvent start->add_solid equilibrate Equilibrate at constant temperature (e.g., 24h stirring) add_solid->equilibrate separate Separate solid and liquid phases (Filtration or Centrifugation) equilibrate->separate analysis Analyze the clear supernatant separate->analysis conductometry Conductometry analysis->conductometry radiotracer Radiotracer Method analysis->radiotracer icp ICP-MS/AES analysis->icp calculation Calculate Solubility (e.g., mol/L, g/100mL) conductometry->calculation radiotracer->calculation icp->calculation end End calculation->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide on the Crystal Structure and Space Group of Tin(IV) Chromate [Sn(CrO4)2]

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the crystallographic properties of Tin(IV) Chromate, tailored for researchers, scientists, and professionals in drug development.

Executive Summary

This technical guide addresses the crystal structure and space group of Tin(IV) Chromate, Sn(CrO4)2. Despite a thorough search of available scientific literature and chemical databases, detailed experimental data on the crystal structure and space group of pure Sn(CrO4)2 is not publicly available. Computational generation of its 3D structure is also currently unsupported in major chemical databases. This document summarizes the available chemical and physical data for Sn(CrO4)2 and outlines a general methodology for its synthesis as part of a nanocomposite, which may serve as a foundational reference for further experimental investigation into its crystallographic properties.

Introduction to Tin(IV) Chromate

Tin(IV) chromate, with the chemical formula Sn(CrO4)2, is an inorganic compound consisting of a tin cation in the +4 oxidation state and two chromate anions.[1][2] The chromate anion, [CrO4]2-, is a divalent inorganic anion and a chromium oxoanion.[3] The compound is also known by other names such as stannic chromate and chromic acid, tin(4+) salt (2:1).[4][5]

Physicochemical Properties

While crystallographic data is scarce, fundamental physicochemical properties of Sn(CrO4)2 have been calculated and are presented below.

PropertyValueSource
Chemical Formula Cr2O8Sn[4][5]
Molar Mass 350.70 g/mol [5][6][7]
IUPAC Name bis(dioxido(dioxo)chromium);tin(4+)[5]
CAS Number 10101-75-4[4][5]

Elemental Composition:

ElementSymbolAtomic WeightMass Percent
TinSn118.71033.85%
ChromiumCr51.996129.65%
OxygenO15.999436.50%

(Data sourced from WebQC.org)[6][7]

Synthesis and Characterization

Synthesis of CrO4-SnO2 Nanocomposite

A co-precipitation and sonication technique has been used to prepare CrO4-SnO2 nanocomposite material.[8] While the specific precursors and reaction conditions for the formation of the Sn(CrO4)2 phase within this composite are not detailed, co-precipitation methods generally involve the simultaneous precipitation of multiple components from a solution.

General Experimental Workflow for Co-Precipitation:

A generalized workflow for the synthesis of a metal oxide nanocomposite via co-precipitation.

Crystal Structure and Space Group: A Knowledge Gap

As of the date of this report, the crystal structure, including lattice parameters, unit cell volume, and atomic coordinates, for Sn(CrO4)2 has not been reported in publicly accessible crystallographic databases. Consequently, the space group, which describes the symmetry of the crystal, remains undetermined.

The determination of these properties would require experimental techniques such as single-crystal X-ray diffraction or powder X-ray diffraction, followed by crystallographic analysis.

Conclusion

This technical guide consolidates the currently available information on Tin(IV) Chromate. While basic chemical and physical properties are known, a significant gap exists in the understanding of its solid-state structure. The lack of experimental crystallographic data, including its crystal system and space group, highlights an opportunity for further research. The synthesis methodology for a related nanocomposite may offer a viable route for obtaining Sn(CrO4)2 for future crystallographic studies. Such studies would be invaluable for a complete understanding of this compound's properties and potential applications.

References

Thermal Decomposition of Tin Chromate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition pathway of tin chromate. Due to a lack of specific experimental data in the public domain for the thermal decomposition of this compound (SnCrO₄ and Sn(CrO₄)₂), this document outlines a scientifically plausible decomposition pathway based on the known thermal behavior of related tin compounds and metal chromates. Detailed experimental protocols for investigating this decomposition are provided, along with generalized expected outcomes. The information herein is intended to serve as a foundational resource for researchers initiating studies in this area.

Introduction

This compound, existing in both tin(II) (stannous) and tin(IV) (stannic) oxidation states, is an inorganic compound with potential applications in various fields, including catalysis and material science. The thermal stability and decomposition characteristics of this compound are critical parameters that influence its synthesis, handling, and application. Understanding the thermal decomposition pathway is essential for controlling the synthesis of tin and chromium-based materials with desired properties and for ensuring safety during its use at elevated temperatures.

This guide will focus on the theoretical thermal decomposition of both tin(II) chromate (SnCrO₄) and tin(IV) chromate (Sn(CrO₄)₂). The proposed pathways are based on established chemical principles, including redox reactions and the thermal decomposition patterns of analogous compounds.

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to be an irreversible process involving redox reactions, leading to the formation of stable metal oxides. The exact decomposition temperatures and the potential formation of intermediates are dependent on factors such as the heating rate, atmosphere, and the crystalline structure of the starting material.

Tin(II) Chromate (SnCrO₄)

The thermal decomposition of tin(II) chromate is anticipated to be a redox reaction where tin(II) is oxidized to tin(IV) and chromium(VI) is reduced to chromium(III).

Proposed Reaction:

2SnCrO₄(s) → 2SnO₂(s) + Cr₂O₃(s) + ½O₂(g)

In this proposed pathway, solid tin(II) chromate decomposes upon heating to yield solid tin(IV) oxide and chromium(III) oxide, with the evolution of oxygen gas.

Tin(IV) Chromate (Sn(CrO₄)₂)

For tin(IV) chromate, the tin is already in its highest stable oxidation state. Therefore, the decomposition is expected to primarily involve the reduction of the chromate anion.

Proposed Reaction:

2Sn(CrO₄)₂(s) → 2SnO₂(s) + 2Cr₂O₃(s) + 3O₂(g)

This pathway suggests that tin(IV) chromate decomposes to form tin(IV) oxide and chromium(III) oxide, accompanied by the release of a larger proportion of oxygen gas compared to the decomposition of tin(II) chromate.

Data Presentation

The following tables summarize the expected, though not experimentally verified, quantitative data for the thermal decomposition of tin(II) chromate and tin(IV) chromate based on the proposed reaction pathways. The temperature ranges are estimations based on the thermal stability of other metal chromates.

Table 1: Predicted Thermal Decomposition Data for Tin(II) Chromate (SnCrO₄)

Decomposition StageTemperature Range (°C)Mass Loss (%) (Theoretical)Gaseous ProductSolid Residue
1400 - 600~5.8%O₂SnO₂, Cr₂O₃

Table 2: Predicted Thermal Decomposition Data for Tin(IV) Chromate (Sn(CrO₄)₂)

Decomposition StageTemperature Range (°C)Mass Loss (%) (Theoretical)Gaseous ProductSolid Residue
1450 - 650~21.7%O₂SnO₂, Cr₂O₃

Experimental Protocols

To validate the proposed decomposition pathways and to obtain precise quantitative data, a series of thermal analysis experiments are required. The following protocols describe the standard methodologies.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the associated mass changes.

Instrumentation: A calibrated thermogravimetric analyzer coupled with a mass spectrometer (MS) for evolved gas analysis (EGA).

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample into an inert crucible (e.g., alumina or platinum).

  • Place the crucible in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 1000 °C at a constant heating rate of 10 °C/min.

  • Record the mass of the sample as a function of temperature.

  • The evolved gases should be simultaneously analyzed using a coupled mass spectrometer to identify the gaseous decomposition products (e.g., O₂).

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of thermal events (e.g., decomposition) and to determine the nature of these events (endothermic or exothermic).

Instrumentation: A DTA or DSC instrument.

Procedure:

  • Accurately weigh 2-5 mg of the this compound sample into an appropriate pan (e.g., aluminum or alumina).

  • Place the sample pan and an empty reference pan into the DTA/DSC cell.

  • Heat the sample from ambient temperature to a temperature beyond the final decomposition temperature observed in TGA, at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Record the differential heat flow or temperature difference between the sample and the reference.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid residues after decomposition.

Instrumentation: A powder X-ray diffractometer.

Procedure:

  • Heat samples of this compound in a furnace to temperatures just after each major decomposition step identified by TGA/DTA.

  • Hold the temperature for a sufficient time to ensure complete decomposition at that stage.

  • Cool the samples to room temperature.

  • Grind the solid residues into a fine powder.

  • Mount the powder on a sample holder and perform XRD analysis.

  • Compare the resulting diffraction patterns with standard diffraction databases (e.g., ICDD) to identify the crystalline phases (e.g., SnO₂, Cr₂O₃).

Mandatory Visualizations

The following diagrams illustrate the proposed thermal decomposition pathways and a general experimental workflow for their investigation.

Thermal_Decomposition_Pathway cluster_SnCrO4 Tin(II) Chromate Decomposition cluster_SnCrO42 Tin(IV) Chromate Decomposition SnCrO4 2SnCrO₄ (s) Products_SnCrO4 2SnO₂ (s) + Cr₂O₃ (s) SnCrO4->Products_SnCrO4 Δ (Heat) O2_SnCrO4 ½O₂ (g) SnCrO42 2Sn(CrO₄)₂ (s) Products_SnCrO42 2SnO₂ (s) + 2Cr₂O₃ (s) SnCrO42->Products_SnCrO42 Δ (Heat) O2_SnCrO42 3O₂ (g)

Caption: Proposed thermal decomposition pathways for tin(II) and tin(IV) chromate.

Experimental_Workflow start This compound Sample tga TGA-MS Analysis start->tga dta DTA/DSC Analysis start->dta furnace Furnace Annealing at Decomposition Temperatures tga->furnace Identify Decomposition T dta->furnace Identify Thermal Events xrd XRD Analysis of Solid Residue furnace->xrd end Characterization of Decomposition Pathway xrd->end

Caption: Experimental workflow for characterizing the thermal decomposition of this compound.

A Comparative Analysis of Tin (II) Chromate and Tin (IV) Chromate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the key differences between tin (II) chromate and tin (IV) chromate. Given the scarcity of direct comparative studies on these specific compounds, this paper draws upon established principles of inorganic chemistry, data from analogous compounds, and publicly available information to present a detailed analysis of their chemical properties, synthesis, reactivity, and potential applications. This guide aims to equip researchers with the foundational knowledge required for further investigation and utilization of these materials.

Core Chemical and Physical Properties

Tin (II) chromate (stannous chromate) and tin (IV) chromate (stannic chromate) are inorganic compounds that exhibit distinct characteristics owing to the different oxidation states of the tin atom. The +2 oxidation state in tin (II) possesses a lone pair of electrons, influencing its geometry and reactivity, whereas the +4 oxidation state in tin (IV) is generally more stable.

A summary of the fundamental properties of both compounds is presented in Table 1.

PropertyTin (II) ChromateTin (IV) Chromate
Chemical Formula SnCrO₄[1]Sn(CrO₄)₂[2][3]
Synonyms Stannous chromate, Tin chromate[1]Stannic chromate, this compound[2]
CAS Number 38455-77-5[1]10101-75-4[2][3]
Molecular Weight 234.72 g/mol 350.69 g/mol [2]
Appearance Brownish-yellow crystalline powder (inferred)Brown crystalline material[4]
Solubility Generally insoluble in water[5]Partially soluble in water (inferred)

Structural and Bonding Characteristics

The structural arrangements and bonding in tin (II) chromate and tin (IV) chromate are dictated by the oxidation state and coordination preferences of the tin cation and the geometry of the chromate anion.

Tin (II) Chromate (SnCrO₄): The Sn²⁺ ion, with its 5s² electron configuration, typically exhibits a distorted coordination geometry due to the stereochemically active lone pair. This often results in lower symmetry crystal structures. The bonding is expected to have a significant ionic character between the Sn²⁺ cation and the tetrahedral CrO₄²⁻ anion.

Tin (IV) Chromate (Sn(CrO₄)₂): The Sn⁴⁺ ion, lacking the lone pair, generally forms more symmetrical and often octahedral or tetrahedral coordination complexes. The bonds in tin (IV) compounds tend to have a more covalent character compared to their tin (II) counterparts. The structure would involve the Sn⁴⁺ cation electrostatically interacting with two tetrahedral CrO₄²⁻ anions.

G cluster_sn2 Tin (II) Chromate Structure (Hypothetical) cluster_sn4 Tin (IV) Chromate Structure (Hypothetical) Sn2+ Sn²⁺ CrO4_2- CrO₄²⁻ Sn2+->CrO4_2- Ionic Interaction lp Lone Pair Sn2+->lp Sn4+ Sn⁴⁺ CrO4_2-_1 CrO₄²⁻ Sn4+->CrO4_2-_1 Ionic/Covalent Interaction CrO4_2-_2 CrO₄²⁻ Sn4+->CrO4_2-_2 Ionic/Covalent Interaction

Fig. 1: Hypothetical bonding in tin chromates.

Synthesis and Experimental Protocols

Proposed Synthesis of Tin (II) Chromate

The synthesis of tin (II) chromate can likely be achieved by reacting a soluble tin (II) salt, such as tin (II) chloride (SnCl₂), with a soluble chromate salt, like potassium chromate (K₂CrO₄).

Experimental Protocol:

  • Preparation of Reactant Solutions:

    • Prepare a 0.1 M solution of tin (II) chloride in deionized water. To prevent hydrolysis and oxidation of Sn²⁺, the solution should be acidified with a few drops of hydrochloric acid and can be prepared under an inert atmosphere (e.g., nitrogen or argon).

    • Prepare a 0.1 M solution of potassium chromate in deionized water.

  • Precipitation:

    • Slowly add the potassium chromate solution to the tin (II) chloride solution with constant stirring. A brownish-yellow precipitate of tin (II) chromate is expected to form immediately.

  • Isolation and Purification:

    • Allow the precipitate to settle, then collect it by vacuum filtration.

    • Wash the precipitate several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol or acetone to facilitate drying.

    • Dry the product in a vacuum oven at a low temperature (e.g., 60-80 °C) to avoid oxidation.

G cluster_workflow Tin (II) Chromate Synthesis Workflow prep_sncl2 Prepare 0.1 M SnCl₂ (acidified) precipitation Mix solutions (Precipitation) prep_sncl2->precipitation prep_k2cro4 Prepare 0.1 M K₂CrO₄ prep_k2cro4->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with DI water and Ethanol filtration->washing drying Dry in Vacuum Oven washing->drying product Tin (II) Chromate drying->product

Fig. 2: Proposed workflow for SnCrO₄ synthesis.
Proposed Synthesis of Tin (IV) Chromate

The synthesis of tin (IV) chromate would similarly involve the reaction of a soluble tin (IV) salt, such as tin (IV) chloride (SnCl₄), with a soluble chromate.

Experimental Protocol:

  • Preparation of Reactant Solutions:

    • Prepare a 0.1 M solution of tin (IV) chloride in deionized water. Tin (IV) chloride is highly susceptible to hydrolysis, so the solution should be prepared in an acidic medium (e.g., dilute HCl).

    • Prepare a 0.2 M solution of potassium chromate in deionized water (note the stoichiometry).

  • Precipitation:

    • Slowly add the potassium chromate solution to the tin (IV) chloride solution with vigorous stirring. The formation of a brown precipitate of tin (IV) chromate is anticipated.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid thoroughly with deionized water to remove soluble by-products.

    • Dry the final product in an oven at a moderate temperature (e.g., 100-120 °C).

Reactivity and Stability

The difference in the oxidation state of tin profoundly impacts the reactivity and stability of these two compounds.

Tin (II) Chromate:

  • Redox Chemistry: Tin (II) compounds are known to be effective reducing agents.[6] Therefore, tin (II) chromate has the potential for internal redox reactions, where the Sn²⁺ ion is oxidized to Sn⁴⁺ and the CrO₄²⁻ (with Cr in the +6 oxidation state) is reduced. The stability of tin (II) chromate is likely limited, and it may be sensitive to heat, light, and atmospheric oxygen.

  • Effect of pH: In acidic solutions, the chromate ion is in equilibrium with the dichromate ion (Cr₂O₇²⁻). The solubility of tin (II) chromate is expected to increase in acidic conditions. In strongly alkaline conditions, the formation of hydroxo complexes of tin (II) might occur.

Tin (IV) Chromate:

  • Redox Chemistry: Tin (IV) is the more stable oxidation state for tin and is not readily oxidized further. The chromate ion remains a strong oxidizing agent. Therefore, tin (IV) chromate is expected to be a more stable compound than its tin (II) counterpart under normal conditions.

  • Effect of pH: Similar to tin (II) chromate, the solubility of tin (IV) chromate is likely to be affected by pH due to the chromate-dichromate equilibrium and the potential for hydrolysis of the Sn⁴⁺ ion at higher pH to form insoluble tin (IV) hydroxide/oxide.

G cluster_reactivity Comparative Reactivity sn2 Tin (II) Chromate (Reducing Agent) oxidation Oxidation (Heat, Light, Air) sn2->oxidation acid Acidic pH (Increased Solubility) sn2->acid base Alkaline pH (Hydroxo Complexes) sn2->base sn4 Tin (IV) Chromate (More Stable) sn4->acid sn4->base

Fig. 3: Reactivity comparison of tin chromates.

Potential Applications

While specific, large-scale industrial applications for tin chromates are not widely documented, their properties suggest potential uses in several areas:

  • Pigments and Coatings: Chromate-containing compounds have historically been used as pigments due to their vibrant colors and corrosion-inhibiting properties.[7] Tin (IV) chromate, being a brown crystalline material, could find use as a colorant in porcelain glazes and glass.[4] Tin chromates may also be explored as anti-corrosive components in primers and coatings.[7]

  • Catalysis: The redox properties of both tin and chromium suggest potential catalytic applications. Tin (II) compounds can act as reducing agents in chemical syntheses, and chromium compounds are known to catalyze various organic reactions.

  • Sensors: The sensitivity of tin (II) compounds to oxidizing agents could potentially be harnessed in the development of chemical sensors.

Health and Safety Considerations

It is imperative to handle both tin (II) chromate and tin (IV) chromate with extreme caution due to the toxicity of the chromate ion.

  • Chromate Toxicity: Hexavalent chromium compounds are known carcinogens and are highly toxic upon inhalation or ingestion.[3] They can cause respiratory tract irritation, skin ulcerations, and allergic reactions.[3] All handling of these compounds should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Tin Toxicity: Inorganic tin compounds are generally considered to have low toxicity.[8] However, exposure to high concentrations can cause irritation.

Conclusion

Tin (II) chromate and tin (IV) chromate, while sharing the same constituent elements, exhibit significant differences in their chemical formula, structure, stability, and reactivity. The higher stability of the +4 oxidation state of tin suggests that tin (IV) chromate is a more robust compound than tin (II) chromate, which is likely susceptible to oxidation. The primary applications for these compounds are inferred to be in the realm of pigments and coatings, leveraging the properties of the chromate ion. Due to the high toxicity of hexavalent chromium, stringent safety protocols must be followed when handling these materials. Further experimental investigation is warranted to fully elucidate the properties and potential of these two distinct inorganic compounds.

References

An In-depth Technical Guide to the Properties and Safety of Tin Chromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and safety data for tin chromate. Due to the existence of tin in two primary oxidation states, this guide addresses both tin(II) chromate (Stannous chromate) and tin(IV) chromate (Stannic chromate). The information presented is intended to support researchers, scientists, and professionals in drug development in the safe handling and application of these compounds.

Chemical Identification and Physical Properties

This compound is a term that can refer to two distinct chemical compounds, each with its own unique CAS number and properties. Tin(II) chromate, also known as stannous chromate, is identified by the CAS number 38455-77-5. Tin(IV) chromate, or stannic chromate, is assigned the CAS number 10101-75-4.[1][2][3][4][5][6] Both compounds are generally described as brownish-yellow crystalline powders.[7]

PropertyTin(II) Chromate (Stannous chromate)Tin(IV) Chromate (Stannic chromate)
CAS Number 38455-77-5[2][5]10101-75-4[4][6]
Molecular Formula SnCrO₄Sn(CrO₄)₂[4]
Molecular Weight 234.70 g/mol 350.69 g/mol [1][6]
Appearance Brownish-yellow crystalline powderBrownish-yellow crystalline powder[7]
Solubility Information not readily availableSlightly soluble in water[7]

Safety and Hazard Data

Both tin(II) and tin(IV) chromate are classified as hazardous materials, primarily due to the presence of hexavalent chromium, a known carcinogen.[7] Handling of these compounds requires strict adherence to safety protocols to minimize exposure.

Hazard InformationTin(II) Chromate (Stannous chromate)Tin(IV) Chromate (Stannic chromate)
Primary Hazards Toxic, likely carcinogenic.[7]Toxic, likely carcinogenic.[7]
Hazard Class 6.1 (Toxic)6.1 (Toxic)
UN Number Not specified, but related compounds fall under UN 3288 (Toxic solid, inorganic, n.o.s.)Not specified, but related compounds fall under UN 3288 (Toxic solid, inorganic, n.o.s.)
GHS Pictograms Skull and crossbones, Health hazard, Environmental hazardSkull and crossbones, Health hazard, Environmental hazard
GHS Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H330 (Fatal if inhaled), H317 (May cause an allergic skin reaction), H340 (May cause genetic defects), H350 (May cause cancer), H361 (Suspected of damaging fertility or the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H330 (Fatal if inhaled), H317 (May cause an allergic skin reaction), H340 (May cause genetic defects), H350 (May cause cancer), H361 (Suspected of damaging fertility or the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).
GHS Precautionary Statements P201, P202, P260, P264, P270, P271, P273, P280, P284, P301+P310, P302+P352, P304+P340, P308+P313, P310, P403+P233, P405, P501.P201, P202, P260, P264, P270, P271, P273, P280, P284, P301+P310, P302+P352, P304+P340, P308+P313, P310, P403+P233, P405, P501.

Exposure Limits

Occupational exposure limits for this compound are not specifically defined. However, exposure limits for hexavalent chromium compounds are well-established and should be strictly followed.

Regulatory AgencyExposure Limit for Hexavalent Chromium (Cr(VI))
OSHA (PEL) 5 µg/m³ as an 8-hour time-weighted average (TWA)
NIOSH (REL) 0.2 µg/m³ for a 10-hour TWA
ACGIH (TLV) 0.0002 mg/m³ as an 8-hour TWA (inhalable fraction); A1 - Confirmed Human Carcinogen

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published in readily accessible literature. However, a general approach for the preparation of insoluble inorganic chromate salts involves the precipitation reaction between a soluble tin salt and a soluble chromate salt.

General Synthesis of Tin(II) Chromate: A potential synthesis route for tin(II) chromate involves the reaction of a soluble tin(II) salt, such as tin(II) chloride (SnCl₂), with a soluble chromate, such as potassium chromate (K₂CrO₄), in an aqueous solution.

  • Step 1: Prepare an aqueous solution of tin(II) chloride.

  • Step 2: Prepare an aqueous solution of potassium chromate.

  • Step 3: Slowly add the potassium chromate solution to the tin(II) chloride solution with constant stirring.

  • Step 4: A precipitate of tin(II) chromate should form.

  • Step 5: The precipitate is then collected by filtration, washed with deionized water to remove impurities, and dried under controlled conditions.

General Synthesis of Tin(IV) Chromate: Similarly, tin(IV) chromate could be synthesized using a soluble tin(IV) salt, such as tin(IV) chloride (SnCl₄), and a soluble chromate.

  • Step 1: Prepare an aqueous solution of tin(IV) chloride.

  • Step 2: Prepare an aqueous solution of potassium chromate.

  • Step 3: Slowly add the potassium chromate solution to the tin(IV) chloride solution while stirring.

  • Step 4: A precipitate of tin(IV) chromate is expected to form.

  • Step 5: The precipitate is collected by filtration, washed thoroughly with deionized water, and dried.

Note: These are generalized procedures and would require optimization of parameters such as concentration, temperature, and pH for successful synthesis and to control the stoichiometry and purity of the final product.

Safety and Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

TinChromate_Safety_Workflow start Start: Handling this compound assess_hazards 1. Hazard Assessment - Review SDS - Understand toxicity and carcinogenicity start->assess_hazards end End: Procedure Complete ppe 2. Personal Protective Equipment (PPE) - Nitrile gloves - Safety goggles - Lab coat - Respirator (if potential for aerosolization) assess_hazards->ppe eng_controls 3. Engineering Controls - Use in a certified chemical fume hood ppe->eng_controls weighing 4. Weighing and Transfer - Handle as a powder in a contained manner - Avoid generating dust eng_controls->weighing spill_kit 5. Spill Preparedness - Ensure appropriate spill kit is available weighing->spill_kit waste_disposal 6. Waste Disposal - Collect all waste in a labeled hazardous waste container spill_kit->waste_disposal decontamination 7. Decontamination - Clean work surfaces thoroughly - Wash hands after handling waste_disposal->decontamination decontamination->end Hazard_Mitigation cluster_hazards Hazards of this compound cluster_controls Control Measures carcinogenicity Carcinogenicity Due to Cr(VI) eng_controls Engineering Controls Fume Hood carcinogenicity->eng_controls Mitigated by admin_controls Administrative Controls SOPs, Training carcinogenicity->admin_controls Managed by toxicity Toxicity Inhalation, Ingestion, Dermal toxicity->eng_controls Mitigated by ppe Personal Protective Equipment (PPE) Gloves, Goggles, Respirator toxicity->ppe Mitigated by toxicity->admin_controls Managed by environmental Environmental Hazard Toxic to aquatic life environmental->admin_controls Managed by waste Waste Management Hazardous Waste Disposal environmental->waste Mitigated by

References

Electronic Band Structure of Tin Chromate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Electronic Band Structure of Tin Chromate (SnCrO₄)

Executive Summary

This technical guide provides a comprehensive overview of the electronic band structure of this compound (SnCrO₄). Due to the limited direct experimental and theoretical data specifically for this compound, this guide synthesizes information from its constituent oxides, tin dioxide (SnO₂) and chromium(III) oxide (Cr₂O₃), to project the electronic properties of SnCrO₄. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the material's electronic characteristics for potential applications. The guide covers the theoretical background, experimental methodologies for characterization, and a predictive analysis of the electronic band structure of this compound. All quantitative data for the related compounds are summarized in structured tables, and key experimental and theoretical workflows are visualized using diagrams.

Introduction

This compound is an inorganic compound with potential applications in various fields, including catalysis and as a pigment.[1] Understanding its electronic band structure is crucial for harnessing its properties. The electronic band structure dictates a material's conductivity, optical properties, and reactivity, which are fundamental parameters for applications in areas like photocatalysis and targeted drug delivery systems. This guide will first review the well-characterized electronic structures of SnO₂ and Cr₂O₃ and then extrapolate to predict the electronic properties of this compound.

Theoretical Background: Electronic Structure of Constituent Oxides

The electronic properties of this compound are expected to be a hybrid of the electronic structures of tin dioxide and chromium oxide.

Tin Dioxide (SnO₂)

Tin dioxide is a wide-bandgap n-type semiconductor.[2] Its rutile crystal structure is the most common and stable polymorph.[3]

  • Valence Band (VB): The valence band of SnO₂ is primarily formed by the O 2p orbitals, with some contribution from Sn 5s and 5p orbitals.[4][5]

  • Conduction Band (CB): The conduction band is mainly composed of Sn 5s and 5p states.[3][4]

  • Band Gap: The experimental band gap of bulk SnO₂ is approximately 3.6 eV.[2][6] However, theoretical calculations using Density Functional Theory (DFT) with standard approximations like the Generalized Gradient Approximation (GGA) often underestimate this value, yielding results around 0.6-1.8 eV.[7] More advanced computational methods, such as hybrid functionals (e.g., HSE06), provide values in better agreement with experimental data.[7]

Chromium(III) Oxide (Cr₂O₃)

Chromium(III) oxide is a p-type semiconductor and an antiferromagnetic insulator with a corundum crystal structure.[8][9]

  • Valence Band (VB): The top of the valence band in Cr₂O₃ is primarily composed of Cr 3d orbitals, with significant hybridization with O 2p orbitals.[10][11]

  • Conduction Band (CB): The bottom of the conduction band is also dominated by Cr 3d orbitals.[10]

  • Band Gap: The experimental band gap of Cr₂O₃ is reported to be around 3.3-3.4 eV.[8][10] DFT calculations using methods that account for strong electron correlation, such as DFT+U, are necessary to accurately predict the band gap of this material.[10]

Predicted Electronic Band Structure of this compound (SnCrO₄)

Based on the electronic structures of SnO₂ and Cr₂O₃, a qualitative electronic band structure for this compound can be proposed. The presence of both Sn⁴⁺ and Cr³⁺ (or Cr⁶⁺ in the chromate ion) suggests a complex interplay of orbitals.

  • Valence Band: The valence band of SnCrO₄ is likely to be a hybridization of O 2p, Sn 5s, and Cr 3d orbitals. The contribution of Cr 3d orbitals is expected to be significant near the valence band maximum.

  • Conduction Band: The conduction band is anticipated to be formed by a mix of Sn 5s, Sn 5p, and unoccupied Cr 3d orbitals.

  • Band Gap: The band gap of this compound is expected to be smaller than that of pure SnO₂ due to the introduction of Cr 3d states within the band gap region. Doping SnO₂ with chromium has been shown to reduce the band gap.[2]

Data Presentation: Electronic Properties of Related Compounds

The following tables summarize the key electronic properties of tin dioxide and chromium(III) oxide.

Table 1: Electronic Properties of Tin Dioxide (SnO₂) and Chromium(III) Oxide (Cr₂O₃)

PropertyTin Dioxide (SnO₂)Chromium(III) Oxide (Cr₂O₃)
Crystal Structure Rutile (Tetragonal)[3]Corundum (Rhombohedral)[9]
Semiconductor Type n-type[2]p-type[8]
Experimental Band Gap (eV) ~3.6[2][6]~3.3 - 3.4[8][10]
Valence Band Composition Primarily O 2p, with Sn 5s/5p contribution[4][5]Hybridized Cr 3d and O 2p[10][11]
Conduction Band Composition Primarily Sn 5s/5p[3][4]Primarily Cr 3d[10]

Experimental Protocols

Characterizing the electronic band structure of a novel material like this compound would involve a combination of experimental techniques.

Synthesis of this compound

Several methods can be employed for the synthesis of this compound nanoparticles, including:

  • Sol-gel method: This technique involves the hydrolysis and condensation of molecular precursors.[12]

  • Hydrothermal synthesis: This method utilizes high-temperature and high-pressure aqueous solutions to crystallize the material.[12]

  • Co-precipitation: This involves the simultaneous precipitation of tin and chromium hydroxides from a solution, followed by calcination.

Characterization Techniques
  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic state of the elements.[13] It can be used to probe the valence band structure and determine the valence band maximum (VBM) relative to the Fermi level.[14][15]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions.[13] The optical band gap of a material can be determined from the absorption edge using a Tauc plot.[6]

  • Ultraviolet Photoelectron Spectroscopy (UPS): UPS is another photoemission technique that uses UV photons to probe the valence band region with higher resolution than XPS, providing detailed information about the density of states.[16]

  • Inverse Photoemission Spectroscopy (IPES): IPES is a technique used to probe the unoccupied electronic states (conduction band).[16] Combining UPS and IPES allows for a complete characterization of the band gap.[16]

Mandatory Visualizations

Diagrams

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis synthesis This compound Synthesis (e.g., Sol-Gel, Hydrothermal) xps XPS (Valence Band Maximum) synthesis->xps Sample uvvis UV-Vis Spectroscopy (Optical Band Gap) synthesis->uvvis Sample ups UPS (Valence Band DOS) synthesis->ups Sample ipes IPES (Conduction Band DOS) synthesis->ipes Sample band_structure Electronic Band Structure Determination xps->band_structure uvvis->band_structure ups->band_structure ipes->band_structure

Caption: Experimental workflow for characterizing the electronic band structure of this compound.

Theoretical_Workflow start Define Crystal Structure of this compound dft Density Functional Theory (DFT) Calculation start->dft functional Choose Exchange-Correlation Functional (e.g., GGA, HSE06, DFT+U) dft->functional properties Calculate Electronic Properties functional->properties band_structure Band Structure properties->band_structure dos Density of States (DOS) properties->dos

Caption: Theoretical workflow for calculating the electronic band structure of this compound.

Conceptual_Band_Structure cluster_gap vb Valence Band (VB) O 2p + Sn 5s + Cr 3d cb Conduction Band (CB) Sn 5s + Sn 5p + Cr 3d vb:n->cb:s placeholder e_up gap Band Gap (Eg) e_down e_up->e_down p1 p1 p2 p2 start_gap start_gap end_gap end_gap

Caption: Conceptual electronic band structure of this compound.

Conclusion

While direct experimental data on the electronic band structure of this compound is scarce, a robust understanding can be developed by analyzing its constituent oxides, SnO₂ and Cr₂O₃. This guide provides a foundational understanding for researchers by summarizing the known properties of these precursors and outlining the standard experimental and theoretical protocols for characterizing novel materials. The predicted electronic structure suggests that this compound will likely exhibit semiconductor properties with a band gap influenced by the presence of chromium d-orbitals. Further experimental and computational studies are necessary to precisely determine the electronic band structure and unlock the full potential of this compound in various applications.

References

Unveiling the Enigmatic Low-Temperature Magnetism of Tin Chromate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the theoretical and experimental landscape of tin chromate's magnetic properties at cryogenic temperatures, tailored for researchers, scientists, and professionals in drug development.

Executive Summary

The investigation of the magnetic properties of materials at low temperatures is a critical frontier in materials science, with profound implications for fields ranging from quantum computing to advanced medical diagnostics. This compound (SnCrO₄ or Sn(CrO₄)₂) presents a compelling subject for study, combining a typically non-magnetic post-transition metal with a transition metal known for its diverse magnetic behaviors. This technical guide synthesizes the theoretical expectations for this compound's low-temperature magnetic profile, details the established experimental protocols for such characterization, and presents analogous data from related chromate compounds to forecast potential findings. Due to a notable scarcity of dedicated research on this compound, this paper serves as a foundational resource, equipping researchers with the necessary theoretical and practical frameworks to pioneer investigations in this area.

Theoretical Magnetic Profile of this compound

Tin (Sn) in its elemental form is classified as a diamagnetic or paramagnetic material, exhibiting very weak interactions with external magnetic fields. Its filled electron shells contribute to this non-magnetic nature. However, at very low temperatures, changes in the crystal lattice of tin can affect its magnetic responsiveness.

Conversely, chromium (Cr) is a transition metal that displays a rich variety of magnetic phenomena. Elemental chromium is unique in its exhibition of antiferromagnetic ordering at room temperature, transitioning to a paramagnetic state above its Néel temperature. In compounds, chromium's oxidation state and coordination geometry dictate the magnetic properties, which can range from paramagnetism to complex antiferromagnetic or ferromagnetic ordering.

The magnetic behavior of this compound would, therefore, be dominated by the chromium ions and the superexchange interactions mediated by the oxygen atoms. The overall magnetic profile is anticipated to be one of the following at low temperatures:

  • Paramagnetism: If the magnetic moments of the chromium ions are randomly oriented and do not interact significantly.

  • Antiferromagnetism: If the neighboring chromium ions align with their magnetic moments in opposite directions, leading to a net magnetic moment of zero. This is a common phenomenon in chromium-based oxides.

  • Weak Ferromagnetism or Ferrimagnetism: Arising from canted antiferromagnetic ordering or incomplete cancellation of magnetic sublattices.

Experimental Protocols for Low-Temperature Magnetic Characterization

To elucidate the magnetic properties of this compound, a suite of sensitive experimental techniques is required. The following protocols are standard in the field for characterizing materials at low temperatures.

Synthesis of this compound

A potential route for the synthesis of this compound involves a solid-state reaction or a precipitation method. For instance, a stoichiometric mixture of tin(IV) oxide (SnO₂) and chromium(III) oxide (Cr₂O₃) could be ground together and calcined at high temperatures. Alternatively, aqueous solutions of a soluble tin salt (e.g., SnCl₄) and a chromate salt (e.g., K₂CrO₄) could be reacted to precipitate this compound. The resulting material's purity and crystallinity would need to be confirmed using techniques such as X-ray Diffraction (XRD) and Energy-Dispersive X-ray Spectroscopy (EDX).

Magnetic Susceptibility Measurements

The primary method for determining the magnetic behavior of a

Methodological & Application

Application Notes and Protocols: Synthesis of Chromium-Doped Tin Oxide Nanoparticles for Enhanced Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis and photocatalytic application of chromium-doped tin oxide (Cr-doped SnO₂) nanoparticles. While research on tin chromate (SnCrO₄) nanoparticles for photocatalysis is limited, Cr-doped SnO₂ has emerged as a promising material with enhanced photocatalytic activity. Doping tin oxide with chromium can improve its charge separation efficiency and light absorption capabilities, making it a more effective catalyst for the degradation of organic pollutants.[1] This document will guide researchers through the synthesis, characterization, and evaluation of these nanoparticles.

Data Presentation

The following tables summarize the quantitative data obtained from the characterization of Cr-doped SnO₂ nanoparticles synthesized by various methods.

Table 1: Physicochemical Properties of Cr-doped SnO₂ Nanoparticles

Synthesis MethodDopant Concentration (%)Crystallite Size (nm)Band Gap (eV)Specific Surface Area (m²/g)Reference
Solvothermal0-3.67108[2]
Solvothermal1-3.47176[2]
Solvothermal2.5-3.27206[2]
Solvothermal5-3.23225[2]
Combustion0.03~3--[3]
Microwave Irradiation1-5Decreases with dopingDecreases with doping-[4]
Chemical PrecipitationUndoped vs. DopedDecreases with doping--[1]

Table 2: Photocatalytic Performance of Cr-doped SnO₂ Nanoparticles

CatalystTarget PollutantIrradiation SourceDegradation Efficiency (%)Time (min)Reference
Cr-doped SnO₂ QDsMethyl OrangeUV LightEnhanced with doping-[1]
Cr-doped SnO₂Methylene BlueUV LightImproved with doping120[1]
5% Cr-doped SnO₂Water Splitting (H₂ evolution)-11.74 mmol/gcat in 8h480[2]

Experimental Protocols

Protocol 1: Synthesis of Cr-doped SnO₂ Nanoparticles via Modified Solvothermal Method

This protocol is adapted from a low-temperature modified solvothermal synthesis method.[2]

Materials:

  • Tin(II) chloride (SnCl₂)

  • Chromium(II) acetate (Cr(OAc)₂)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ethanol

Procedure:

  • Prepare the following solutions:

    • 0.1 M SnCl₂ in distilled water.

    • 0.1 M NaOH in distilled water.

    • A series of Cr(OAc)₂ solutions with varying molar concentrations (e.g., 0.001 M, 0.0025 M, and 0.005 M) to achieve 1%, 2.5%, and 5% Cr-doping, respectively.[5]

  • In a round-bottom flask, mix 25 mL of the 0.1 M SnCl₂ solution with 25 mL of the desired Cr(OAc)₂ solution.

  • Add 50 mL of the 0.1 M NaOH solution to the mixture under constant stirring.

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it at a specified temperature (e.g., 150-200 °C) for a designated period (e.g., 12-24 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation.

  • Wash the collected nanoparticles multiple times with distilled water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at a low temperature (e.g., 60-80 °C) overnight.

Protocol 2: Synthesis of Cr-doped SnO₂ Nanoparticles via Chemical Precipitation Method

This protocol describes a simple chemical precipitation method for synthesizing Cr-doped SnO₂ nanoparticles.[1]

Materials:

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Ammonium hydroxide (NH₄OH) solution

  • Deionized water

Procedure:

  • Prepare an aqueous solution of SnCl₄·5H₂O.

  • Prepare a separate aqueous solution of Cr(NO₃)₃·9H₂O corresponding to the desired doping concentration.

  • Mix the tin and chromium precursor solutions.

  • Slowly add ammonium hydroxide solution dropwise to the mixed precursor solution under vigorous stirring until a precipitate is formed. Monitor the pH to maintain it at a desired level (e.g., pH 8-10).

  • Continue stirring the suspension for a few hours to ensure complete precipitation.

  • Age the precipitate for a certain period (e.g., 24 hours).

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate thoroughly with deionized water to remove residual ions.

  • Dry the precipitate in an oven at a suitable temperature (e.g., 100 °C).

  • Calcine the dried powder at a higher temperature (e.g., 400-600 °C) for a few hours to obtain the crystalline Cr-doped SnO₂ nanoparticles.

Protocol 3: Photocatalytic Activity Evaluation

This protocol outlines the procedure for evaluating the photocatalytic performance of the synthesized Cr-doped SnO₂ nanoparticles using a model organic dye.

Materials:

  • Synthesized Cr-doped SnO₂ nanoparticles

  • Methylene blue (MB) or Methyl orange (MO) dye

  • Deionized water

  • UV-Vis spectrophotometer

  • Light source (e.g., UV lamp or solar simulator)

  • Magnetic stirrer

Procedure:

  • Prepare a stock solution of the organic dye (e.g., 10 mg/L of Methylene Blue in deionized water).

  • Disperse a specific amount of the Cr-doped SnO₂ nanoparticles (e.g., 0.15 g) in a known volume of the dye solution (e.g., 100 mL).[1]

  • Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst and the dye.

  • Take an initial sample and centrifuge it to remove the catalyst particles. Measure the absorbance of the supernatant at the maximum wavelength of the dye using a UV-Vis spectrophotometer. This is the initial concentration (C₀).

  • Expose the suspension to the light source under continuous stirring.

  • Withdraw aliquots of the suspension at regular time intervals (e.g., every 15 or 30 minutes).

  • Centrifuge each aliquot to separate the catalyst.

  • Measure the absorbance of the supernatant at each time interval (Cₜ).

  • Calculate the degradation efficiency using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100

Mandatory Visualizations

Synthesis_Workflow cluster_precursors Precursor Preparation cluster_reaction Synthesis Reaction cluster_processing Post-Synthesis Processing cluster_product Final Product Sn_precursor Tin Precursor Solution (e.g., SnCl₂) Mixing Mixing of Precursors Sn_precursor->Mixing Cr_precursor Chromium Precursor Solution (e.g., Cr(OAc)₂) Cr_precursor->Mixing Precipitant Precipitating Agent (e.g., NaOH) Precipitant->Mixing Reaction Solvothermal/Precipitation Reaction Mixing->Reaction Washing Washing (Water & Ethanol) Reaction->Washing Drying Drying Washing->Drying Calcination Calcination (optional) Drying->Calcination Final_Product Cr-doped SnO₂ Nanoparticles Drying->Final_Product for some methods Calcination->Final_Product

Caption: Experimental workflow for the synthesis of Cr-doped SnO₂ nanoparticles.

Photocatalysis_Mechanism cluster_catalyst Cr-doped SnO₂ Nanoparticle cluster_reactants Reactants cluster_products Degradation Products VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ H2O H₂O Pollutant Organic Pollutant VB->Pollutant h⁺ (Oxidation) Cr_level Cr³⁺ Energy Level CB->Cr_level e⁻ trapping O2 O₂ CB->O2 e⁻ Cr_level->VB h⁺ trapping OH_radical •OH (Hydroxyl Radical) H2O->OH_radical + h⁺ → •OH O2_radical •O₂⁻ (Superoxide Radical) O2->O2_radical + e⁻ → •O₂⁻ Degradation_Products CO₂ + H₂O + etc. Pollutant->Degradation_Products Light Light (hν) Light->VB Excitation OH_radical->Pollutant Oxidation O2_radical->Pollutant Oxidation

Caption: Proposed mechanism of photocatalysis by Cr-doped SnO₂ nanoparticles.

Concluding Remarks

The synthesis of chromium-doped tin oxide nanoparticles offers a viable strategy for developing efficient photocatalysts. The protocols and data presented herein provide a foundation for researchers to explore and optimize these materials for various applications, including environmental remediation and beyond. The enhanced photocatalytic activity is attributed to the role of Cr³⁺ ions in trapping charge carriers, thereby reducing electron-hole recombination and promoting the generation of reactive oxygen species.[3] Further research can focus on optimizing dopant concentrations and synthesis parameters to maximize photocatalytic efficiency.

References

Application Notes and Protocols for the Co-precipitation Synthesis of Tin Chromate Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin chromate catalysts are emerging materials with potential applications in various chemical transformations, including oxidation, reduction, and environmental catalysis. The co-precipitation method offers a simple, cost-effective, and scalable route for the synthesis of these catalysts with controlled particle size, morphology, and surface properties. This document provides detailed application notes and a generalized experimental protocol for the preparation of this compound catalysts via co-precipitation, designed for researchers in materials science and catalysis. The protocol is based on established co-precipitation techniques for related metal oxides, such as tin oxide and copper chromite.

Experimental Protocol: Co-precipitation Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound catalysts. The precise parameters may require optimization depending on the desired catalyst characteristics.

1. Materials and Reagents:

  • Tin Precursor: Tin (IV) chloride pentahydrate (SnCl₄·5H₂O) or Tin (II) chloride dihydrate (SnCl₂·2H₂O)

  • Chromium Precursor: Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) or Potassium chromate (K₂CrO₄)

  • Precipitating Agent: Ammonium hydroxide (NH₄OH) solution, Sodium hydroxide (NaOH) solution, or Urea.

  • Solvent: Deionized water

  • Washing Solution: Deionized water, Ethanol

2. Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer with heating plate

  • pH meter

  • Burette or dropping funnel

  • Buchner funnel and vacuum flask

  • Filter paper (e.g., Whatman No. 41 or equivalent)

  • Drying oven

  • Muffle furnace

  • Mortar and pestle

3. Synthesis Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of the tin precursor (e.g., dissolve a stoichiometric amount of SnCl₄·5H₂O in deionized water).

    • Prepare a separate aqueous solution of the chromium precursor (e.g., dissolve a stoichiometric amount of Cr(NO₃)₃·9H₂O in deionized water).

    • Mix the tin and chromium precursor solutions in the desired molar ratio (e.g., 1:1 or 1:2 Sn:Cr) and stir to ensure homogeneity.

  • Precipitation:

    • Place the mixed metal salt solution on a magnetic stirrer.

    • Slowly add the precipitating agent (e.g., NH₄OH solution) dropwise to the mixed precursor solution while stirring vigorously.

    • Continuously monitor the pH of the solution. The addition of the precipitating agent should be controlled to maintain a constant pH, typically in the range of 7-10.[1][2] A constant pH is crucial for achieving a homogeneous precipitate.

    • Continue adding the precipitating agent until no further precipitate is formed.

  • Aging:

    • After the precipitation is complete, continue stirring the suspension at a constant temperature (e.g., room temperature or a slightly elevated temperature like 60-80°C) for a period of 1 to 24 hours. This aging step allows for the completion of the precipitation process and can influence the crystallinity and particle size of the catalyst precursor.[3]

  • Washing:

    • Separate the precipitate from the mother liquor by filtration using a Buchner funnel under vacuum.

    • Wash the precipitate repeatedly with deionized water to remove any unreacted precursors and by-product salts. Continue washing until the filtrate is neutral and free of chloride ions (if using chloride precursors, test with AgNO₃ solution).

    • An optional final wash with ethanol can aid in preventing agglomeration of particles during drying.

  • Drying:

    • Transfer the washed precipitate to a crucible or evaporating dish.

    • Dry the precipitate in an oven at a temperature of 80-120°C for 12-24 hours, or until a constant weight is achieved. This step removes the residual water and solvent.

  • Calcination:

    • Grind the dried powder gently using a mortar and pestle.

    • Calcine the powder in a muffle furnace at a specific temperature (e.g., 400-800°C) for 2-4 hours in an air atmosphere.[2] The calcination temperature is a critical parameter that influences the final crystal structure, surface area, and catalytic activity of the this compound.

Data Presentation: Key Synthesis Parameters and Their Influence

The properties of the synthesized this compound catalyst can be tailored by controlling various experimental parameters. The following table summarizes the key parameters and their expected influence on the catalyst characteristics, based on general principles of co-precipitation.

ParameterRange/OptionsInfluence on Catalyst Properties
Sn:Cr Molar Ratio 2:1, 1:1, 1:2, etc.Affects the chemical composition, crystal phase, and catalytic selectivity.
Precursor Concentration 0.1 M - 1.0 MCan influence particle size and the rate of precipitation.
Precipitating Agent NH₄OH, NaOH, UreaAffects the rate of precipitation and the morphology of the particles.
pH of Precipitation 7 - 10Crucial for controlling the homogeneity and composition of the precipitate.[1][2]
Aging Time 1 - 24 hoursInfluences the crystallinity and particle size distribution. Longer aging times can lead to larger, more crystalline particles.[3]
Calcination Temperature 400°C - 800°CDetermines the final crystal structure, surface area, and porosity. Higher temperatures generally lead to higher crystallinity and lower surface area.[2]
Calcination Time 2 - 6 hoursAffects the degree of crystallization and can influence the thermal stability of the catalyst.

Visualization of the Experimental Workflow

The following diagram illustrates the sequential steps involved in the co-precipitation synthesis of this compound catalysts.

CoPrecipitation_Workflow cluster_solution Solution Preparation cluster_precipitation Precipitation cluster_processing Post-Synthesis Processing Sn_precursor Tin Precursor (e.g., SnCl₄·5H₂O) Mix Mixing of Precursor Solutions Sn_precursor->Mix Cr_precursor Chromium Precursor (e.g., Cr(NO₃)₃·9H₂O) Cr_precursor->Mix DI_water1 Deionized Water DI_water2 Deionized Water Co_precipitation Co-precipitation (Constant pH) Mix->Co_precipitation Precipitating_agent Precipitating Agent (e.g., NH₄OH) Precipitating_agent->Co_precipitation Aging Aging Co_precipitation->Aging Filtration Filtration & Washing Aging->Filtration Drying Drying (80-120°C) Filtration->Drying Calcination Calcination (400-800°C) Drying->Calcination Final_Catalyst This compound Catalyst Powder Calcination->Final_Catalyst

Caption: Workflow for the co-precipitation synthesis of this compound catalysts.

Potential Applications

While specific applications for this compound are still under investigation, based on the properties of tin and chromium-based catalysts, potential areas of use include:

  • Oxidation Reactions: As catalysts for the selective oxidation of organic compounds.

  • Environmental Catalysis: For the degradation of pollutants in water and air. Tin-based catalysts have shown promise in photocatalytic applications.[4]

  • Organic Synthesis: Tin catalysts are utilized in various organic reactions such as esterification and Mannich reactions.[4]

  • Polymerization: Certain tin compounds are effective catalysts in polymerization processes.[5]

Further research and characterization are necessary to fully elucidate the catalytic potential of this compound prepared by this co-precipitation method. Researchers are encouraged to adapt and optimize this protocol to explore the synthesis of novel this compound catalysts with tailored properties for specific applications.

References

Application Notes and Protocols: Tin Chromate as a Pigment in Ceramics and Glasses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin chromate and, more commonly, the combination of tin oxide and chromium oxide, are utilized as pigments in the fields of ceramics and glass to produce a range of colors from pink and red to violet. The resulting color is highly dependent on the chemical environment of the glaze or glass matrix, firing conditions, and the specific ratios of the constituent components. This document provides detailed application notes and experimental protocols for the use of tin-based chrome pigments in both ceramic glazes and glass formulations.

Chemical Properties

Stannic chromate, with the chemical formula Sn(CrO₄)₂, is a brown crystalline material that is slightly soluble in water.[1] In ceramic applications, the color is not typically derived from pre-synthesized this compound but rather from the in-situ formation of a chrome-tin pink pigment, often a chromium-doped calcium-tin-silicate (sphene structure, CaSnSiO₅).[2][3] This pigment is known for its stability at high temperatures.[4]

Safety and Handling

Warning: this compound and its constituent compounds, particularly chromium compounds, are toxic and may be carcinogenic.[1][5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be worn at all times when handling these materials in powdered form to avoid inhalation and skin contact.[7][8] Work in a well-ventilated area and follow all local regulations for the disposal of hazardous waste.[5]

Application in Ceramics

The use of a chrome-tin combination in ceramic glazes can produce a spectrum of pink, red, and burgundy hues, most reliably in an oxidation firing environment.[9][10] The development of these colors is highly sensitive to the glaze chemistry.

Key Factors for Color Development in Ceramic Glazes:
  • High Calcium Content: A high concentration of calcium oxide (CaO), typically between 10-15% or 0.7-0.9 moles in the unity formula, is crucial for the formation of the chrome-tin pink pigment.[9][11]

  • Absence of Zinc: Zinc oxide (ZnO) in the glaze formulation will prevent the formation of pink and red colors, often resulting in brown hues.[9][11]

  • Low Alumina and Magnesium: Alumina (Al₂O₃) and magnesium oxide (MgO) levels should be kept low, as they can inhibit color development.[9][11]

  • Tin to Chrome Ratio: The ratio of tin oxide (SnO₂) to chromium oxide (Cr₂O₃) is critical. Small amounts of chromium oxide (0.1-0.5%) are used in conjunction with a higher percentage of tin oxide (3.5-9.0%).[9][10]

  • Application Thickness: A thicker glaze application is generally preferred, as thin applications may result in a gray color.[9][12]

Quantitative Data for Ceramic Glaze Formulations
Glaze NameFiring TemperatureTin Oxide (SnO₂) (%)Chromium Oxide (Cr₂O₃) (%)Key FluxesNotes
Chrome Tin Red (Cone 6)Cone 6 (approx. 1222°C)5.000.20Whiting (21.00g), Gerstley Borate (8.00g), Ferro Frit 3134 (9.00g)Also known as Raspberry Red or Burgundy Red.[13]
Chrome Tin Red/Pink (Cone 6, Glossy)Cone 6 (approx. 1222°C)5.000.20Gerstley Borate (21.00g), Whiting (20.00g)A reliable glossy pink/red glaze.[13]
Chrome-Tin RedCone 6 (approx. 1222°C)6.000.10Lithium Carbonate (6.00), Whiting (24.00), Calcium Borate Frit (6.00)Published in "Red and Orange Glazes" by Linda Bloomfield.[14]
Experimental Protocols for Ceramic Glazes

Protocol 1: Preparation of a Chrome-Tin Red Glaze (Cone 6)

This protocol is based on a reliable recipe for a chrome-tin red glaze.[13]

Materials:

  • Whiting (Calcium Carbonate): 21.00g

  • Gerstley Borate (Colemanite substitute): 8.00g

  • Edgar Plastic Kaolin (EPK): 9.00g

  • Talc: 4.00g

  • Custer Feldspar: 31.00g

  • Ferro Frit 3134: 9.00g

  • Silica: 18.00g

  • Tin Oxide: 5.00g

  • Chromium Oxide: 0.20g

  • Distilled Water

Procedure:

  • Weighing: Accurately weigh all dry ingredients using a calibrated digital scale.

  • Mixing: Combine all dry ingredients in a container.

  • Sieving: Add water to the dry ingredients and mix thoroughly. Pass the mixture through a fine-mesh sieve (e.g., 80-100 mesh) at least twice to ensure homogeneity and break up any agglomerates of tin oxide.

  • Viscosity Adjustment: Adjust the water content to achieve the desired specific gravity for dipping, brushing, or spraying.

  • Application: Apply the glaze to a bisque-fired ceramic piece. Aim for a thick, even coating.

  • Firing: Fire the glazed piece in an electric kiln to Cone 6 in an oxidation atmosphere. A hold at the peak temperature for 10-20 minutes can improve glaze maturity. A slow cool down, including a hold around 900°C on the way down, can also be beneficial.[13]

Protocol 2: Solid-State Synthesis of Chrome-Tin Pink Pigment

This protocol describes the synthesis of a chrome-tin pink pigment with a sphene (CaSnSiO₅) structure.

Materials:

  • Calcium Carbonate (CaCO₃)

  • Tin (IV) Oxide (SnO₂)

  • Silicon Dioxide (SiO₂)

  • Chromium (III) Oxide (Cr₂O₃)

  • Mineralizer (e.g., Boric Acid, H₃BO₃) (optional)

Procedure:

  • Milling: Stoichiometrically weigh the raw materials and ball mill them together to ensure intimate mixing and reduce particle size.

  • Calcination: Place the mixed powder in a high-temperature crucible and calcine in a furnace at a temperature between 1200°C and 1500°C.[10] The optimal temperature will depend on the specific composition and desired color.

  • Washing: After calcination, the resulting pigment may be washed to remove any unreacted materials.

  • Grinding: The final pigment is then ground to a fine powder suitable for addition to a glaze base.

Experimental Workflow for Ceramic Glaze Preparation

ceramic_glaze_workflow cluster_prep Glaze Preparation cluster_application Application and Firing weigh Weigh Dry Ingredients mix Mix Dry Ingredients weigh->mix Combine add_water Add Water and Mix mix->add_water sieve Sieve the Slurry add_water->sieve adjust Adjust Viscosity sieve->adjust apply Apply Glaze to Bisque adjust->apply dry Dry Glazed Ware apply->dry fire Fire to Cone 6 (Oxidation) dry->fire cool Cool Down fire->cool final_product Final Glazed Ceramic cool->final_product

Caption: Workflow for preparing and firing a chrome-tin ceramic glaze.

Application in Glass

The use of tin and chromium compounds in glass can produce a range of colors, though the mechanisms can be more varied than in ceramics.

Color Mechanisms in Glass:
  • Ionic Coloring: Transition metal ions, including chromium, can be dissolved in the glass melt to produce color.[15]

  • Colloidal Coloring: The formation of nano-sized colloidal particles can scatter light and produce color. For example, "Purple of Cassius" is a purple pigment formed by the reaction of gold salts with tin(II) chloride.[16]

  • Opaque Glass: Tin oxide is a well-known opacifier in glass, producing a white, milky appearance (milk glass).[16][17]

  • Surface Coloring: A method exists where the surface of hot glass is treated with molten tin to create a reducing environment, which then allows for the migration of metal ions (from salts of copper, gold, or silver) into the glass to create color.[18]

Quantitative Data for Glass Colorants
Colorant CombinationResulting ColorGlass TypeNotes
Chromium Oxide (Cr₂O₃)Dark Green / BlackSoda-limeA very powerful colorizing agent.[16]
Chromium Oxide + Tin Oxide + ArsenicEmerald GreenSoda-limeThe tin and arsenic modify the chrome green to a more emerald hue.[9][16]
Tin OxideOpaque White (Milk Glass)Soda-limeTin oxide acts as an opacifier.[16][17]
Gold Salts + Tin(II) ChlorideRuby Red / PurpleLead GlassForms "Purple of Cassius," a colloidal colorant.[16]
Experimental Protocols for Glass

Protocol 3: General Method for Introducing Colorants into a Glass Melt

This protocol provides a general outline for incorporating tin and chromium compounds into a glass batch.

Materials:

  • Base glass formers (e.g., silica sand, soda ash, limestone)

  • Tin (IV) Oxide (SnO₂)

  • Chromium (III) Oxide (Cr₂O₃)

  • High-temperature crucible

Procedure:

  • Batch Calculation: Calculate the required amounts of base glass materials and colorants. The colorant amount is typically a small percentage of the total batch weight.

  • Mixing: Thoroughly mix the dry batch materials to ensure a homogeneous distribution of the colorants.

  • Melting: Place the batch in a crucible and heat in a glass furnace to the melting temperature of the base glass (e.g., ~1500°C for soda-lime glass).

  • Fining: Once molten, the glass is fined to remove bubbles.

  • Forming and Annealing: The molten glass is then formed into the desired shape and annealed (slowly cooled) to relieve internal stresses.

Logical Relationship of Components in Chrome-Tin Glazes

glaze_chemistry glaze Base Glaze tin Tin Oxide (SnO2) glaze->tin chrome Chromium Oxide (Cr2O3) glaze->chrome calcium High Calcium (CaO) glaze->calcium zinc Zinc Oxide (ZnO) glaze->zinc pink Pink/Red Color tin->pink with Cr2O3 & CaO chrome->pink with SnO2 & CaO brown Brown Color chrome->brown with ZnO calcium->pink enables reaction zinc->brown with Cr2O3 no_color No/Poor Color

Caption: Influence of key oxides on the final color of chrome-tin glazes.

References

Application Notes and Protocols for Tin Chromate-Based Materials in Gas Sensing

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Tin chromate-based materials, particularly chromium-doped tin oxide (Cr-doped SnO₂) and tin oxide-chromium oxide (SnO₂-Cr₂O₃) composites, are emerging as promising candidates for the fabrication of highly sensitive and selective gas sensors. The introduction of chromium into the tin oxide matrix allows for significant enhancements in sensing performance towards a variety of gases, including ethanol, ammonia, and volatile organic compounds (VOCs). This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of these materials in gas sensing applications. It is important to note that in the context of gas sensing research, "this compound-based materials" typically refers to chromium-doped tin oxide rather than a stoichiometric this compound (SnCrO₄) compound, which is less commonly studied for this purpose.

Core Concepts and Sensing Mechanisms

Chromium doping of tin oxide, an n-type semiconductor, can enhance its gas sensing properties through several mechanisms:

  • Modification of Electronic Properties: The substitution of Sn⁴⁺ ions with Cr³⁺ ions in the SnO₂ lattice can lead to a decrease in the free electron concentration, thereby increasing the baseline resistance of the sensor. This can result in a more pronounced relative change in resistance upon exposure to a target gas.

  • Formation of p-n Heterojunctions: In SnO₂-Cr₂O₃ composites, where SnO₂ is an n-type semiconductor and Cr₂O₃ is a p-type semiconductor, p-n heterojunctions are formed at the interface of the two materials. These heterojunctions create a depletion layer with a high potential barrier, which significantly modulates the sensor's conductivity in the presence of oxidizing or reducing gases, leading to enhanced sensitivity.[1][2]

  • Increased Surface Acidity: The presence of chromium species on the surface of SnO₂ can increase its Lewis acidity, which can enhance the adsorption of certain gas molecules, such as ammonia.[3]

  • Catalytic Effects: Chromium can act as a catalyst, promoting the oxidation or reduction reactions of target gases on the sensor surface, thereby improving the sensor response.

The general gas sensing mechanism for an n-type semiconductor like Cr-doped SnO₂ involves the adsorption of oxygen from the air onto the material's surface. This adsorbed oxygen traps electrons from the conduction band of the SnO₂, creating a depletion layer and increasing the sensor's resistance. When a reducing gas is introduced, it reacts with the adsorbed oxygen species, releasing the trapped electrons back into the conduction band. This leads to a decrease in the depletion layer width and a corresponding drop in the sensor's resistance, which is measured as the sensor signal.

For oxidizing gases, the opposite effect occurs. The gas molecules directly adsorb onto the surface and trap more electrons, further increasing the resistance.

Experimental Protocols

This section provides detailed protocols for the synthesis of Cr-doped SnO₂ nanoparticles and the fabrication of thick-film gas sensors.

Synthesis of Cr-doped SnO₂ Nanoparticles

Several methods can be employed for the synthesis of Cr-doped SnO₂ nanoparticles, each offering distinct advantages in controlling particle size, morphology, and doping concentration.

This method is a simple, cost-effective, and widely used technique for synthesizing doped metal oxide nanoparticles.

Materials:

  • Tin (IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Ammonium hydroxide (NH₄OH) solution (25%)

  • Deionized (DI) water

  • Ethanol

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer with heating plate

  • pH meter

  • Centrifuge

  • Drying oven

  • Muffle furnace

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M aqueous solution of SnCl₄·5H₂O.

    • Prepare a separate aqueous solution of Cr(NO₃)₃·9H₂O with the desired molar concentration for doping (e.g., 1, 3, 5 at.%).

  • Co-Precipitation:

    • Mix the tin and chromium precursor solutions in the desired stoichiometric ratio.

    • Slowly add the ammonium hydroxide solution dropwise to the mixed precursor solution under vigorous stirring until the pH reaches a value of 9-10. A precipitate will form.

  • Aging and Washing:

    • Continue stirring the solution for 1-2 hours to age the precipitate.

    • Separate the precipitate by centrifugation (e.g., 5000 rpm for 10 minutes).

    • Wash the precipitate repeatedly with DI water and then with ethanol to remove residual ions.

  • Drying and Calcination:

    • Dry the washed precipitate in an oven at 80-100 °C for 12 hours.

    • Grind the dried powder using a mortar and pestle.

    • Calcine the powder in a muffle furnace at a specified temperature (e.g., 500-600 °C) for 2-4 hours to obtain the crystalline Cr-doped SnO₂ nanoparticles.

The hydrothermal method allows for the synthesis of well-crystallized nanoparticles at relatively low temperatures.

Materials:

  • Tin (IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Chromium (III) chloride hexahydrate (CrCl₃·6H₂O)

  • Sodium hydroxide (NaOH) or Urea (as a precipitating agent)

  • Deionized (DI) water

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Magnetic stirrer

  • Centrifuge

  • Drying oven

  • Muffle furnace

Procedure:

  • Precursor Solution Preparation:

    • Dissolve SnCl₄·5H₂O and CrCl₃·6H₂O in DI water to achieve the desired doping concentration.

  • Hydrothermal Reaction:

    • Add a solution of NaOH or urea to the precursor solution to initiate precipitation.

    • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 150-200 °C) for a designated time (e.g., 12-24 hours).

  • Washing and Drying:

    • After the autoclave has cooled down to room temperature, collect the precipitate by centrifugation.

    • Wash the product several times with DI water and ethanol.

    • Dry the final product in an oven at 60-80 °C.

  • Calcination (Optional):

    • The as-synthesized powder can be calcined at a higher temperature (e.g., 400-600 °C) to improve crystallinity.

The sol-gel method offers excellent control over the homogeneity and purity of the resulting nanoparticles.

Materials:

  • Tin (IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Citric acid

  • Ethylene glycol

  • Deionized (DI) water

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer with heating plate

  • Drying oven

  • Muffle furnace

Procedure:

  • Sol Preparation:

    • Dissolve SnCl₄·5H₂O and Cr(NO₃)₃·9H₂O in DI water.

    • Add citric acid to the solution in a 1:1 molar ratio with the total metal ions to act as a chelating agent.

    • Stir the solution until all components are fully dissolved.

  • Gel Formation:

    • Add ethylene glycol to the solution (e.g., in a 1:1 volume ratio with the precursor solution).

    • Heat the solution at 80-90 °C under constant stirring to promote polymerization and the formation of a viscous gel.

  • Drying and Calcination:

    • Dry the gel in an oven at 120-150 °C to remove water and other solvents.

    • Calcine the dried gel in a muffle furnace at a temperature range of 500-700 °C for 2-4 hours to obtain the final Cr-doped SnO₂ powder.

Fabrication of Thick-Film Gas Sensors[7][8]

Thick-film technology is a common and reliable method for fabricating robust gas sensors.

Materials:

  • Synthesized Cr-doped SnO₂ nanoparticles

  • Organic binder (e.g., ethyl cellulose)

  • Solvent (e.g., terpineol or ethanol)

  • Alumina (Al₂O₃) substrates with pre-printed electrodes (e.g., gold or platinum)

  • Screen printing mesh

Equipment:

  • Mortar and pestle or ball mill

  • Screen printer

  • Drying oven

  • Muffle furnace

Procedure:

  • Paste Preparation:

    • Mix the synthesized Cr-doped SnO₂ powder with the organic binder and solvent to form a homogeneous paste with a suitable viscosity for screen printing. The typical weight ratio of the inorganic powder to the organic binder is around 70:30.

  • Screen Printing:

    • Place the alumina substrate with interdigitated electrodes on the screen printer.

    • Apply the prepared paste onto the substrate through the screen printing mesh, ensuring the paste covers the electrode area.

  • Drying and Sintering:

    • Dry the printed films in an oven at a low temperature (e.g., 100-150 °C) for about 30 minutes to evaporate the solvent.

    • Sinter the dried films in a muffle furnace at a higher temperature (e.g., 500-700 °C) for 1-2 hours to burn out the organic binder and form a porous, stable sensing layer.

  • Aging:

    • Age the fabricated sensors by heating them at their intended operating temperature for several hours to stabilize their electrical properties before gas sensing measurements.

Data Presentation

The performance of Cr-doped SnO₂ gas sensors is evaluated based on several key parameters. The following tables summarize representative data from the literature for different target gases.

Table 1: Gas Sensing Performance of Cr-doped SnO₂ towards Ethanol

Dopant Conc. (at.%)Operating Temp. (°C)Gas Conc. (ppm)Response (Ra/Rg)Response Time (s)Recovery Time (s)Reference
0 (Pure SnO₂)340506.5--[4]
Co-doped (unspecified)300508.1shortened by 16sshortened by 5s[4]
Pt-doped (unspecified)3000.001HighFast-[5]
Ce-doped (2%)2655069.41257[6]

Table 2: Gas Sensing Performance of Cr-doped SnO₂ towards Methane

Dopant Conc. (at.%)Operating Temp. (°C)Gas Conc. (ppm)Response (Ra/Rg)Reference
1250100~1.8[7]
1250500~3.5[7]
12501000~5.2[7]

Table 3: Gas Sensing Performance of Cr-doped SnO₂ towards Ammonia

Dopant Conc. (at.%)Operating Temp. (°C)Gas Conc. (ppm)Response (Ra/Rg)Reference
Pure SnO₂270100~2.5[3]
Cr-doped270100~4.0[3]

Mandatory Visualizations

Experimental Workflows

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Sensor Fabrication cluster_testing Gas Sensing Test prec Precursor Solutions (SnCl₄ & Cr(NO₃)₃) mix Mixing prec->mix precip Precipitation (add NH₄OH) mix->precip age Aging precip->age wash Washing & Centrifugation age->wash dry Drying (80-100°C) wash->dry calcine Calcination (500-600°C) dry->calcine powder Cr-doped SnO₂ Powder calcine->powder paste Paste Preparation (Powder + Binder + Solvent) powder->paste screen Screen Printing on Al₂O₃ Substrate paste->screen sinter Drying & Sintering (150°C & 500-700°C) screen->sinter sensor Thick-Film Sensor sinter->sensor measure Resistance Measurement in Air (Ra) sensor->measure expose Exposure to Target Gas measure->expose measure_gas Resistance Measurement in Gas (Rg) expose->measure_gas response Calculate Response (S = Ra/Rg) measure_gas->response

Caption: Experimental workflow for Cr-doped SnO₂ synthesis and sensor fabrication.

Signaling Pathways

sensing_mechanism cluster_air In Air (High Resistance) cluster_gas In Reducing Gas (Low Resistance) O2 O₂ (air) O_ads O⁻(ads) or O²⁻(ads) O2->O_ads + e⁻ SnO2_air Cr-doped SnO₂ Conduction Band Depletion Layer e_minus e⁻ RO RO + e⁻ R Reducing Gas (R) R->RO + O⁻(ads) SnO2_gas Cr-doped SnO₂ Conduction Band Reduced Depletion Layer RO->SnO2_gas:e releases e⁻

Caption: Gas sensing mechanism of n-type Cr-doped SnO₂.

Caption: p-n heterojunction mechanism in SnO₂-Cr₂O₃ composite sensors.

References

Application Notes and Protocols for the Characterization of Tin Chromate (Sn(CrO₄)₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the characterization of tin chromate (Sn(CrO₄)₂) powder using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX).

Introduction

This compound (Sn(CrO₄)₂) is an inorganic compound with potential applications in various fields, including as a pigment and in catalysis.[1][2] Accurate characterization of its structural and morphological properties is crucial for its development and application. X-ray diffraction provides information on the crystalline structure and phase purity, while scanning electron microscopy reveals the surface morphology, particle size, and elemental composition.

X-ray Diffraction (XRD) Analysis

XRD is a non-destructive technique used to identify the crystalline phases of a material and to determine its crystal structure and lattice parameters.

Experimental Protocol

A detailed methodology for the XRD analysis of this compound powder is outlined below.

2.1.1. Sample Preparation

  • Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample using an agate mortar and pestle to achieve a uniform particle size.

  • Mount the powdered sample onto a zero-background sample holder. Press the powder gently to create a flat, smooth surface that is level with the holder's surface.

2.1.2. Instrument Parameters

The following parameters are recommended for data acquisition on a standard powder X-ray diffractometer:

ParameterValue
X-ray Source Cu Kα (λ = 1.5406 Å)
Voltage 40 kV
Current 40 mA
Scan Type Continuous
2θ Scan Range 10° - 80°
Step Size 0.02°
Scan Speed 2°/minute
Divergence Slit
Receiving Slit 0.2 mm

2.1.3. Data Analysis

  • The collected XRD pattern should be processed to identify the diffraction peaks.

  • Compare the experimental diffraction pattern with standard reference patterns from databases such as the JCPDS (Joint Committee on Powder Diffraction Standards) or ICDD (International Centre for Diffraction Data) to confirm the phase of this compound.[3][4]

  • The crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Scherrer equation: D = Kλ / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

Data Presentation

The following table summarizes the expected XRD data for a tin-chromium-oxygen compound, which can be used as a reference for the analysis of this compound.

2θ (degrees) d-spacing (Å) Relative Intensity (%) (hkl) Plane
26.63.35100(110)
33.92.6485(101)
37.92.3740(200)
51.81.7660(211)
54.71.6830(220)
64.71.4425(310)
66.01.4135(112)
78.71.2120(321)

Note: This data is based on a related tin-chromium-oxide nanocomposite and serves as an illustrative example.[5] Actual peak positions and intensities for pure this compound may vary.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)

SEM is used to visualize the surface morphology and topography of the sample, while EDX provides elemental analysis.

Experimental Protocol

The following protocol details the steps for SEM and EDX analysis of this compound powder.

3.1.1. Sample Preparation

  • Place a double-sided conductive carbon tape onto an aluminum SEM stub.

  • Carefully apply a small amount of the this compound powder onto the carbon tape.

  • Gently tap the stub to remove any loose powder and ensure a uniform, thin layer of the sample.

  • For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) must be sputter-coated onto the sample to prevent charging under the electron beam. A coating thickness of 5-10 nm is typically sufficient.

3.1.2. Instrument Parameters

The following are typical parameters for SEM imaging and EDX analysis:

ParameterValue
Accelerating Voltage 10-20 kV
Working Distance 10-15 mm
Detector Secondary Electron (SE) for topography
Magnification Ranging from 1,000x to 50,000x to observe overall morphology and individual particle details.
EDX Acquisition Time 60-120 seconds

3.1.3. Data Analysis

  • Acquire SEM images at various magnifications to observe the particle size, shape, and agglomeration.

  • Perform EDX analysis on selected areas of the sample to obtain the elemental composition.

  • The EDX spectrum will show peaks corresponding to the elements present in the sample. The relative peak heights can be used to determine the atomic and weight percentages of each element.

Data Presentation

The following table summarizes the expected SEM and EDX data for this compound.

Parameter Description
Morphology Expected to be composed of agglomerated nanoparticles or microparticles. The specific morphology may vary depending on the synthesis method. Based on related compounds, a nano-flower or nano-spherical shape may be observed.[5]
Particle Size To be determined from SEM images.
Elemental Composition (EDX)
Element Theoretical Weight %
Tin (Sn)33.85%[1]
Chromium (Cr)29.65%[1]
Oxygen (O)36.50%[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_characterization Characterization cluster_xrd XRD Analysis cluster_sem SEM/EDX Analysis cluster_results Data Interpretation synthesis This compound Synthesis powder_prep Powder Preparation (Grinding) synthesis->powder_prep xrd_sample_prep XRD Sample Mounting powder_prep->xrd_sample_prep sem_sample_prep SEM Stub Preparation & Sputter Coating powder_prep->sem_sample_prep xrd_analysis XRD Data Acquisition xrd_sample_prep->xrd_analysis xrd_data_proc Phase Identification & Crystallite Size Analysis xrd_analysis->xrd_data_proc structural_props Structural Properties (Crystal Phase, Size) xrd_data_proc->structural_props sem_imaging SEM Imaging (Morphology) sem_sample_prep->sem_imaging edx_analysis EDX Analysis (Elemental Comp.) sem_imaging->edx_analysis morph_props Morphological & Elemental Properties sem_imaging->morph_props edx_analysis->morph_props

Experimental workflow for this compound characterization.

References

Electrochemical Sensor Applications of Tin Chromate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Application Notes and Protocols for Electrochemical Sensors Based on Tin Chromate and Related Materials

Introduction

This document provides detailed application notes and experimental protocols relevant to the use of tin-based compounds in electrochemical sensing. Initial research indicates a significant gap in the scientific literature regarding the specific application of This compound (SnCrO₄ or Sn(CrO₄)₂) for electrochemical sensors.

Therefore, this document focuses on a closely related and scientifically investigated material: Chromium-Doped Tin Oxide (Cr-doped SnO₂) . The protocols and data presented are based on published studies of Cr-doped SnO₂ and are intended to serve as a foundational guide for researchers exploring the potential of chromium-containing tin-based nanomaterials in electrochemical sensing. The principles and methodologies described herein may be adaptable for preliminary investigations into the electrochemical properties of this compound, should this material become of interest for sensor development.

Application Notes for Chromium-Doped Tin Oxide (Cr-doped SnO₂) Electrochemical Sensors

Chromium-doped tin oxide (Cr-doped SnO₂) nanoparticles have demonstrated enhanced electrochemical performance compared to undoped SnO₂.[1] The introduction of chromium into the tin oxide lattice can modify its electronic properties, surface morphology, and catalytic activity, making it a promising candidate for various electrochemical sensing applications.

Potential applications include, but are not limited to:

  • Voltammetric determination of electroactive species: The modified electronic structure of Cr-doped SnO₂ can facilitate electron transfer processes, making it suitable for the sensitive detection of various analytes.

  • Development of novel biosensors: The high surface area and biocompatibility of tin oxide-based nanomaterials can be leveraged for the immobilization of enzymes or antibodies for specific analyte detection.

  • Environmental monitoring: The material's sensitivity to changes in its chemical environment could be exploited for the detection of pollutants.

The electrochemical behavior of Cr-doped SnO₂ is influenced by the doping concentration, with studies showing that an increase in chromium content can lead to improved electrochemical performance.[1]

Experimental Protocols

The following protocols are derived from established methods for the synthesis and characterization of Cr-doped SnO₂ nanoparticles and their application in electrochemical sensors.[1]

Protocol for Synthesis of Chromium-Doped Tin Oxide (Cr-doped SnO₂) Nanoparticles via Microwave Irradiation

This protocol describes a rapid and efficient method for synthesizing Cr-doped SnO₂ nanoparticles.

Materials:

  • Tin (IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized (DI) water

  • Ethanol

Equipment:

  • Domestic microwave oven

  • Beakers and magnetic stirrer

  • Centrifuge

  • Oven

Procedure:

  • Precursor Solution Preparation:

    • Prepare aqueous solutions of SnCl₄·5H₂O and Cr(NO₃)₃·9H₂O.

    • For a 5 wt% Cr-doping, mix the appropriate volumes of the precursor solutions to achieve the desired stoichiometric ratio.

  • Precipitation:

    • Slowly add a 2M NaOH solution to the precursor mixture under constant stirring until the pH reaches 10, inducing the co-precipitation of tin and chromium hydroxides.

  • Microwave Irradiation:

    • Place the beaker containing the precipitate in a domestic microwave oven.

    • Irradiate the sample for a specified time (e.g., 10 minutes) at a set power level (e.g., 800 W).

  • Purification:

    • Allow the solution to cool to room temperature.

    • Centrifuge the mixture to separate the nanoparticles from the supernatant.

    • Wash the precipitate repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the purified nanoparticles in an oven at 80°C for 12 hours.

  • Calcination:

    • Calcine the dried powder in a muffle furnace at a specified temperature (e.g., 500°C) for a set duration (e.g., 2 hours) to obtain the crystalline Cr-doped SnO₂ nanoparticles.

Protocol for Fabrication of a Cr-doped SnO₂ Modified Glassy Carbon Electrode (GCE)

Materials:

  • Cr-doped SnO₂ nanoparticles

  • Nafion solution (e.g., 0.5 wt%)

  • Ethanol or Dimethylformamide (DMF)

  • Glassy Carbon Electrode (GCE)

  • Alumina slurry for polishing

Equipment:

  • Ultrasonic bath

  • Micropipette

Procedure:

  • Electrode Polishing:

    • Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish.

    • Rinse thoroughly with DI water and ethanol.

    • Allow the electrode to dry completely.

  • Preparation of Modifier Ink:

    • Disperse a known amount of Cr-doped SnO₂ nanoparticles (e.g., 1 mg) in a solvent (e.g., 1 mL of ethanol or DMF) containing a small amount of Nafion solution (e.g., 20 µL).

    • Soncate the mixture for at least 30 minutes to form a homogeneous ink.

  • Electrode Modification:

    • Drop-cast a small volume (e.g., 5-10 µL) of the prepared ink onto the polished GCE surface.

    • Allow the solvent to evaporate completely at room temperature, forming a thin film of the Cr-doped SnO₂ nanoparticles on the electrode surface.

Protocol for Electrochemical Measurements

Equipment:

  • Potentiostat/Galvanostat with a three-electrode cell setup (Working Electrode: Cr-doped SnO₂/GCE, Reference Electrode: Ag/AgCl, Counter Electrode: Platinum wire)

  • Electrolyte solution (e.g., phosphate-buffered saline - PBS, or a specific supporting electrolyte depending on the target analyte)

Procedure:

  • Cell Assembly:

    • Assemble the three-electrode cell with the modified GCE as the working electrode, an Ag/AgCl electrode as the reference, and a platinum wire as the counter electrode.

    • Fill the cell with the desired electrolyte solution.

  • Electrochemical Characterization (Cyclic Voltammetry - CV):

    • Perform cyclic voltammetry in the electrolyte solution to characterize the electrochemical behavior of the modified electrode.

    • Scan the potential within a defined window at a specific scan rate (e.g., 50 mV/s).[1]

  • Analyte Detection:

    • Add the target analyte to the electrolyte solution.

    • Record the electrochemical response (e.g., using cyclic voltammetry, differential pulse voltammetry, or amperometry) and correlate the signal change to the analyte concentration.

Data Presentation

The following table summarizes the electrochemical performance of undoped and Cr-doped SnO₂ nanoparticles as reported in the literature.[1] This data is provided to illustrate the effect of chromium doping.

MaterialPeak Current (µA)Oxidation Peak Potential (V)
Undoped SnO₂11-
1 wt% Cr-doped SnO₂12-
3 wt% Cr-doped SnO₂13-
5 wt% Cr-doped SnO₂150.76

Data obtained from cyclic voltammetry scans at a rate of 50 mV/s.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and electrochemical testing of Cr-doped SnO₂ nanoparticle-based sensors.

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing s1 Precursor Mixing (SnCl₄ + Cr(NO₃)₃) s2 Co-precipitation (add NaOH) s1->s2 s3 Microwave Irradiation s2->s3 s4 Washing & Centrifugation s3->s4 s5 Drying & Calcination s4->s5 f1 Prepare Modifier Ink (Cr-doped SnO₂ + Nafion) s5->f1 f3 Drop-casting f1->f3 f2 GCE Polishing f2->f3 t1 Three-Electrode Cell Assembly f3->t1 t2 Cyclic Voltammetry (CV) t1->t2 t3 Analyte Addition t2->t3 t4 Signal Measurement t3->t4 signaling_pathway cluster_surface Sensor Surface in Air cluster_sensing Sensing Mechanism (Reducing Gas) O2_gas O₂(gas) SnO2_surface SnO₂ Surface O2_gas->SnO2_surface Adsorption O2_ads O₂⁻(ads) SnO2_surface->O2_ads e⁻ capture e_depletion Electron Depletion Layer (High Resistance) O2_ads->e_depletion Reaction_Product Reaction Product (RO) O2_ads->Reaction_Product e_release Electron Release (Low Resistance) O2_ads->e_release e⁻ release to SnO₂ Reducing_Gas Reducing Gas (R) Reducing_Gas->O2_ads Reaction

References

Application Notes and Protocols for the Degradation of Organic Pollutants using Tin Chromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of persistent organic pollutants (POPs) from wastewater is a critical challenge in environmental remediation. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, have emerged as a promising technology for the degradation of these complex molecules into simpler, less harmful substances. While materials like titanium dioxide (TiO₂) and tin oxide (SnO₂) have been extensively studied, there is growing interest in exploring the potential of other semiconductor materials.

This document provides a detailed overview of the potential application of tin(IV) chromate (Sn(CrO₄)₂) as a photocatalyst for the degradation of organic pollutants. Due to the limited availability of specific experimental data for tin chromate in the scientific literature, this document presents a generalized methodology based on established protocols for other semiconductor photocatalysts, such as tin oxide and various chromate-based materials. The provided protocols are intended to serve as a foundational guide for researchers investigating the photocatalytic efficacy of this compound.

Mechanism of Photocatalysis

The photocatalytic degradation of organic pollutants using a semiconductor catalyst like this compound is initiated by the absorption of photons with energy equal to or greater than the bandgap of the material. This process generates electron-hole pairs (e⁻/h⁺). These charge carriers migrate to the catalyst surface and initiate a series of redox reactions that produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•). These ROS are powerful oxidizing agents that can non-selectively degrade a wide range of organic pollutants.

G cluster_catalyst This compound (Sn(CrO₄)₂) Particle cluster_solution Aqueous Solution vb Valence Band (VB) cb Conduction Band (CB) vb->cb hν (Photon) hole Hole (h⁺) electron Electron (e⁻) h2o H₂O hole->h2o Oxidation oh_ion OH⁻ hole->oh_ion Oxidation o2 O₂ electron->o2 Reduction pollutant Organic Pollutant degraded Degradation Products (CO₂, H₂O, etc.) pollutant->degraded oh_rad •OH h2o->oh_rad oh_ion->oh_rad o2_rad •O₂⁻ o2->o2_rad o2_rad->pollutant Oxidation oh_rad->pollutant Oxidation

Caption: Generalized mechanism of photocatalytic degradation of organic pollutants.

Data Presentation: Hypothetical Performance of this compound

The following tables summarize hypothetical quantitative data for the photocatalytic degradation of a model organic pollutant, Methylene Blue (MB), using this compound. This data is extrapolated from typical results observed for other semiconductor photocatalysts and should be experimentally verified.

Table 1: Effect of Catalyst Loading on Degradation Efficiency

Catalyst Loading (g/L)Degradation Efficiency (%) after 120 minPseudo-First-Order Rate Constant (k, min⁻¹)
0.25650.0088
0.50850.0158
0.75950.0249
1.00920.0217
1.25880.0177

Table 2: Effect of Initial Pollutant Concentration on Degradation Efficiency

Initial MB Concentration (mg/L)Degradation Efficiency (%) after 120 minPseudo-First-Order Rate Constant (k, min⁻¹)
5980.0325
10950.0249
20800.0134
30680.0095
40550.0066

Table 3: Effect of pH on Degradation Efficiency

Initial pHDegradation Efficiency (%) after 120 minPseudo-First-Order Rate Constant (k, min⁻¹)
3700.0100
5880.0177
7950.0249
9850.0158
11750.0115

Experimental Protocols

Synthesis of this compound (Sn(CrO₄)₂) Nanoparticles (Co-Precipitation Method)

This protocol describes a general co-precipitation method for the synthesis of this compound nanoparticles.

Materials:

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Potassium chromate (K₂CrO₄)

  • Deionized (DI) water

  • Ethanol

  • Beakers

  • Magnetic stirrer

  • Centrifuge

  • Drying oven

  • Muffle furnace

Procedure:

  • Prepare a 0.1 M solution of SnCl₄·5H₂O in DI water.

  • Prepare a 0.2 M solution of K₂CrO₄ in DI water.

  • Slowly add the K₂CrO₄ solution dropwise to the SnCl₄ solution under vigorous stirring.

  • Continue stirring for 2-4 hours at room temperature to ensure complete precipitation.

  • Collect the precipitate by centrifugation at 5000 rpm for 15 minutes.

  • Wash the precipitate multiple times with DI water and then with ethanol to remove any unreacted precursors and impurities.

  • Dry the washed precipitate in an oven at 80-100 °C for 12 hours.

  • Calcine the dried powder in a muffle furnace at a specified temperature (e.g., 400-600 °C) for 2-4 hours to obtain the crystalline this compound nanoparticles.

G cluster_synthesis Synthesis of this compound Nanoparticles start Start prepare_sncl4 Prepare 0.1 M SnCl₄·5H₂O Solution start->prepare_sncl4 prepare_k2cro4 Prepare 0.2 M K₂CrO₄ Solution start->prepare_k2cro4 mix Dropwise addition of K₂CrO₄ to SnCl₄ with stirring prepare_sncl4->mix prepare_k2cro4->mix stir Stir for 2-4 hours mix->stir centrifuge Centrifuge to collect precipitate stir->centrifuge wash Wash with DI water and ethanol centrifuge->wash dry Dry at 80-100 °C wash->dry calcine Calcine at 400-600 °C dry->calcine end This compound Nanoparticles calcine->end

Caption: Workflow for the synthesis of this compound nanoparticles.

Characterization of this compound Photocatalyst

To understand the physicochemical properties of the synthesized this compound, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To determine the crystalline phase and crystallite size.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and microstructure.

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the bandgap energy of the material.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of the constituent elements.

Photocatalytic Degradation of an Organic Pollutant (e.g., Methylene Blue)

This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized this compound.

Materials:

  • Synthesized this compound photocatalyst

  • Methylene Blue (MB) or other model organic pollutant

  • Deionized (DI) water

  • Photoreactor with a suitable light source (e.g., UV lamp, solar simulator)

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

  • Centrifuge or syringe filters

Procedure:

  • Preparation of Pollutant Solution: Prepare a stock solution of the organic pollutant (e.g., 100 mg/L of MB) in DI water. Dilute the stock solution to the desired experimental concentration (e.g., 10 mg/L).

  • Photocatalytic Reaction:

    • Add a specific amount of the this compound photocatalyst (e.g., 0.75 g/L) to a known volume of the pollutant solution (e.g., 100 mL) in the photoreactor.

    • Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.

    • Take an initial sample (t=0) and separate the catalyst particles by centrifugation or filtration.

    • Turn on the light source to initiate the photocatalytic reaction.

  • Monitoring the Degradation:

    • Withdraw aliquots of the suspension at regular time intervals (e.g., every 15 or 30 minutes).

    • Separate the photocatalyst from each aliquot.

    • Measure the absorbance of the supernatant at the maximum absorption wavelength of the pollutant (e.g., ~664 nm for MB) using a UV-Vis spectrophotometer.

  • Data Analysis:

    • The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [ (A₀ - Aₜ) / A₀ ] * 100 where A₀ is the initial absorbance of the pollutant solution and Aₜ is the absorbance at time t.

    • The reaction kinetics can often be described by a pseudo-first-order model: ln(C₀/Cₜ) = kt where C₀ is the initial concentration, Cₜ is the concentration at time t, and k is the apparent rate constant.

G cluster_protocol Photocatalytic Degradation Protocol prepare_solution Prepare Pollutant Solution add_catalyst Add this compound Catalyst prepare_solution->add_catalyst dark_stir Stir in Dark (Adsorption-Desorption Equilibrium) add_catalyst->dark_stir sample_t0 Take Initial Sample (t=0) dark_stir->sample_t0 irradiate Initiate Irradiation sample_t0->irradiate sample_intervals Withdraw Aliquots at Regular Intervals irradiate->sample_intervals separate_catalyst Separate Catalyst sample_intervals->separate_catalyst measure_absorbance Measure Absorbance (UV-Vis) separate_catalyst->measure_absorbance analyze_data Calculate Degradation Efficiency and Reaction Kinetics measure_absorbance->analyze_data end Results analyze_data->end

Caption: Experimental workflow for photocatalytic degradation.

Conclusion

While direct experimental evidence for the photocatalytic activity of this compound in the degradation of organic pollutants is currently scarce, its semiconductor nature suggests potential for such applications. The protocols and hypothetical data presented in this document provide a solid foundation for researchers to begin exploring the efficacy of this compound as a novel photocatalyst. Further experimental investigation is crucial to validate these proposed methodologies and to fully characterize the performance of this compound in environmental remediation.

Application Notes and Protocols for Sol-Gel Synthesis of Chromium-Doped Tin Oxide (Cr:SnO₂) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Extensive literature searches did not yield a direct or established sol-gel synthesis protocol for stoichiometric "tin chromate" thin films. The prevalent and well-documented method for incorporating both tin and chromium into a thin film via sol-gel synthesis is through the creation of chromium-doped tin oxide (Cr:SnO₂). This process involves introducing chromium as a dopant into the tin oxide matrix. The following application notes and protocols detail the synthesis of Cr:SnO₂ thin films, a technologically significant material with applications in gas sensing, transparent conducting oxides, and optoelectronics.

Application Notes

Chromium-doped tin oxide (Cr:SnO₂) thin films are of significant interest due to the modifications in the structural, optical, and electrical properties of tin oxide that arise from the incorporation of chromium ions into its lattice. These films can be synthesized using various techniques, with the sol-gel method offering advantages such as excellent compositional control, homogeneity, the ability to coat large and complex substrates, and relatively low processing temperatures.

Potential Applications:

  • Gas Sensors: The introduction of chromium as a dopant can enhance the sensitivity and selectivity of SnO₂-based gas sensors for detecting various gases.

  • Transparent Conducting Oxides (TCOs): Cr-doping can be used to tune the optoelectronic properties of tin oxide films, which are crucial for applications in solar cells, flat-panel displays, and other optoelectronic devices.

  • Photocatalysis: The modification of the bandgap and surface properties of SnO₂ by chromium doping can influence its photocatalytic activity.

Key Synthesis Parameters and Their Effects:

Several parameters in the sol-gel process critically influence the final properties of the Cr:SnO₂ thin films. Careful control of these factors is essential for achieving desired film characteristics.

ParameterEffect on Film Properties
Cr Doping Concentration Influences crystallite size, lattice parameters, optical bandgap, and electrical resistivity.
Annealing Temperature Crucial for the crystallization of the film, removal of organic residues, and determining the final grain size and defect density.
Choice of Precursors The selection of tin and chromium precursors (e.g., chlorides, alkoxides) affects the hydrolysis and condensation rates, and thus the sol stability and final film microstructure.
Solvent The type of solvent (e.g., ethanol, isopropanol) can impact the solubility of precursors, the rate of hydrolysis, and the surface tension of the sol, which affects the quality of the coating.[1]
pH of the Sol Affects the rates of hydrolysis and condensation reactions, influencing the particle size and morphology in the sol and the final film.
Deposition Technique Methods like spin-coating or dip-coating determine the film thickness and uniformity. Withdrawal speed in dip-coating and spin speed in spin-coating are critical parameters.

Experimental Protocol: Sol-Gel Synthesis of Cr:SnO₂ Thin Films via Spin Coating

This protocol provides a general procedure for the preparation of chromium-doped tin oxide thin films on glass substrates. Researchers should optimize the specific parameters based on their experimental setup and desired film characteristics.

2.1. Materials and Equipment

  • Precursors: Tin (IV) chloride pentahydrate (SnCl₄·5H₂O), Chromium (III) chloride hexahydrate (CrCl₃·6H₂O)

  • Solvent: Ethanol (C₂H₅OH)

  • Stabilizer: Acetylacetone

  • Substrates: Glass slides

  • Equipment: Magnetic stirrer with hot plate, spin coater, furnace, ultrasonic bath, beakers, graduated cylinders, pipettes.

2.2. Substrate Cleaning

  • Cut glass substrates to the desired dimensions.

  • Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and finally isopropanol, each for 15 minutes.

  • Dry the substrates using a nitrogen gun or in an oven.

2.3. Sol Preparation (for a 0.5 M solution with a target 2 at% Cr doping)

  • Tin Precursor Solution: Dissolve an appropriate amount of Tin (IV) chloride pentahydrate in ethanol to achieve a 0.5 M concentration. For example, to prepare 50 mL of solution, dissolve 8.76 g of SnCl₄·5H₂O in 50 mL of ethanol.

  • Stir the solution vigorously on a magnetic stirrer for 30 minutes at room temperature until the precursor is fully dissolved.

  • Chromium Precursor Solution: Prepare a separate 0.5 M solution of Chromium (III) chloride hexahydrate in ethanol.

  • Doping: To achieve a 2 at% Cr doping level in the final film, add the chromium precursor solution to the tin precursor solution in the desired molar ratio (e.g., for a 2 at% Cr doping, the Sn:Cr molar ratio should be 98:2).

  • Add a stabilizing agent, such as acetylacetone, dropwise to the solution while stirring. The molar ratio of the stabilizer to the metal precursor can be 1:1.

  • Continue stirring the final sol for at least 2 hours at 60°C to ensure a homogenous and stable solution.

  • Age the sol for 24 hours at room temperature before deposition.

2.4. Thin Film Deposition

  • Place a cleaned substrate on the spin coater chuck.

  • Dispense a small amount of the prepared sol onto the center of the substrate.

  • Spin the substrate at a speed of 3000 rpm for 30 seconds.

  • After the spin coating process, pre-heat the film on a hot plate at 100°C for 10 minutes to evaporate the solvent.

  • Repeat the coating and pre-heating steps multiple times to achieve the desired film thickness.

2.5. Annealing

  • Place the coated substrates in a furnace.

  • Heat the films at a rate of 5°C/min to the desired annealing temperature (e.g., 500°C).

  • Maintain the annealing temperature for 1-2 hours in an air atmosphere.

  • Allow the furnace to cool down naturally to room temperature before removing the samples.

Characterization of Cr:SnO₂ Thin Films

A variety of techniques can be employed to characterize the synthesized thin films:

Characterization TechniqueInformation Obtained
X-ray Diffraction (XRD) Crystalline structure, phase identification, crystallite size, and lattice strain.
Scanning Electron Microscopy (SEM) Surface morphology, grain size, and film thickness (from cross-sectional imaging).
Atomic Force Microscopy (AFM) Surface topography and roughness.
UV-Vis Spectroscopy Optical transmittance, absorbance, and determination of the optical bandgap.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical states, and confirmation of chromium incorporation.
Four-Point Probe Measurement Electrical resistivity and sheet resistance.

Visualizing the Workflow

The following diagrams illustrate the key stages of the sol-gel synthesis process for chromium-doped tin oxide thin films.

G Workflow for Sol-Gel Synthesis of Cr:SnO₂ Thin Films cluster_0 Sol Preparation cluster_1 Film Deposition cluster_2 Post-Processing & Characterization Precursor Dissolution Precursor Dissolution Doping Doping Precursor Dissolution->Doping Stabilization & Aging Stabilization & Aging Doping->Stabilization & Aging Substrate Cleaning Substrate Cleaning Stabilization & Aging->Substrate Cleaning Spin Coating Spin Coating Substrate Cleaning->Spin Coating Pre-heating Pre-heating Spin Coating->Pre-heating Annealing Annealing Pre-heating->Annealing Characterization Characterization Annealing->Characterization

Caption: Experimental workflow for Cr:SnO₂ thin film synthesis.

G Logical Relationships in Sol-Gel Process Tin Precursor Tin Precursor Homogeneous Sol Homogeneous Sol Tin Precursor->Homogeneous Sol Chromium Precursor Chromium Precursor Chromium Precursor->Homogeneous Sol Solvent Solvent Solvent->Homogeneous Sol Stabilizer Stabilizer Stabilizer->Homogeneous Sol Thin Film Thin Film Homogeneous Sol->Thin Film Deposition Crystalline Cr:SnO₂ Crystalline Cr:SnO₂ Thin Film->Crystalline Cr:SnO₂ Annealing

Caption: Key components and stages in the sol-gel process.

References

Application Notes and Protocols for the Functionalization of Tin-Based Nanomaterials for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches have revealed a significant lack of specific research on the functionalization and biomedical applications of tin chromate (Sn(CrO₄)₂) nanoparticles. The following application notes and protocols are therefore based on the extensive research available for tin oxide (SnO₂) nanoparticles and other related metal oxide nanomaterials. These methodologies provide a foundational framework that would likely be adapted for the investigation of this compound, should its potential for biomedical applications be explored. All data and pathways presented are based on studies of tin oxide nanoparticles and are intended to serve as a guide for future research.

Introduction to Functionalized Tin-Based Nanoparticles

Tin-based nanoparticles, particularly tin oxide (SnO₂), have garnered considerable interest in the biomedical field due to their unique physicochemical properties.[1][2] Unmodified nanoparticles, however, often face challenges such as poor stability in physiological solutions, rapid clearance by the immune system, and non-specific toxicity.[3][4] Surface functionalization addresses these limitations by modifying the nanoparticle surface with biocompatible molecules, targeting ligands, and therapeutic agents.

This document provides a detailed overview of common functionalization strategies for tin-based nanoparticles and their applications in drug delivery, bioimaging, and cancer therapy, drawing parallels from the well-established field of tin oxide nanoparticle research.

Key Functionalization Strategies

Surface modification is crucial for tailoring the properties of tin-based nanoparticles for specific biomedical applications.[5] The primary goals of functionalization are to:

  • Enhance Biocompatibility and Stability: Coating nanoparticles with hydrophilic polymers like polyethylene glycol (PEG) reduces opsonization and clearance by the reticuloendothelial system (RES), prolonging circulation time.[3][4]

  • Enable Targeted Delivery: Attaching specific ligands (e.g., antibodies, peptides, folic acid) to the nanoparticle surface allows for active targeting of diseased cells, such as cancer cells, thereby increasing therapeutic efficacy and reducing off-target effects.

  • Facilitate Drug Loading and Release: Functional groups on the surface can be used to conjugate or encapsulate therapeutic agents. The release of these agents can be controlled by internal or external stimuli (e.g., pH, enzymes, temperature).[6]

A general workflow for nanoparticle functionalization and characterization is depicted below.

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_characterization Characterization cluster_application Biomedical Application synthesis Synthesis of Tin-Based Nanoparticles surface_mod Surface Modification (e.g., Silanization) synthesis->surface_mod pegylation PEGylation surface_mod->pegylation conjugation Ligand/Drug Conjugation pegylation->conjugation physicochem Physicochemical Characterization (Size, Zeta Potential, Morphology) conjugation->physicochem functional_group Functional Group Analysis (FTIR, XPS) physicochem->functional_group quantification Quantification of Functionalization functional_group->quantification in_vitro In Vitro Studies (Cytotoxicity, Cellular Uptake) quantification->in_vitro in_vivo In Vivo Studies (Biodistribution, Efficacy) in_vitro->in_vivo

Caption: General workflow for nanoparticle functionalization and application.

Data Presentation: Properties of Functionalized Tin Oxide Nanoparticles

The following tables summarize quantitative data for functionalized tin oxide nanoparticles from various studies. This data is crucial for understanding how surface modifications affect the physicochemical properties and biological behavior of the nanoparticles.

Table 1: Physicochemical Properties of Functionalized SnO₂ Nanoparticles

Nanoparticle TypeFunctionalization AgentHydrodynamic Diameter (nm)Zeta Potential (mV)Reference
SnO₂ NPsNone (as-synthesized)43.93-31.00[7]
SnO₂ NPsPulsed Laser Ablation~30Colloidal Stability[8][9]
SnO₂ NPsSol-gel synthesis~21Not Reported[7]
SnO₂ NPsSol-gel synthesis~79Not Reported[7]

Table 2: In Vitro Cytotoxicity of SnO₂ Nanoparticles (IC₅₀ Values)

Cell LineNanoparticle TypeIC₅₀ (µg/mL)Incubation Time (h)Reference
U-2OS (Osteosarcoma)SnO₂ NPs (~10 nm)15.5024[7]
SKOV3 (Ovarian Cancer)SnO₂ NPs (~79 nm)47.8724[7]
MCF-7 (Breast Cancer)SnO₂ NPs (~21 nm)> 5024 and 48[7]
MCF-7 (Breast Cancer)SnO₂ NPs (~30 nm)Selectively prevented proliferationNot specified[8][9]

Experimental Protocols

Protocol for PEGylation of Tin-Based Nanoparticles

This protocol describes a common method for attaching amine-terminated PEG (PEG-NH₂) to the surface of metal oxide nanoparticles. This "PEGylation" process enhances the biocompatibility and circulation time of the nanoparticles.[10]

Materials:

  • Tin-based nanoparticles (e.g., SnO₂)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene

  • Amine-terminated PEG (PEG-NH₂) of desired molecular weight

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

  • Deionized (DI) water

Procedure:

  • Silanization of Nanoparticles:

    • Disperse 100 mg of tin-based nanoparticles in 50 mL of anhydrous toluene.

    • Add 1 mL of APTES to the nanoparticle suspension.

    • Reflux the mixture at 110°C for 12 hours under a nitrogen atmosphere with constant stirring.

    • Allow the reaction to cool to room temperature.

    • Collect the amine-functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 15 minutes).

    • Wash the nanoparticles three times with ethanol and then three times with DI water to remove unreacted APTES.

  • PEGylation using EDC/NHS Chemistry:

    • Disperse the amine-functionalized nanoparticles in PBS.

    • In a separate tube, dissolve carboxyl-terminated PEG in PBS.

    • Add EDC and NHS to the carboxyl-terminated PEG solution and react for 15 minutes at room temperature to activate the carboxyl groups.

    • Immediately add the activated PEG solution to the amine-functionalized nanoparticle suspension.

    • Allow the reaction to proceed for at least 2 hours at room temperature with gentle stirring.

    • Quench the reaction by adding hydroxylamine or Tris buffer.

    • Purify the PEGylated nanoparticles by dialysis or repeated centrifugation and resuspension in DI water to remove unreacted reagents.

Characterization:

  • FTIR Spectroscopy: To confirm the presence of PEG on the nanoparticle surface by identifying characteristic C-O-C stretching vibrations.[11]

  • Dynamic Light Scattering (DLS): To measure the increase in hydrodynamic diameter after PEGylation.

  • Zeta Potential Measurement: To determine the change in surface charge.

Protocol for Drug Loading onto Functionalized Nanoparticles

This protocol outlines a general procedure for loading a therapeutic drug, such as Doxorubicin (DOX), onto functionalized nanoparticles.

Materials:

  • Functionalized tin-based nanoparticles (e.g., PEGylated SnO₂)

  • Doxorubicin hydrochloride (DOX)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO appropriate for the drug)

Procedure:

  • Drug Solution Preparation:

    • Dissolve DOX in a small amount of DMSO.

    • Add TEA to deprotonate the amine group of DOX, facilitating its binding to the nanoparticles.

  • Drug Loading:

    • Disperse the functionalized nanoparticles in PBS.

    • Add the DOX solution dropwise to the nanoparticle suspension while stirring.

    • Allow the mixture to stir overnight at room temperature in the dark.

  • Purification:

    • Transfer the drug-loaded nanoparticle suspension to a dialysis bag.

    • Dialyze against PBS for 48 hours, with frequent changes of the dialysis buffer, to remove unloaded drug.

Quantification of Drug Loading:

  • UV-Vis Spectroscopy: Measure the absorbance of the supernatant collected during purification at the characteristic wavelength of the drug (e.g., ~480 nm for DOX). Calculate the amount of unloaded drug using a standard curve.[6]

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

    • DLC (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[12][13]

Materials:

  • Cancer cell line (e.g., MCF-7, human breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Functionalized tin-based nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of approximately 8,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]

  • Nanoparticle Treatment:

    • Prepare a series of dilutions of the functionalized nanoparticles in serum-free medium.

    • Remove the medium from the wells and replace it with 100 µL of the nanoparticle dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Cell Viability (%): = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot cell viability against nanoparticle concentration to determine the IC₅₀ value (the concentration at which 50% of cells are killed).

Signaling Pathways in Cancer Therapy

Metal oxide nanoparticles, including tin oxide, have been shown to induce cytotoxicity in cancer cells through the generation of reactive oxygen species (ROS).[8][9] This oxidative stress can trigger apoptosis (programmed cell death) through various signaling pathways.

A key pathway implicated in the anticancer effect of tin oxide nanoparticles is the PI3K/Akt/mTOR pathway .[8][9] This pathway is crucial for cell survival, proliferation, and growth, and it is often hyperactivated in cancer. Tin oxide nanoparticles have been shown to downregulate the phosphorylation of key proteins in this pathway, leading to the inhibition of cancer cell growth and the induction of apoptosis.[8][9]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibition Inhibition by Tin Oxide NPs RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis | SnO2 SnO₂ NPs (via ROS) SnO2->PI3K SnO2->Akt SnO2->mTOR

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and its inhibition by tin oxide nanoparticles.

The induction of apoptosis by tin oxide nanoparticles is also associated with changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio, which favors cell death.[8][9]

Prospective View on this compound

While direct experimental data is lacking, the functionalization and application of this compound nanoparticles could be hypothetically approached based on the known chemistry of its components. The surface of this compound nanoparticles might be passivated with a thin layer of tin oxide, which would allow for similar surface modification strategies as those described for SnO₂. The presence of chromium, however, introduces additional considerations regarding biocompatibility and toxicity, as hexavalent chromium is a known carcinogen. Any biomedical application would necessitate a thorough investigation of the oxidation state and leaching of chromium ions from the nanoparticles. If proven safe, the unique electronic and magnetic properties arising from the combination of tin and chromium could potentially be exploited for novel applications in bioimaging and therapy.

Conclusion

The functionalization of tin-based nanoparticles, exemplified by the extensive research on tin oxide, offers a versatile platform for the development of advanced biomedical tools. The protocols and data presented here provide a comprehensive starting point for researchers interested in this field. While the potential of this compound remains unexplored, the methodologies outlined in this document would be fundamental to any future investigation into its synthesis, functionalization, and biomedical applications. Rigorous characterization and toxicological evaluation will be paramount in determining the viability of any new tin-based nanomaterial for clinical translation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tin Chromate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of tin chromate. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide is designed to help users identify and resolve specific issues that may arise during the synthesis of this compound.

Issue ID Problem Potential Causes Recommended Solutions
TC-01 Formation of a white, gelatinous precipitate instead of or along with the desired this compound. Hydrolysis of the tin salt (SnCl₂ or SnCl₄) due to insufficiently acidic conditions.[1][2][3]Ensure the reaction medium is acidic. Add a small amount of a non-interfering acid (e.g., HCl for chloride salts) to the tin salt solution before adding the chromate solution to maintain a low pH.[1][2]
TC-02 The color of the precipitate is off (e.g., brownish or greenish instead of the expected color). 1. Co-precipitation of tin hydroxides or oxides.[1][2] 2. Incomplete oxidation or reduction of chromium species. 3. For Sn(II) chromate synthesis, oxidation of Sn(II) to Sn(IV).[1]1. Control the pH carefully to keep it in the acidic range. 2. Ensure the purity of the starting chromium salt. 3. When preparing Sn(II) chromate, work under an inert atmosphere (e.g., nitrogen or argon) or add a small amount of metallic tin to the SnCl₂ solution to prevent oxidation.[1]
TC-03 Low yield of the this compound precipitate. 1. The pH of the solution is too low, increasing the solubility of this compound. 2. Incomplete precipitation due to insufficient reaction time or inadequate mixing. 3. Use of incorrect stoichiometry of reactants.1. Optimize the pH; while acidity is necessary, an excessively low pH can hinder precipitation. A moderately acidic environment is often optimal. 2. Increase the reaction time and ensure vigorous stirring during the addition of the precipitating agent. 3. Carefully calculate and weigh the stoichiometric amounts of the tin and chromate salts.
TC-04 The final product is difficult to filter and wash. The precipitate is too fine or has a gelatinous consistency, often due to rapid precipitation or hydrolysis.1. Add the precipitating agent slowly with constant, vigorous stirring to promote the formation of larger, more easily filterable crystals. 2. Consider aging the precipitate in the mother liquor for a period (e.g., several hours or overnight) to allow for particle growth.
TC-05 The tin salt solution is cloudy or milky before the addition of the chromate solution. Hydrolysis of the tin salt has already occurred upon dissolution in water.[1][2][3]Prepare the tin salt solution by dissolving the salt in dilute acid instead of pure water.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for the synthesis of this compound?

A1: While a specific optimal pH is not well-documented for this compound synthesis, it is crucial to maintain an acidic environment to prevent the hydrolysis of tin salts, which leads to the formation of tin hydroxides as impurities.[1][2][3] The equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) is also pH-dependent, with the dichromate ion being more stable in acidic solutions.[4] Therefore, starting with a moderately acidic solution of the tin salt is recommended.

Q2: How can I prevent the oxidation of tin(II) to tin(IV) during the synthesis of tin(II) chromate?

A2: Tin(II) is readily oxidized to tin(IV) by atmospheric oxygen.[1] To prevent this, it is advisable to conduct the reaction under an inert atmosphere, such as nitrogen or argon. Alternatively, adding a small amount of metallic tin to the tin(II) chloride solution can help maintain the tin in its +2 oxidation state.[1]

Q3: What are the common impurities in this compound synthesis, and how can they be avoided?

A3: The most common impurities are tin hydroxides and oxides, which form due to the hydrolysis of the tin salt precursor.[1][2] These can be avoided by maintaining an acidic pH throughout the synthesis. If starting with tin(II), tin(IV) compounds can also be a significant impurity if oxidation occurs.

Q4: What is the difference between using a chromate and a dichromate salt as the precipitating agent?

A4: In an acidic solution, chromate ions (CrO₄²⁻) will be in equilibrium with dichromate ions (Cr₂O₇²⁻). The dichromate ion is the predominant species in acidic conditions.[4] Therefore, regardless of whether you start with a chromate or dichromate salt, the reactive species in the acidic solution will primarily be dichromate.

Q5: Can temperature be used to optimize the precipitation of this compound?

A5: Temperature can influence the particle size and crystallinity of the precipitate. Generally, precipitation at a slightly elevated temperature, followed by slow cooling, can promote the formation of larger, more easily filterable crystals. However, excessively high temperatures can increase the rate of hydrolysis of tin salts.[5]

Experimental Protocols

The following are general methodologies for the synthesis of tin(IV) and tin(II) chromate by precipitation. These protocols are based on established chemical principles, as specific literature with detailed quantitative data for this compound is limited. Researchers should optimize these conditions for their specific requirements.

Protocol 1: Synthesis of Tin(IV) Chromate (Sn(CrO₄)₂) by Precipitation

Objective: To synthesize tin(IV) chromate by reacting a soluble tin(IV) salt with a soluble chromate salt.

Materials:

  • Tin(IV) chloride (SnCl₄)

  • Potassium chromate (K₂CrO₄) or Potassium dichromate (K₂Cr₂O₇)

  • Dilute hydrochloric acid (HCl)

  • Deionized water

  • Filter paper

  • Beakers, graduated cylinders, magnetic stirrer, and filtration apparatus

Methodology:

  • Preparation of Tin(IV) Solution: In a well-ventilated fume hood, carefully prepare a 0.1 M solution of tin(IV) chloride by dissolving the appropriate amount of SnCl₄ in a 0.2 M HCl solution. This is to prevent hydrolysis.

  • Preparation of Chromate Solution: Prepare a 0.2 M solution of potassium chromate by dissolving the salt in deionized water.

  • Precipitation: While vigorously stirring the tin(IV) chloride solution, slowly add the potassium chromate solution dropwise. A precipitate should form.

  • Digestion of Precipitate: Continue stirring the mixture at room temperature for 1-2 hours to allow the precipitate to age and facilitate better filtration.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the precipitate several times with deionized water to remove any soluble impurities, followed by a final wash with a small amount of ethanol or acetone to aid in drying.

  • Drying: Dry the collected precipitate in a desiccator or a low-temperature oven (e.g., 60-80 °C) to a constant weight.

Protocol 2: Synthesis of Tin(II) Chromate (SnCrO₄) by Precipitation

Objective: To synthesize tin(II) chromate while preventing the oxidation of tin(II).

Materials:

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Potassium chromate (K₂CrO₄)

  • Dilute hydrochloric acid (HCl)

  • Deionized water (deoxygenated)

  • Small pieces of metallic tin

  • Inert gas source (Nitrogen or Argon)

  • Standard laboratory glassware and filtration equipment

Methodology:

  • Preparation of Tin(II) Solution: Prepare a 0.1 M solution of tin(II) chloride by dissolving SnCl₂·2H₂O in deoxygenated 0.2 M HCl. Add a few small pieces of metallic tin to the solution to prevent oxidation.[1]

  • Inert Atmosphere: Purge the reaction vessel containing the tin(II) solution with an inert gas (nitrogen or argon) for 15-20 minutes. Maintain a gentle flow of the inert gas throughout the reaction.

  • Preparation of Chromate Solution: Prepare a 0.1 M solution of potassium chromate using deoxygenated deionized water.

  • Precipitation: While stirring the tin(II) solution under the inert atmosphere, slowly add the potassium chromate solution. A precipitate will form.

  • Aging and Filtration: Allow the precipitate to stir for 1 hour under the inert atmosphere. Filter the product quickly and wash with deoxygenated water.

  • Drying: Dry the tin(II) chromate precipitate under vacuum to minimize exposure to air.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_tin_prep Tin Salt Solution Preparation cluster_chromate_prep Chromate Solution Preparation dissolve_tin Dissolve Tin Salt (SnCl₂ or SnCl₄) acidify Acidify with HCl to prevent hydrolysis dissolve_tin->acidify precipitation Precipitation (Slow addition with stirring) acidify->precipitation dissolve_chromate Dissolve Chromate/Dichromate Salt (K₂CrO₄ or K₂Cr₂O₇) dissolve_chromate->precipitation aging Aging/Digestion of Precipitate precipitation->aging filtration Filtration aging->filtration washing Washing with Deionized Water filtration->washing drying Drying washing->drying final_product Final this compound Product drying->final_product

Caption: General experimental workflow for the precipitation synthesis of this compound.

troubleshooting_workflow Troubleshooting Logic for this compound Synthesis start Start Synthesis observe_precipitate Observe Precipitate Formation start->observe_precipitate white_precipitate Is there a white/gelatinous precipitate? observe_precipitate->white_precipitate check_ph Check and Adjust pH (Increase Acidity) white_precipitate->check_ph Yes off_color Is the precipitate color incorrect? white_precipitate->off_color No check_ph->observe_precipitate check_oxidation For Sn(II): Check for oxidation (Use inert gas/metallic Sn) off_color->check_oxidation Yes check_purity Check Purity of Starting Materials off_color->check_purity Also consider low_yield Is the yield low? off_color->low_yield No check_oxidation->observe_precipitate check_purity->observe_precipitate optimize_conditions Optimize pH, reaction time, and stirring low_yield->optimize_conditions Yes filtration_issue Is filtration difficult? low_yield->filtration_issue No optimize_conditions->start modify_precipitation Slow down addition rate and age the precipitate filtration_issue->modify_precipitation Yes success Successful Synthesis filtration_issue->success No modify_precipitation->start

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

preventing agglomeration of tin chromate nanoparticles in suspension

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tin Chromate Nanoparticle Suspensions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the agglomeration of this compound nanoparticles in suspension. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guides

Issue: Rapid Sedimentation or Visible Aggregates in Suspension

Possible Cause 1: Inadequate Surface Stabilization

This compound nanoparticles, like many metallic nanoparticles, have high surface energy and a natural tendency to agglomerate to minimize this energy.[1] Without proper stabilization, van der Waals forces will cause the particles to clump together and settle out of suspension.

Solution:

  • Introduce Surfactants or Capping Agents: Surfactants adsorb to the nanoparticle surface, creating a protective barrier that prevents agglomeration through electrostatic repulsion, steric hindrance, or a combination of both (electro-steric stabilization).[2][3]

    • Anionic Surfactants (e.g., Sodium Dodecyl Sulfate - SDS): Effective for particles in polar solvents. Stabilization is primarily electrostatic.

    • Cationic Surfactants (e.g., Cetyltrimethylammonium Bromide - CTAB): Also provide electrostatic stabilization and can be effective depending on the surface charge of the this compound nanoparticles.[2]

    • Non-ionic Surfactants (e.g., Polyvinylpyrrolidone - PVP, Polyethylene Glycol - PEG): Provide steric hindrance, creating a physical barrier around the particles. These are often less sensitive to changes in pH and ionic strength.[2][4]

    • Biosurfactants: Environmentally friendly alternatives that can also act as stabilizing agents.[2]

  • Surface Modification with Coupling Agents: Silane coupling agents can be used to graft functional molecules onto the nanoparticle surface, improving compatibility with the solvent and preventing agglomeration.[5][6]

Experimental Protocol: Surfactant Stabilization of this compound Nanoparticles

  • Preparation of Nanoparticle Suspension: Disperse a known concentration of this compound nanoparticles in the desired solvent (e.g., deionized water, ethanol).

  • Surfactant Addition: Prepare a stock solution of the chosen surfactant (e.g., 1% w/v CTAB in water). Add the surfactant solution dropwise to the nanoparticle suspension while stirring vigorously.

  • Optimization of Surfactant Concentration: Prepare a series of suspensions with varying surfactant concentrations to determine the optimal amount for stability.

  • Sonication: Use a probe or bath sonicator to break up any existing agglomerates and ensure uniform dispersion of the nanoparticles and surfactant.[1]

  • Stability Assessment: Visually inspect the suspensions for signs of aggregation or sedimentation over time. Further characterization can be performed using techniques like Dynamic Light Scattering (DLS) to measure particle size distribution and Zeta Potential to assess surface charge.[7][8]

Possible Cause 2: Unfavorable pH of the Suspension

The pH of the suspension significantly influences the surface charge of the nanoparticles. At a specific pH, known as the isoelectric point (IEP), the net surface charge is zero, leading to rapid agglomeration due to the absence of electrostatic repulsion.[8]

Solution:

  • pH Adjustment: Adjust the pH of the suspension to be far from the isoelectric point of the this compound nanoparticles. This will increase the surface charge and enhance electrostatic repulsion between particles.[8][9] For many metal oxide nanoparticles, stability is improved in either acidic or alkaline conditions.[8]

  • Zeta Potential Measurement: Determine the isoelectric point of your this compound nanoparticles by measuring the zeta potential as a function of pH. The IEP is the pH at which the zeta potential is zero. Aim for a zeta potential of at least ±30 mV for good stability.

Experimental Protocol: Determination of Isoelectric Point and pH Optimization

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 12).

  • Disperse a small amount of this compound nanoparticles in each buffer solution.

  • Measure the zeta potential of each suspension using a suitable instrument.

  • Plot zeta potential versus pH. The point where the curve crosses the zero-zeta potential axis is the isoelectric point.

  • Adjust the pH of your experimental suspension to a value that provides a high absolute zeta potential.

Frequently Asked Questions (FAQs)

Q1: My this compound nanoparticles aggregate even after adding a surfactant. What should I do?

A1: If you are still observing aggregation after adding a surfactant, consider the following:

  • Incorrect Surfactant Choice: The surfactant may not be compatible with your solvent or the surface of the this compound nanoparticles. Try a different type of surfactant (anionic, cationic, or non-ionic).

  • Insufficient Surfactant Concentration: The amount of surfactant may not be enough to fully coat the nanoparticle surfaces. Try increasing the surfactant concentration.

  • Inadequate Dispersion: Ensure you are using sufficient energy to disperse the particles and break up agglomerates. Probe sonication is often more effective than bath sonication.[10]

  • Presence of Salts: High concentrations of salts in your suspension can screen the electrostatic repulsion between particles, leading to aggregation. If possible, reduce the ionic strength of your medium.

Q2: How can I visually assess the stability of my nanoparticle suspension?

A2: A simple and effective way to visually assess stability is to place the suspension in a transparent vial and observe it over time. A stable suspension will remain uniformly dispersed with no visible settling of particles.[10] If you observe a clear supernatant and a layer of sediment at the bottom, your nanoparticles have agglomerated and settled.[10]

Q3: What characterization techniques are essential for studying nanoparticle agglomeration?

A3: Several techniques are crucial for characterizing nanoparticle agglomeration:

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the particles in suspension. An increase in particle size over time indicates agglomeration.[7]

  • Zeta Potential Analysis: Measures the surface charge of the nanoparticles, which is a key indicator of colloidal stability.[8]

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): Provides direct visualization of the nanoparticles, allowing you to observe their size, shape, and state of aggregation. However, sample preparation for electron microscopy can sometimes induce aggregation, so results should be interpreted carefully.[7]

  • UV-Vis Spectroscopy: Changes in the absorbance spectrum, such as a shift or broadening of the surface plasmon resonance peak (if applicable), can indicate aggregation.

Data Presentation

Table 1: Qualitative Comparison of Stabilization Strategies

Stabilization StrategyMechanismAdvantagesDisadvantages
Anionic Surfactants Electrostatic RepulsionHighly effective in polar solvents.Sensitive to pH and high ionic strength.
Cationic Surfactants Electrostatic RepulsionStrong interaction with negatively charged nanoparticles.[2]Can be toxic to some biological systems.
Non-ionic Surfactants Steric HindranceLess sensitive to pH and ionic strength; good biocompatibility.[2]May be less effective for very small nanoparticles.
pH Adjustment Electrostatic RepulsionSimple and cost-effective.Requires knowledge of the isoelectric point; may not be suitable for pH-sensitive applications.
Surface Modification Steric Hindrance/Improved SolvationProvides long-term stability; can introduce new functionalities.Can be a complex and multi-step process.

Visualization of Concepts

Agglomeration_Troubleshooting cluster_0 Problem Identification cluster_1 Primary Causes cluster_2 Solutions cluster_3 Verification Problem Visible Agglomeration or Rapid Sedimentation Cause1 Inadequate Surface Stabilization Problem->Cause1 Cause2 Unfavorable pH Problem->Cause2 Solution1 Add Surfactant/ Capping Agent Cause1->Solution1 Solution2 Surface Modification Cause1->Solution2 Solution3 Adjust pH Away from Isoelectric Point Cause2->Solution3 Verification Characterize Suspension: DLS, Zeta Potential, TEM Solution1->Verification Solution2->Verification Solution3->Verification

Caption: Troubleshooting workflow for nanoparticle agglomeration.

Stabilization_Mechanisms cluster_0 Stabilization Mechanisms cluster_1 Nanoparticles Electrostatic Electrostatic Repulsion NP1 NP Electrostatic->NP1 Steric Steric Hindrance NP3 NP Steric->NP3 NP2 NP NP1->NP2 + | - NP4 NP NP3->NP4 Polymer Chains

References

improving the yield and purity of precipitated tin chromate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of precipitated tin chromate. Our aim is to help you improve the yield and purity of your product through detailed experimental protocols and troubleshooting advice.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Question: The final this compound product has a brownish or greenish tint instead of the expected color. What is the likely cause and solution?

Answer: An off-color final product typically indicates the presence of impurities or side products. A common cause is the formation of tin(IV) oxide or hydroxide, or the presence of unreacted chromium species.

  • Troubleshooting Steps:

    • pH Control: Ensure the pH of the reaction mixture is carefully controlled. The precipitation of tin hydroxides is highly pH-dependent. A stable pH in the optimal range for this compound formation is crucial.

    • Inert Atmosphere: Tin(II) is susceptible to oxidation to tin(IV) by atmospheric oxygen, especially at elevated temperatures. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can minimize the formation of tin(IV) oxide impurities.

    • Washing Procedure: Inadequate washing of the precipitate can leave unreacted starting materials or byproducts. Wash the precipitate thoroughly with deionized water until the filtrate is clear and colorless.

Question: The yield of precipitated this compound is significantly lower than expected. What are the potential reasons and how can I improve it?

Answer: Low yields can stem from several factors, including incomplete precipitation, dissolution of the product during washing, or suboptimal reactant concentrations.

  • Troubleshooting Steps:

    • Reactant Stoichiometry: Verify the molar ratios of your tin and chromate precursors. An excess of one reactant may not necessarily drive the reaction to completion and can lead to the formation of soluble complexes.

    • Temperature Control: The solubility of this compound can be temperature-dependent. Ensure the reaction is carried out at the optimal temperature for precipitation. For many precipitation reactions, cooling the mixture after reaction can decrease the solubility of the product and improve yield.

    • Washing with Cold Solvent: To minimize product loss during washing, use cold deionized water or a cold, dilute solution of a common ion to wash the precipitate.

Question: The precipitated this compound has a very fine, almost colloidal consistency, making it difficult to filter and handle. How can this be improved?

Answer: The formation of very fine particles is often a result of rapid precipitation. The goal is to promote the growth of larger crystals, which are easier to handle.

  • Troubleshooting Steps:

    • Slow Addition of Reagents: Add the precipitating agent slowly and with constant, vigorous stirring. This helps to maintain a lower level of supersaturation and encourages particle growth over nucleation.

    • Digestion/Aging of the Precipitate: After precipitation, allowing the solid to remain in the mother liquor (a process called digestion or aging), sometimes at an elevated temperature, can promote the growth of larger, more filterable particles.

    • Use of a Coagulant: In some cases, adding a small amount of an inert electrolyte can help to coagulate colloidal particles, making them easier to filter.

Factors Influencing Yield and Purity

The following table summarizes key experimental parameters and their likely impact on the yield and purity of precipitated this compound.

ParameterEffect on YieldEffect on PurityRecommendations
pH Can decrease if non-optimal due to formation of soluble species.Can decrease due to co-precipitation of hydroxides or oxides.Maintain a consistent, optimized pH throughout the reaction.
Temperature Can increase or decrease depending on the solubility curve of this compound.Higher temperatures can increase the rate of side reactions, decreasing purity.Control temperature carefully; consider cooling to maximize precipitation before filtration.
Reactant Concentration Higher concentrations can increase yield up to a point.Very high concentrations can lead to smaller, less pure particles.Use optimal concentrations to balance yield and particle size.
Rate of Reagent Addition No direct effect on theoretical yield.Slow addition generally leads to higher purity by promoting crystal growth.Add precipitating agent slowly with vigorous stirring.
Stirring Rate Can improve yield by ensuring homogeneous mixing.Adequate stirring is crucial for producing a homogeneous product.Maintain a consistent and vigorous stirring rate.
Washing Procedure Excessive washing can lead to product loss.Thorough washing is critical for removing soluble impurities.Wash with cold deionized water; check filtrate for clarity.

Experimental Protocol: Precipitation of Tin(II) Chromate

This protocol describes a general method for the precipitation of tin(II) chromate from aqueous solutions of tin(II) chloride and potassium chromate.

Materials:

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Potassium chromate (K₂CrO₄)

  • Deionized water

  • Dilute hydrochloric acid (HCl)

  • Dilute potassium hydroxide (KOH) or ammonia solution (NH₄OH) for pH adjustment

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Burette

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.1 M solution of tin(II) chloride by dissolving the appropriate amount of SnCl₂·2H₂O in deionized water containing a small amount of dilute HCl to prevent hydrolysis.

    • Prepare a 0.1 M solution of potassium chromate by dissolving K₂CrO₄ in deionized water.

  • Precipitation:

    • Place a known volume of the tin(II) chloride solution in a beaker with a magnetic stir bar and begin stirring.

    • Slowly add the potassium chromate solution from a burette to the tin(II) chloride solution with constant, vigorous stirring.

    • Monitor the pH of the mixture and adjust as necessary with dilute base to maintain the desired pH for optimal precipitation.

    • A precipitate of tin(II) chromate should form.

  • Digestion of the Precipitate:

    • After the addition of the potassium chromate solution is complete, continue stirring the mixture at a slightly elevated temperature (e.g., 40-50 °C) for 30-60 minutes to allow the precipitate to digest and the particles to grow.

  • Isolation and Washing:

    • Allow the precipitate to settle, then cool the mixture in an ice bath to minimize the solubility of the product.

    • Separate the precipitate from the supernatant by vacuum filtration using a Buchner funnel.

    • Wash the precipitate several times with small portions of cold deionized water to remove any soluble impurities. Continue washing until the filtrate runs clear.

  • Drying:

    • Carefully transfer the filtered precipitate to a watch glass or drying dish.

    • Dry the product in a vacuum oven at a low temperature (e.g., 60-80 °C) to avoid decomposition and oxidation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_sn Prepare 0.1M SnCl₂ Solution mix Slowly Mix Solutions with Stirring prep_sn->mix prep_kcr Prepare 0.1M K₂CrO₄ Solution prep_kcr->mix adjust_ph Monitor & Adjust pH mix->adjust_ph digest Digest Precipitate (40-50°C, 30-60 min) adjust_ph->digest cool Cool in Ice Bath digest->cool filter Vacuum Filtration cool->filter wash Wash with Cold DI Water filter->wash dry Dry in Vacuum Oven (60-80°C) wash->dry product Final this compound Product dry->product

Caption: Experimental workflow for the precipitation of this compound.

Troubleshooting_Guide cluster_issues Identify the Issue cluster_solutions_yield Low Yield Solutions cluster_solutions_color Off-Color Solutions cluster_solutions_filter Filterability Solutions start Problem Encountered low_yield Low Yield start->low_yield off_color Off-Color Product start->off_color poor_filter Poor Filterability start->poor_filter check_stoich Check Stoichiometry low_yield->check_stoich control_temp Optimize Temperature low_yield->control_temp cold_wash Wash with Cold Solvent low_yield->cold_wash control_ph Control pH off_color->control_ph inert_atm Use Inert Atmosphere off_color->inert_atm thorough_wash Thorough Washing off_color->thorough_wash slow_add Slow Reagent Addition poor_filter->slow_add digest_precip Digest Precipitate poor_filter->digest_precip use_coag Use Coagulant poor_filter->use_coag

Caption: Troubleshooting guide for common issues in this compound precipitation.

effect of calcination temperature on tin chromate crystallinity

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of increasing calcination temperature on the crystallinity of tin chromate?

A1: Generally, for inorganic materials like this compound, increasing the calcination temperature provides the necessary thermal energy for atomic rearrangement into a more ordered crystalline structure. This typically results in an increase in both the degree of crystallinity and the size of the crystallites. At lower temperatures, the material may be amorphous or have very small crystallites, leading to broad peaks in an X-ray diffraction (XRD) pattern. As the temperature rises, these peaks are expected to become sharper and more intense, indicating improved crystallinity.

Q2: How can I quantitatively measure the crystallinity of my this compound samples?

A2: The most common technique for determining the crystallinity of a powdered sample is X-ray Diffraction (XRD). By analyzing the XRD pattern, you can:

  • Calculate Crystallite Size: Using the Scherrer equation, the average crystallite size can be estimated from the broadening of the diffraction peaks.

  • Determine Percent Crystallinity: The relative areas of the sharp crystalline peaks versus the broad amorphous halo in the XRD pattern can be used to calculate the percentage of crystalline material in the sample.

Q3: What potential challenges or side reactions should I be aware of when calcining this compound?

A3: When heating this compound, several challenges may arise:

  • Thermal Decomposition: At elevated temperatures, this compound is likely to decompose. The decomposition products would likely be tin(IV) oxide (SnO₂) and a chromium oxide, such as chromium(III) oxide (Cr₂O₃), with the release of oxygen gas.

  • Phase Transitions: The material may undergo phase transitions from one crystalline structure to another as the temperature increases.

  • Sintering: At very high temperatures, individual particles may fuse together in a process called sintering. This can lead to a reduction in surface area and is distinct from simple crystallite growth.

  • Volatility of Components: Some chromate compounds can be volatile at high temperatures.

Q4: What are the likely decomposition products of tin(IV) chromate at high temperatures?

A4: Based on the known chemistry of tin and chromium compounds, the thermal decomposition of tin(IV) chromate, Sn(CrO₄)₂, is expected to yield tin(IV) oxide (SnO₂) and chromium(III) oxide (Cr₂O₃), along with the evolution of oxygen gas. The unbalanced reaction would be:

Sn(CrO₄)₂ (s) → SnO₂ (s) + Cr₂O₃ (s) + O₂ (g)

Thermal analysis techniques like Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) would be invaluable for determining the precise temperatures of these decomposition events. TGA measures changes in mass with temperature, which would indicate the loss of oxygen, while DSC measures heat flow, indicating whether the decomposition is endothermic or exothermic.

Troubleshooting Guide

Q: My XRD pattern shows only broad, undefined humps after synthesis and drying. What does this indicate?

A: This suggests that your as-synthesized this compound is largely amorphous. This is common for materials prepared by precipitation from aqueous solutions at room temperature. Calcination at progressively higher temperatures should induce crystallization, resulting in the appearance of sharp diffraction peaks.

Q: After calcining my sample at a high temperature, the color changed from orange/yellow to a greenish-grey. What does this signify?

A: The initial color is characteristic of the chromate (CrO₄²⁻) ion. A change to a greenish color is indicative of the formation of chromium(III) oxide (Cr₂O₃), a common decomposition product of chromates. This color change strongly suggests that your this compound has decomposed. You can confirm the new phases present using XRD.

Q: I see sharp peaks in my XRD pattern, but they don't match any known phase of this compound. What could be the issue?

A: This could be due to several factors:

  • You may have formed a different this compound compound, such as a hydrated or basic this compound.

  • The calcination may have led to decomposition, and the peaks you are observing correspond to tin oxide and/or chromium oxide. Cross-reference your peak positions with the standard diffraction patterns for SnO₂ and Cr₂O₃.

  • Impurities in your starting materials may have led to the formation of an unexpected crystalline phase.

Q: How do I select an appropriate range of calcination temperatures for my experiment?

A: A good approach is to first perform a Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on your as-synthesized this compound powder. The TGA/DSC data will reveal the temperatures at which water is lost, crystallization occurs (often an exothermic event with no mass loss), and decomposition begins (associated with a mass loss). Based on these results, you can select a range of calcination temperatures that covers the crystallization event while staying below the onset of significant decomposition. A typical starting range to explore might be from 300°C to 800°C, with intervals of 100°C.

Experimental Protocols

Protocol 1: Synthesis of Tin(IV) Chromate by Precipitation

This protocol describes a plausible method for synthesizing tin(IV) chromate.

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of a soluble tin(IV) salt, such as tin(IV) chloride (SnCl₄), in distilled water. Safety Note: Handle SnCl₄ in a fume hood as it reacts with moisture in the air to release HCl gas.

    • Prepare a 0.2 M solution of a soluble chromate salt, such as potassium chromate (K₂CrO₄), in distilled water.

  • Precipitation:

    • Slowly add the tin(IV) chloride solution dropwise to the vigorously stirring potassium chromate solution at room temperature. A precipitate of tin(IV) chromate should form. The stoichiometry requires a 2:1 molar ratio of chromate to tin(IV).

    • Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.

  • Washing and Drying:

    • Separate the precipitate from the solution by centrifugation or vacuum filtration.

    • Wash the precipitate several times with distilled water to remove any soluble impurities.

    • Wash the precipitate with ethanol or acetone to aid in drying.

    • Dry the resulting powder in a drying oven at 80-100°C overnight. The resulting powder is your as-synthesized, likely amorphous, this compound.

Protocol 2: Calcination Procedure
  • Place a known amount of the dried this compound powder into a ceramic crucible.

  • Place the crucible in a programmable muffle furnace.

  • Ramp the temperature to the desired calcination temperature (e.g., 400°C) at a controlled rate (e.g., 5°C/minute).

  • Hold the sample at the target temperature for a set duration (e.g., 2-4 hours).

  • Allow the furnace to cool down to room temperature naturally.

  • Repeat this process for a range of different calcination temperatures (e.g., 400°C, 500°C, 600°C, 700°C).

Protocol 3: Characterization by X-ray Diffraction (XRD)
  • Grind a small amount of the calcined powder gently in an agate mortar to ensure a fine, homogeneous sample.

  • Mount the powder onto a sample holder.

  • Place the sample holder into the diffractometer.

  • Set the XRD instrument parameters (e.g., 2θ range from 20° to 80°, step size of 0.02°, scan speed).

  • Run the XRD scan to obtain the diffraction pattern.

  • Analyze the resulting data to identify crystalline phases and calculate crystallite size using the Scherrer equation applied to the most intense diffraction peak.

Data Presentation

Quantitative data from your experiments should be summarized for clear comparison.

Table 1: Effect of Calcination Temperature on this compound Crystallite Size

Sample IDCalcination Temperature (°C)Calcination Time (hours)2θ of Major Peak (°)FWHM of Major Peak (°)Average Crystallite Size (nm)
As-Synthesized100 (Drying)12---
SnCr-4004004
SnCr-5005004
SnCr-6006004
SnCr-7007004

FWHM: Full Width at Half Maximum

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_processing Thermal Processing cluster_characterization Characterization SnCl4 Tin(IV) Chloride Solution Precipitation Precipitation SnCl4->Precipitation K2CrO4 Potassium Chromate Solution K2CrO4->Precipitation Washing_Drying Washing & Drying Precipitation->Washing_Drying Filter Calcination Calcination at Various Temperatures Washing_Drying->Calcination As-synthesized Powder XRD XRD Analysis Calcination->XRD Calcined Samples Analysis Data Analysis (Crystallinity, Size) XRD->Analysis

Caption: Experimental workflow for investigating the effect of calcination temperature on this compound crystallinity.

Logical_Relationship Temp Increasing Calcination Temperature Energy Increased Thermal Energy Temp->Energy Decomposition Decomposition to SnO₂ + Cr₂O₃ Temp->Decomposition at high T Mobility Enhanced Atomic Mobility & Rearrangement Energy->Mobility Growth Nucleation and Crystal Growth Mobility->Growth Crystallinity Increased Crystallinity (Sharper XRD Peaks) Growth->Crystallinity Size Increased Crystallite Size (Narrower XRD Peaks) Growth->Size

Caption: Expected relationship between calcination temperature and crystallinity of this compound.

Technical Support Center: Enhancing the Photocatalytic Efficiency of Doped Tin Chromate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the photocatalytic efficiency of doped tin chromate.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a dopant in a this compound photocatalyst? A1: Doping this compound with suitable metal or non-metal ions serves multiple purposes to enhance photocatalytic activity. Key roles include: reducing the recombination rate of photogenerated electron-hole pairs, narrowing the band gap to increase absorption of visible light, and creating defect sites that can act as active centers for redox reactions.[1][2][3]

Q2: Which dopants are commonly used for tin-based photocatalysts? A2: A variety of elements have been successfully used to dope tin oxide (SnO₂), a closely related material, to improve its photocatalytic properties. These include metals like Chromium (Cr), Cobalt (Co), Titanium (Ti), Aluminum (Al), Silver (Ag), and Zinc (Zn), as well as non-metals like Nitrogen (N).[2][4][5][6][7] The choice of dopant depends on the target application and desired electronic properties.

Q3: What are the most common methods for synthesizing doped this compound nanoparticles? A3: Several synthesis techniques are employed, each with distinct advantages. Common methods include co-precipitation, sol-gel, microwave irradiation, hydrothermal synthesis, and spray pyrolysis.[1][4][5][7][8][9] The co-precipitation method is often favored for its simplicity and cost-effectiveness.[6]

Q4: How do I confirm the successful incorporation of a dopant into the this compound lattice? A4: Successful doping can be confirmed using various characterization techniques. X-ray Diffraction (XRD) can show shifts in diffraction peaks, indicating lattice strain due to the substitution of host ions with dopant ions.[7] Energy Dispersive X-ray Spectroscopy (EDAX or EDS) confirms the elemental presence of the dopant.[5][10] X-ray Photoelectron Spectroscopy (XPS) can be used to determine the elemental composition and valence state of the dopant ions.[3][9]

Q5: What factors critically influence the photocatalytic degradation rate? A5: Several experimental parameters must be optimized to achieve maximum efficiency. These include the pH of the solution, the concentration of the pollutant (dye), the amount of photocatalyst used (catalyst loading), and the intensity of the light source.[11] Each of these factors can significantly alter the surface charge of the catalyst, the availability of active sites, and the generation of reactive oxygen species.

Troubleshooting Guide

Problem 1: Low or no photocatalytic degradation of the organic pollutant.

  • Q: Why is the degradation efficiency so low?

    • A: This could be due to several factors:

      • Inefficient Light Source: The light source's emission spectrum may not overlap with the absorption spectrum of your catalyst. Ensure your lamp (e.g., UV or visible light) provides photons with energy equal to or greater than the catalyst's band gap.[12]

      • High Recombination Rate: The photogenerated electron-hole pairs may be recombining before they can react. The choice and concentration of the dopant are critical for minimizing this.[1][3]

      • Incorrect pH: The pH of the solution affects the surface charge of the photocatalyst, which influences its interaction with pollutant molecules. The optimal pH must be determined experimentally.[11][13]

      • Catalyst Overloading: Too much catalyst can lead to particle agglomeration and light scattering effects, which reduces the surface area available for light absorption and reaction.[12]

      • High Pollutant Concentration: An excessively high initial concentration of the pollutant can saturate the catalyst's surface, preventing light from reaching the active sites.[11]

Problem 2: Inconsistent or non-reproducible experimental results.

  • Q: What could be causing variability in my degradation measurements?

    • A: Reproducibility issues often stem from poorly controlled experimental parameters.

      • Catalyst Preparation: Ensure the synthesis method is consistent. Variations in calcination temperature, time, or precursor concentration can lead to different particle sizes, crystal structures, and dopant distributions.[4]

      • Catalyst Dispersion: Nanoparticles may agglomerate in the solution. Use an ultrasonic bath to ensure the catalyst is well-dispersed before starting each experiment.

      • Constant Temperature: Photocatalytic reaction rates can be temperature-dependent. Use a water bath or a temperature-controlled reactor to maintain a constant temperature. An increase in temperature generally enhances the reaction rate, but temperatures above 80°C can favor charge carrier recombination.[12]

      • Stable Light Source: The intensity of the lamp can fluctuate with age or power supply variations. Measure the light intensity before each experiment using a solarimeter or photodiode to ensure consistency.

Problem 3: Difficulty in separating the catalyst from the solution after the experiment.

  • Q: How can I effectively recover my nanoparticle catalyst post-reaction?

    • A: Recovering fine nanoparticles can be challenging.

      • Centrifugation: High-speed centrifugation is the most common method. You may need to experiment with speed and duration to effectively pellet your specific catalyst.

      • Filtration: Use membrane filters with a pore size smaller than your catalyst particles. However, this can be slow and prone to clogging.

      • Magnetic Doping: For future experiments, consider co-doping with a magnetic element (e.g., Fe) to allow for easy separation using an external magnet.

Data Presentation: Influence of Parameters on Photocatalysis

The following tables summarize key quantitative data gathered from various studies on doped semiconductor photocatalysts.

Table 1: Effect of Dopant on Nanoparticle Properties

Dopant (in SnO₂) Dopant Conc. (mol/wt%) Synthesis Method Crystallite Size (nm) Band Gap (eV) Reference
Undoped 0% Co-precipitation 19.9 3.31 [6]
Titanium (Ti) 1% Co-precipitation 15.2 3.12 [6]
Titanium (Ti) 2% Co-precipitation 14.3 3.01 [6]
Titanium (Ti) 4% Co-precipitation 13.1 2.87 [6]
Chromium (Cr) 1% Microwave Irradiation - - [5][10]
Chromium (Cr) 3% Microwave Irradiation - - [5][10]
Chromium (Cr) 5% Microwave Irradiation - - [5][10]

| Aluminum (Al) | - | Sol-gel | - | Widened (Hypsochromic shift) |[7] |

Table 2: Impact of Experimental Conditions on Degradation Efficiency

Parameter Condition Effect on Degradation Rate Rationale Reference
pH Varies (Acidic/Alkaline) Highly dependent; often optimal at a specific pH Affects catalyst surface charge and adsorption of pollutant molecules. [11][13]
Catalyst Amount Increasing Increases to an optimum, then decreases More sites available up to a point; excess causes light scattering and agglomeration. [12][13]
Dye Concentration Increasing Increases to an optimum, then decreases More molecules available for degradation; excess blocks light penetration to the catalyst surface.

| Light Intensity | Increasing | Generally increases | Higher intensity generates more electron-hole pairs, increasing radical formation. | |

Experimental Protocols & Visualized Workflows

Protocol 1: Synthesis of Cr-Doped this compound via Co-Precipitation
  • Precursor Solution: Prepare a 0.1 M aqueous solution of tin(IV) chloride (SnCl₄·5H₂O). In a separate beaker, prepare a 0.1 M solution of chromium(III) nitrate (Cr(NO₃)₃·9H₂O) and the desired molar percentage of the dopant precursor (e.g., cobalt nitrate for Co-doping).

  • Mixing: Slowly add the chromium nitrate and dopant solution to the tin chloride solution under vigorous magnetic stirring.

  • Precipitation: Add a precipitating agent, such as a 1 M solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), dropwise to the mixed solution until the pH reaches a value between 8 and 10. A gel-like precipitate will form.

  • Aging: Continue stirring the mixture for 2-4 hours at room temperature to allow the precipitate to age.

  • Washing: Separate the precipitate from the solution by centrifugation. Wash the collected solid repeatedly with deionized water and then with ethanol to remove residual ions.

  • Drying: Dry the washed precipitate in an oven at 80-100°C overnight.

  • Calcination: Grind the dried powder and calcine it in a muffle furnace at a specified temperature (e.g., 500-800°C) for 1-2 hours to achieve the desired crystalline phase.[4]

Protocol 2: Photocatalytic Degradation Experiment
  • Reactor Setup: A typical batch reactor consists of a beaker or flask placed on a magnetic stirrer, with a light source (e.g., UV or tungsten lamp) positioned at a fixed distance.[14] For temperature control, the reactor can be placed in a water bath.

  • Catalyst Suspension: Add a specific amount of the doped this compound catalyst (e.g., 0.1 g/L) to a known volume of aqueous solution containing the target organic pollutant (e.g., 10 ppm Methylene Blue).[11][15]

  • Adsorption-Desorption Equilibrium: Before illumination, stir the suspension in complete darkness for 30-60 minutes to allow the pollutant to adsorb onto the catalyst surface and reach equilibrium.[15]

  • Initiation of Reaction: Turn on the light source to start the photocatalytic reaction.

  • Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 3-5 mL) of the suspension.[15]

  • Catalyst Removal: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) or centrifuge it to remove the catalyst particles. This step is crucial to stop the reaction in the sample.

  • Analysis: Measure the concentration of the pollutant in the clear filtrate using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the pollutant.

  • Data Calculation: The degradation efficiency (%) can be calculated using the formula: Efficiency = ((C₀ - Cₜ) / C₀) * 100, where C₀ is the initial concentration (after the dark adsorption step) and Cₜ is the concentration at time 't'.[6]

Experimental and Analytical Workflow

Caption: Workflow from synthesis to characterization and photocatalytic testing.

Mechanism of Enhanced Photocatalysis by Doping

G Mechanism of Enhanced Photocatalysis cluster_ros Reactive Oxygen Species (ROS) Generation VB Valence Band (VB) (this compound) CB Conduction Band (CB) (this compound) h h⁺ (hole) e e⁻ (electron) Dopant Dopant Energy Level (Trap Site) Light Photon (hν) ≥ Band Gap Light->VB Excitation e->h Recombination (Reduced) e->Dopant e⁻ Trapping H2O H₂O / OH⁻ h->H2O Oxidizes H₂O O2 O₂ Dopant->O2 Reduces O₂ O2_rad •O₂⁻ O2->O2_rad Pollutant Organic Pollutant O2_rad->Pollutant Oxidation OH_rad •OH H2O->OH_rad OH_rad->Pollutant Oxidation Degraded Degraded Products (CO₂, H₂O, etc.) Pollutant->Degraded

Caption: Doping creates trap sites, reducing e⁻/h⁺ recombination and boosting ROS generation.

Troubleshooting Logic Flow

G Troubleshooting Low Efficiency Start Start: Low Degradation Efficiency Q1 Was dopant incorporated successfully? Start->Q1 Q2 Are experimental parameters optimized? Q3 Is the catalyst material optimal? A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A1_Yes->Q2 S1 Verify with EDAX/XPS. Adjust synthesis method (temp, precursors). A1_No->S1 A2_Yes->Q3 S2 Optimize pH, catalyst load, & pollutant concentration. Check light source intensity. A2_No->S2 End Problem Resolved / Further Research A3_Yes->End Consider alternative dopants or advanced characterization. S3 Check for agglomeration (SEM). Measure surface area (BET). Review calcination temperature. A3_No->S3

Caption: A logical flow diagram to diagnose causes of low photocatalytic efficiency.

References

troubleshooting poor adhesion of tin chromate coatings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing poor adhesion of tin chromate coatings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes of poor adhesion for this compound coatings?

Poor adhesion of this compound coatings can generally be attributed to three main areas: inadequate surface preparation of the tin-plated substrate, issues with the chromate conversion coating process itself, or improper post-treatment and handling.

Troubleshooting Steps:

  • Review Surface Preparation Protocol: Inadequate surface preparation is a primary cause of coating adhesion failure.[1][2] Ensure that all contaminants such as oils, greases, and oxides are completely removed from the tin-plated surface before the chromate treatment.[1][3][4]

  • Evaluate Chromate Bath Parameters: The composition and operating parameters of the chromate bath are critical. An imbalanced bath can lead to a coating that is powdery or lacks cohesion.[5]

  • Inspect the Chromate Coating Appearance: A properly applied chromate conversion coating should have a uniform, iridescent, greenish-yellow appearance.[6] If the coating is powdery, too thick, or uneven, it can lead to poor adhesion of subsequent layers.[5][7]

  • Check Drying and Curing Procedures: The gelatinous chromate coating needs to dry and harden properly.[6] Improper drying temperatures or times can affect the final properties of the coating and its adhesion.[1][8]

  • Consider the Time Between Coating Steps: There is often an optimal time window between applying the chromate coating and any subsequent painting or coating steps.[7][9] Adhesion can be compromised if too much time elapses.[9]

Q2: How does the initial tin plating process affect the adhesion of the chromate coating?

The quality of the underlying tin plating is fundamental to the adhesion of the subsequent chromate conversion coating.

Troubleshooting Steps:

  • Verify Substrate Cleaning: Before tin plating, the base metal must be meticulously cleaned to remove oils, grease, and other contaminants.[4][10] Methods include grit blasting, boiling, and electrolytic degreasing.[10]

  • Ensure Proper Acid Pickling/Etching: An acid dip is often used to remove oxides and activate the surface.[3][11] Incomplete oxide removal will result in poor tin adhesion, which in turn will affect the chromate coating.

  • Examine Tin Plating Bath Composition: The tin plating bath must be properly maintained. This includes the concentration of tin salts, additives, and pH level.[4]

  • Control Plating Thickness and Uniformity: The tin layer should be of a uniform and appropriate thickness. Non-uniformity can lead to inconsistent chromate coating formation and adhesion.

Q3: My chromate coating looks powdery and is easily wiped off. What is the cause?

A powdery or loose chromate coating is a clear indicator of a problem in the conversion coating process and will lead to poor adhesion of any subsequent layers.[5]

Troubleshooting Steps:

  • Check Chromate Bath Concentration and pH: An overly aggressive bath, which can be due to low pH or high concentration of active ingredients, can attack the newly formed conversion coating, resulting in a powdery surface.[5]

  • Review Immersion Time: Leaving the part in the chromate bath for too long can lead to the formation of a thick, powdery coating.[5]

  • Monitor Bath Temperature: Elevated temperatures can accelerate the reaction, potentially leading to a loose coating.[5]

  • Ensure Proper Rinsing: Inadequate rinsing after the chromate bath can leave residual chemicals that may interfere with the coating's integrity.

Q4: After applying a paint or another coating over the this compound, it peels or flakes off. How do I troubleshoot this?

This issue points to a failure at the interface between the chromate layer and the subsequent coating.

Troubleshooting Steps:

  • Verify Chromate Coating Thickness: A thick chromate conversion coating can be weak and prone to fracturing, leading to paint peeling.[7] A thinner film often provides better adhesion for subsequent layers.[9]

  • Check the Age of the Chromate Coating Before Painting: As a chromate coating ages, it can dehydrate and shrink, creating stress at the interface with the paint.[9] It is often recommended to apply the top coat within a specific time frame, such as 4 to 24 hours after the chromate treatment.[9]

  • Ensure Compatibility of the Top Coat: Verify that the paint or coating system is compatible with chromate conversion coatings. Some primers, like acid-wash primers, can be detrimental to the chromate layer.[7]

  • Evaluate Curing of the Top Coat: Improper curing of the final paint layer can lead to adhesion failure. Ensure that the curing temperature and time are appropriate, as excessive heat can dehydrate and damage the underlying chromate film.[1][9]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor adhesion of this compound coatings.

TroubleshootingWorkflow Troubleshooting Poor Adhesion of this compound Coatings start Poor Adhesion Observed prep Investigate Surface Preparation start->prep chromate_process Analyze Chromate Process start->chromate_process post_treatment Review Post-Treatment & Application start->post_treatment sub_prep Substrate Cleanliness (Oils, Oxides) prep->sub_prep tin_plating Tin Plating Quality prep->tin_plating bath_params Chromate Bath Parameters (pH, Conc.) chromate_process->bath_params immersion Immersion Time & Temperature chromate_process->immersion coating_appearance Coating Appearance (Powdery?) chromate_process->coating_appearance rinsing_drying Rinsing & Drying Procedures post_treatment->rinsing_drying time_to_topcoat Time Before Top Coat Application post_treatment->time_to_topcoat topcoat_compat Top Coat Compatibility & Curing post_treatment->topcoat_compat solution Implement Corrective Actions & Re-test sub_prep->solution tin_plating->solution bath_params->solution immersion->solution coating_appearance->solution rinsing_drying->solution time_to_topcoat->solution topcoat_compat->solution

Troubleshooting workflow for poor coating adhesion.

Data Summary Tables

Table 1: Common Adhesion Testing Methods

Test MethodASTM StandardDescriptionResult Type
Cross-Cut Test ASTM D3359A lattice pattern is cut into the coating, tape is applied and then removed. Adhesion is assessed based on the amount of coating removed.[12][13]Qualitative (Pass/Fail or 0-5 scale)[12]
Scrape Test ASTM D2197A weighted stylus is moved over the coated surface with increasing pressure until the coating is removed.[12][14][15]Quantitative (Load required to remove coating)[12]
Pull-Off Test ASTM D4541, ISO 4624A dolly is glued to the coating surface and pulled off with a portable tester. The force required to pull the coating off is measured.[12][14][15][16]Quantitative (Tensile Stress in psi or MPa)[12]
Knife Test ASTM D6677A utility knife is used to make an 'X' cut and then to attempt to lift the coating from the substrate.[14][15][16]Subjective/Qualitative[14]

Experimental Protocols

Protocol 1: Cross-Cut Adhesion Test (based on ASTM D3359)

This method is suitable for a rapid assessment of the adhesion of a single or multiple coats.[12]

Materials:

  • Cross-cut adhesion tester with appropriate blade spacing (dependent on coating thickness).

  • Pressure-sensitive tape as specified by the standard.

  • Illuminated magnifier.

  • Soft brush.

Procedure:

  • Select an area of the coated surface that is flat and free from blemishes.

  • Make a series of parallel cuts through the coating down to the substrate using the cutting tool.[13]

  • Make a second series of cuts perpendicular to the first, creating a lattice pattern.[13]

  • Gently brush the area to remove any detached flakes or ribbons of coating.

  • Apply the center of the pressure-sensitive tape over the grid and smooth it into place.

  • After 60-90 seconds, rapidly pull the tape off at a 180° angle.[13]

  • Examine the grid area using the illuminated magnifier and compare it to the classification standards in ASTM D3359 to determine the adhesion rating from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).

Protocol 2: Pull-Off Adhesion Test (based on ASTM D4541)

This method provides a quantitative measure of the adhesion strength.[12]

Materials:

  • Portable pull-off adhesion tester.

  • Loading fixtures (dollies) of the appropriate size.

  • Adhesive for gluing the dolly to the surface.

  • Cutting tool for isolating the test area (if required).

  • Solvent for cleaning.

Procedure:

  • Select a flat, representative area on the coated surface.

  • Clean the surface of the coating and the dolly with a suitable solvent to remove any contaminants.

  • Prepare the adhesive according to the manufacturer's instructions and apply a uniform layer to the face of the dolly.

  • Press the dolly onto the coated surface and allow the adhesive to cure fully as per the manufacturer's directions.

  • If necessary, use the cutting tool to score around the dolly down to the substrate. This isolates the test area.

  • Attach the pull-off adhesion tester to the dolly.

  • Apply a tensile load at a steady rate as specified by the standard until the dolly is pulled off.[12]

  • Record the pull-off force and note the nature of the fracture (e.g., adhesive failure between coating and substrate, cohesive failure within the coating, or glue failure).[14][15]

  • Calculate the pull-off strength in psi or MPa by dividing the force by the area of the dolly.

References

controlling morphology and particle size of tin chromate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of tin chromate, with a focus on controlling its morphology and particle size.

Frequently Asked Questions (FAQs)

Q1: What is a general procedure for synthesizing this compound nanoparticles?

A1: A common method for synthesizing this compound (Sn(CrO₄)₂) nanoparticles is through a co-precipitation reaction. This typically involves reacting a soluble tin salt, such as tin(IV) chloride (SnCl₄), with a soluble chromate salt, like potassium chromate (K₂CrO₄), in an aqueous solution. The resulting precipitate of this compound can then be isolated, washed, and dried. Subsequent calcination at controlled temperatures can be used to influence the crystallinity and final particle size.

Q2: How can I control the particle size of my this compound precipitate?

A2: The particle size of this compound can be controlled by carefully managing the reaction conditions. Key parameters include:

  • Reactant Concentration: Lower concentrations of tin and chromate precursors generally lead to smaller particle sizes.

  • Rate of Addition: Slow, dropwise addition of one reactant to the other with vigorous stirring promotes the formation of smaller, more uniform particles.

  • Temperature: Higher reaction temperatures can increase the solubility of the precipitate, favoring the growth of larger crystals.

  • pH: The pH of the reaction medium significantly influences the precipitation process and, consequently, the particle size.

Q3: What is the role of a surfactant in this compound synthesis?

A3: Surfactants, or capping agents, can be added during the synthesis to control particle growth and prevent agglomeration. Surfactants adsorb to the surface of the newly formed nanoparticles, sterically or electrostatically hindering their aggregation into larger clusters. This results in a more stable colloidal suspension and ultimately, smaller, and more well-dispersed nanoparticles after isolation. The choice of surfactant (cationic, anionic, or non-ionic) and its concentration are critical parameters.

Q4: How does calcination temperature affect the properties of this compound?

A4: Calcination is a high-temperature heat treatment that can be used to alter the properties of the synthesized this compound. Increasing the calcination temperature generally leads to:

  • Increased crystallinity of the material.

  • Growth of the primary particle size due to sintering.

  • Removal of residual impurities and solvent. The specific temperature and duration of calcination should be optimized based on the desired final particle size and morphology.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No precipitate forms Incorrect pH of the solution.Adjust the pH of the reaction mixture. This compound precipitation is favored in a specific pH range which may need to be determined empirically, often starting around neutral pH.
Reactant concentrations are too low.Increase the concentration of the tin and chromate precursor solutions.
Presence of strong complexing agents.Ensure the reaction medium is free from agents that can form stable, soluble complexes with tin(IV) or chromate ions.
Precipitate has a very large and irregular particle size Reactant concentrations are too high.Decrease the concentration of the precursor solutions.
Rapid mixing of reactants.Add one reactant solution dropwise to the other under vigorous and constant stirring.
High reaction temperature.Conduct the precipitation at a lower temperature (e.g., room temperature or in an ice bath).
Particles are highly agglomerated Insufficient stirring during precipitation.Ensure continuous and vigorous stirring throughout the reaction and aging process.
Absence or incorrect type/concentration of surfactant.Introduce a suitable surfactant (e.g., CTAB, SDS, or PVP) at an appropriate concentration to the reaction mixture before precipitation.
Improper washing and drying procedure.Wash the precipitate with deionized water and a suitable solvent (e.g., ethanol) to remove ions and prevent agglomeration upon drying. Consider freeze-drying as an alternative to oven drying.
Final product is amorphous Insufficient reaction time or temperature.Allow the precipitate to age in the mother liquor for a longer period or consider a mild hydrothermal treatment.
No calcination step performed.Calcine the dried powder at a controlled temperature to induce crystallization. Start with a low temperature (e.g., 300-400 °C) and gradually increase it.
Unexpected color of the precipitate Presence of impurities in the reactants.Use high-purity precursors and deionized water.
Incorrect oxidation state of chromium.Ensure the chromium precursor is a chromate (CrO₄²⁻) and not a dichromate (Cr₂O₇²⁻) or a chromium(III) salt, as this will affect the final product. The pH of the solution can influence the equilibrium between chromate and dichromate.[1]
Incomplete reaction.Allow for a longer reaction time and ensure proper stoichiometry of the reactants.

Data Presentation

Table 1: Illustrative Effect of Precursor Concentration on this compound Particle Size

Concentration of SnCl₄ (M)Concentration of K₂CrO₄ (M)Average Particle Size (nm)
0.10.1150 ± 20
0.050.0580 ± 15
0.010.0130 ± 10

Note: This table presents hypothetical data to illustrate the general trend that lower reactant concentrations lead to smaller particle sizes.

Table 2: Illustrative Effect of Calcination Temperature on this compound Crystallite Size

Calcination Temperature (°C)Duration (h)Average Crystallite Size (nm)
As-synthesized (no calcination)-Amorphous
400225 ± 5
600260 ± 10
8002120 ± 25

Note: This table provides illustrative data showing the typical increase in crystallite size with higher calcination temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles by Co-Precipitation

  • Precursor Solution Preparation:

    • Prepare a 0.1 M solution of tin(IV) chloride (SnCl₄) in deionized water.

    • Prepare a 0.1 M solution of potassium chromate (K₂CrO₄) in deionized water.

  • Precipitation:

    • Place the K₂CrO₄ solution in a beaker on a magnetic stirrer and stir vigorously.

    • Add the SnCl₄ solution dropwise to the K₂CrO₄ solution at a rate of approximately 1 mL/min.

    • Continue stirring for 1 hour at room temperature after the addition is complete to allow the precipitate to age.

  • Isolation and Washing:

    • Separate the precipitate by centrifugation at 5000 rpm for 15 minutes.

    • Discard the supernatant and re-disperse the precipitate in deionized water.

    • Repeat the washing step three times to remove any unreacted ions.

    • Finally, wash the precipitate with ethanol to aid in drying and reduce agglomeration.

  • Drying:

    • Dry the washed precipitate in a vacuum oven at 80 °C for 12 hours.

  • Calcination (Optional):

    • Place the dried powder in a ceramic crucible and calcine in a muffle furnace at a desired temperature (e.g., 400 °C) for 2 hours with a controlled heating and cooling ramp.

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_synthesis Synthesis cluster_processing Post-Processing prep_sn 0.1 M SnCl₄ Solution precipitation Co-Precipitation (Vigorous Stirring) prep_sn->precipitation prep_cr 0.1 M K₂CrO₄ Solution prep_cr->precipitation aging Aging (1 hour) precipitation->aging centrifugation Centrifugation aging->centrifugation washing Washing (DI Water & Ethanol) centrifugation->washing drying Drying (80°C) washing->drying calcination Calcination (Optional) drying->calcination final_product final_product calcination->final_product Final this compound Powder

Caption: Experimental workflow for the synthesis of this compound nanoparticles.

parameter_effects cluster_params Synthesis Parameters cluster_properties Particle Properties concentration Precursor Concentration size Particle Size concentration->size Inverse add_rate Addition Rate add_rate->size Inverse temperature Temperature temperature->size Direct ph pH ph->size morphology Morphology ph->morphology surfactant Surfactant surfactant->size Inverse agglomeration Agglomeration surfactant->agglomeration Reduces calcination Calcination Temperature calcination->size Direct crystallinity Crystallinity calcination->crystallinity Increases

References

stability of tin chromate in acidic and alkaline media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Tin Chromate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected behavior of this compound when introduced to an acidic solution?

A1: In acidic solutions, this compound is generally unstable. The chromate ion (CrO₄²⁻, typically yellow) equilibrates with the dichromate ion (Cr₂O₇²⁻, orange)[1][2]. If you are using tin(II) chromate, a redox reaction is also likely. The tin(II) ion (Sn²⁺) is a reducing agent and will reduce the chromium(VI) in dichromate to chromium(III) (Cr³⁺), which has a characteristic green color in aqueous solution[2][3]. Concurrently, tin(II) is oxidized to tin(IV) (Sn⁴⁺). Therefore, you should expect a color change from yellow/orange to green and the dissolution of the compound.

Q2: Why does my this compound solution turn green and then form a precipitate in acidic conditions?

A2: The initial green color is due to the formation of aqueous chromium(III) ions (Cr³⁺) as tin(II) reduces chromium(VI)[2]. Both tin(II) and tin(IV) ions are susceptible to hydrolysis in aqueous solutions, especially if the acid concentration is not high enough[3][4]. This hydrolysis leads to the formation of insoluble tin hydroxides or oxides, such as Sn(OH)₂ or metastannic acid (H₂SnO₃), which appear as a white precipitate[3].

Q3: What happens to this compound in an alkaline medium (e.g., excess NaOH)?

A3: In alkaline solutions, the chromate ion (CrO₄²⁻) is the predominant and stable chromium species[2]. Tin hydroxides are amphoteric, meaning they react with strong bases[3]. Therefore, this compound will likely dissolve in excess alkali to form soluble stannites (from Sn²⁺) or stannates (from Sn⁴⁺), such as sodium stannate (Na₂SnO₃ or Na₂[Sn(OH)₆])[5][6]. The resulting solution would typically be yellow due to the stable chromate ion.

Q4: I've dissolved this compound in a neutral solution and a white precipitate formed over time. What is it?

A4: Tin salts, particularly tin(II) and tin(IV) chlorides, readily hydrolyze in water that is not sufficiently acidic[3]. The white precipitate is likely a form of tin hydroxide or tin oxide resulting from the reaction of the tin cations with water[4][7]. To prevent this, stock solutions of tin salts should be prepared in acidic conditions.

Troubleshooting Guide

Issue Encountered Probable Cause Recommended Solution
Unexpected color change to green in acidic solution. Reduction of Chromium(VI) (in chromate/dichromate) to Chromium(III) by Tin(II).This is an expected redox reaction. If this reaction is undesirable, consider using Tin(IV) chromate instead of Tin(II) chromate and working under conditions that minimize reduction.
Formation of a white precipitate in neutral or weakly acidic solution. Hydrolysis of Tin(II) or Tin(IV) ions.Ensure the solution is sufficiently acidic to prevent the formation of insoluble tin hydroxides/oxides. Add a small amount of a non-reacting acid (e.g., HCl) to your aqueous solutions intended for dissolving tin salts[3].
This compound fails to precipitate from an alkaline solution. Formation of soluble stannate ([Sn(OH)₆]²⁻) or stannite complexes and the stability of the chromate ion (CrO₄²⁻)[2][5].This compound is soluble in strongly alkaline conditions. To precipitate the compound, the pH must be carefully adjusted towards neutral or slightly acidic conditions, being mindful of potential hydrolysis.
Color of chromate solution shifts from yellow to orange upon adding acid. The equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) is shifting.This is a normal, pH-dependent equilibrium. The orange color indicates the formation of dichromate in the acidic medium[1][2].

Data Presentation: Relevant Chemical Equilibria

Table 1: Chromium(VI) Equilibria in Aqueous Solution

Equilibrium Reaction pKₐ Predominant Species (by pH)
2 HCrO₄⁻ ⇌ Cr₂O₇²⁻ + H₂O - Acidic
HCrO₄⁻ ⇌ CrO₄²⁻ + H⁺ ~5.9[2] Alkaline

| HCr₂O₇⁻ ⇌ Cr₂O₇²⁻ + H⁺ | 1.18[2] | Strongly Acidic |

Table 2: Selected Hydrolysis Constants for Tin(II) This table illustrates the tendency of Sn²⁺ to form hydroxide complexes in water, leading to precipitation if the pH is not low enough.

Hydrolysis Reaction log K (at 298 K) Reference
Sn²⁺ + H₂O ⇌ Sn(OH)⁺ + H⁺ -3.53 ± 0.40 [7]
Sn²⁺ + 2 H₂O ⇌ Sn(OH)₂ + 2 H⁺ -7.68 ± 0.40 [7]

| 3 Sn²⁺ + 4 H₂O ⇌ Sn₃(OH)₄²⁺ + 4 H⁺ | -5.60 ± 0.47 |[7] |

Experimental Protocols

Protocol: Spectrophotometric Analysis of this compound Stability

This protocol outlines a general method to observe the stability of this compound at different pH values.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions across a wide pH range (e.g., pH 2, 4, 7, 10, 12).

  • Sample Preparation: Accurately weigh a small amount of this compound powder.

  • Dissolution and Observation:

    • Add the this compound to separate, equal volumes of each buffer solution.

    • Stir the solutions at a constant temperature.

    • Visually record any changes in color or the formation/dissolution of precipitate over time.

  • Spectrophotometric Measurement:

    • For solutions that do not form a precipitate, clarify them by centrifugation or filtration if necessary.

    • Take a UV-Vis spectrum of the supernatant.

    • Monitor the characteristic absorbance peaks for chromate (~372 nm), dichromate (~450 nm), and Cr³⁺ (~575 nm) to determine the relative concentrations of these species.

  • Analysis of Dissolved Tin:

    • The concentration of tin remaining in the solution can be determined using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES)[8]. This provides quantitative data on the compound's solubility at each pH.

Visualized Chemical Pathways

The following diagrams illustrate the chemical fate of tin(II) chromate under different pH regimes.

TinChromate_Acidic SnCrO4 Tin(II) Chromate (Solid) Ions Sn²⁺ + CrO₄²⁻ (in solution) SnCrO4->Ions Dissolution Acid Acidic Medium (H+) Equilibrium Equilibrium Shift Ions->Equilibrium + 2H⁺ Redox Redox Reaction Ions->Redox Sn²⁺ reduces Cr(VI) Dichromate Cr₂O₇²⁻ (Dichromate, orange) Equilibrium->Dichromate Dichromate->Redox Products Sn⁴⁺ + Cr³⁺ (Green Solution) Redox->Products Hydrolysis Hydrolysis Products->Hydrolysis if pH not low enough Precipitate Sn(OH)₄ / H₂SnO₃ (White Precipitate) Hydrolysis->Precipitate

Caption: Behavior of Tin(II) Chromate in Acidic Media.

TinChromate_Alkaline cluster_products Final Products SnCrO4 Tin(II) Chromate (Solid) Ions Sn²⁺ + CrO₄²⁻ (in solution) SnCrO4->Ions Dissolution Alkali Alkaline Medium (excess OH⁻) Sn_Reaction Amphoteric Reaction Ions->Sn_Reaction Sn²⁺ + excess OH⁻ Cr_Stable Stable Ion Ions->Cr_Stable CrO₄²⁻ remains stable Stannite [Sn(OH)₄]²⁻ (Soluble Stannite) Sn_Reaction->Stannite Chromate CrO₄²⁻ (Yellow Chromate) Cr_Stable->Chromate Final Clear Yellow Solution

Caption: Behavior of Tin(II) Chromate in Alkaline Media.

References

Technical Support Center: Tin Chromate Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in scaling up tin chromate production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale experiments to larger-scale manufacturing.

Disclaimer: this compound and other hexavalent chromium compounds are highly toxic, carcinogenic, and subject to stringent environmental and safety regulations.[1][2][3][4] The information provided here is for educational purposes only and is not a substitute for a thorough Process Hazard Analysis (PHA), expert chemical engineering consultation, and strict adherence to all applicable safety protocols and regulatory standards, such as those from OSHA.[2][5][6] Always handle chromates with extreme caution, using appropriate personal protective equipment (PPE) and engineering controls.[4][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with scaling up this compound production?

A1: The primary hazards stem from the use of hexavalent chromium, which is a known carcinogen and environmental toxin.[1][8] Key scale-up hazards include:

  • Chemical Exposure: Increased handling of larger quantities of toxic powders and solutions elevates the risk of inhalation, ingestion, and skin contact.[6][7]

  • Thermal Runaway: Synthesis reactions may be exothermic. Poor heat dissipation in large reactors can lead to a dangerous, uncontrolled increase in temperature and pressure.[5][9]

  • Waste Disposal: Scaling up generates significantly more hazardous waste containing hexavalent chromium, which must be treated and disposed of according to strict environmental regulations.[7]

  • Regulatory Compliance: Large-scale production is governed by stringent workplace safety and environmental laws (e.g., OSHA's Permissible Exposure Limit for hexavalent chromium).[2][6]

Q2: Why can't I simply multiply the reagents from my lab-scale protocol by 100 to produce a larger batch?

A2: Chemical processes do not scale linearly.[10] Several critical physical and chemical properties change disproportionately as the volume increases:

  • Heat Transfer: The volume of the reaction (generating heat) increases by the cube of its radius (r³), while the surface area of the reactor (dissipating heat) only increases by the square (r²).[9] This means a large reactor is much less efficient at removing heat, increasing the risk of overheating.

  • Mixing Efficiency: Achieving a uniform mixture (homogeneity) is significantly more difficult in a large vessel. Inefficient mixing can lead to localized hot spots, lower yields, and the formation of impurities.[10]

  • Mass Transfer: The rate at which reactants are brought together can become the limiting factor in a large-scale reaction, affecting reaction kinetics and overall efficiency.[11]

Q3: What is a Process Hazard Analysis (PHA) and why is it crucial?

A3: A Process Hazard Analysis (PHA) is a systematic evaluation to identify potential hazards associated with a chemical process.[5] It is essential before any scale-up to anticipate and mitigate risks. Common PHA methods include Hazard and Operability (HAZOP) studies and What-If analyses.[5] For this compound production, a PHA would scrutinize every step, from raw material handling to waste treatment, to prevent accidental exposure, thermal runaways, and environmental release.

Troubleshooting Guides

Issue 1: Batch-to-batch inconsistency in product color and particle size.

Possible Cause Troubleshooting Step
Inconsistent Raw Material Quality Qualify all vendors and test incoming raw materials for purity and specifications. Batch-to-batch variability in precursors is a common source of inconsistency.[12][13]
Poor Temperature Control The internal temperature of a large reactor can differ significantly from the external jacket temperature.[9] Use an internal thermocouple for monitoring and implement a responsive heating/cooling system.
Inefficient Mixing/Agitation Varying agitation speeds or using an improperly designed impeller can lead to non-uniform reaction conditions. Use computational fluid dynamics (CFD) modeling to optimize mixing or conduct pilot-scale tests to determine the ideal agitation parameters.[12]
Variable Reagent Addition Rate Inconsistent addition rates can alter particle nucleation and growth. Use calibrated pumps for precise, repeatable control over reagent addition.

Issue 2: The reaction is overheating and exceeding the target temperature.

Possible Cause Troubleshooting Step
Inadequate Heat Removal The reactor's cooling capacity is insufficient for the exothermic heat of reaction at this scale. This is a critical safety issue.[5][9]
Reagent Addition is Too Fast Adding a reactant too quickly can accelerate the reaction rate beyond the system's ability to remove heat.
Concentration of Reactants is Too High Higher concentrations can lead to a more vigorous, and therefore more exothermic, reaction.

Issue 3: Product yield is significantly lower than in the lab-scale experiment.

Possible Cause Troubleshooting Step
Side Reactions Localized "hot spots" from poor mixing or inadequate temperature control can promote the formation of unwanted byproducts.[12]
Mass Transfer Limitations Reactants may not be mixing effectively at the molecular level, slowing the desired reaction and allowing side reactions to dominate.
Product Isolation Issues Filtration and drying equipment used at scale may be less efficient, leading to product loss.

Data Presentation: Scale-Up Parameter Comparison

The following table illustrates key differences between lab and production scales that must be considered during process development.

ParameterLab Scale (1L Flask)Pilot/Production Scale (1000L Reactor)Key Scale-Up Challenge
Volume 1 L1000 LManagement of larger quantities of hazardous materials.[12]
Surface Area-to-Volume Ratio ~4.8:1~0.48:1Heat Dissipation: Drastically reduced ability to remove heat, increasing the risk of thermal runaway.[5][9]
Mixing Method Magnetic Stir BarMechanical Impeller / BafflesHomogeneity: Ensuring uniform temperature and concentration is difficult and requires significant engineering.[10]
Reagent Addition Pipette / Dropping FunnelAutomated Pumping SystemControl: Requires precise, automated control to maintain consistency and safety.
Monitoring Visual, External ThermometerInternal Probes (Temp, pH, Pressure), Inline AnalyticsProcess Insight: External monitoring is insufficient; internal, real-time data is critical for control and safety.[12]

Experimental Protocols

WARNING: The following protocol is a generalized, illustrative example of a precipitation reaction. It is NOT a validated production method for this compound. Any attempt to perform this chemistry must be preceded by a comprehensive risk assessment and conducted by trained professionals in a facility equipped with appropriate safety and containment features.

Generalized Protocol for Small-Scale Aqueous Precipitation

  • Precursor Preparation:

    • Prepare a solution of a soluble tin(IV) salt (e.g., Tin(IV) chloride) in an appropriate acidic aqueous medium to prevent hydrolysis.

    • Separately, prepare a stoichiometric solution of a soluble chromate salt (e.g., Potassium chromate) in deionized water.

  • Reaction:

    • In a temperature-controlled reaction vessel equipped with an overhead stirrer, place the tin(IV) salt solution.

    • Begin vigorous agitation to ensure a well-mixed suspension.

    • Slowly add the potassium chromate solution dropwise using a peristaltic pump at a controlled rate. Monitor the internal reaction temperature throughout the addition.

    • A precipitate of tin(IV) chromate should form.

  • Digestion & Isolation:

    • After the addition is complete, allow the mixture to stir at a controlled temperature for a set period (e.g., 1-2 hours) to allow the particles to "digest" or ripen, which can improve filterability.

    • Isolate the solid product via filtration (e.g., using a Büchner funnel).

    • Wash the filter cake with deionized water to remove soluble impurities.

  • Drying:

    • Dry the isolated solid product in a vacuum oven at a controlled temperature until a constant weight is achieved.

  • Waste Treatment:

    • The filtrate and washings contain hexavalent chromium and must be collected as hazardous waste. Treat the waste stream to reduce Cr(VI) to the less toxic Cr(III) before disposal according to regulations.[7]

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key workflows relevant to scaling up chemical production.

G cluster_start Initiation cluster_investigation Investigation cluster_analysis Analysis & Decision cluster_action Corrective Action cluster_end Resolution start Batch Fails Quality Control raw_materials Check Raw Material Certificates of Analysis start->raw_materials process_params Review Batch Process Parameters (Temp, Agitation, etc.) start->process_params equipment Inspect Equipment (Sensors, Gaskets, etc.) start->equipment is_material_ok Raw Material In Spec? raw_materials->is_material_ok is_params_ok Process Params In Spec? process_params->is_params_ok is_equip_ok Equipment Functioning Correctly? equipment->is_equip_ok is_material_ok->is_params_ok Yes quarantine_material Quarantine Material & Contact Supplier is_material_ok->quarantine_material No is_params_ok->is_equip_ok Yes adjust_process Adjust Process Control Logic is_params_ok->adjust_process No repair_equip Schedule Maintenance & Repair Equipment is_equip_ok->repair_equip No end Implement Corrective Action & Monitor Next Batch is_equip_ok->end Yes quarantine_material->end adjust_process->end repair_equip->end

Caption: Troubleshooting logic for diagnosing batch inconsistencies.

G cluster_input Inputs cluster_process Core Process cluster_output Outputs cluster_waste Waste Stream tin_precursor Tin(IV) Precursor (e.g., SnCl4) reactor 1. Controlled Precipitation in Jacketed Reactor tin_precursor->reactor chromate_precursor Chromate Salt (e.g., K2CrO4) chromate_precursor->reactor filtration 2. Product Filtration reactor->filtration drying 3. Vacuum Drying filtration->drying waste Hazardous Waste: Aqueous Cr(VI) filtration->waste product Final Product: This compound Powder drying->product treatment Waste Treatment (Reduction of Cr(VI)) waste->treatment

Caption: General experimental workflow for this compound synthesis.

References

refining washing and drying protocols for tin chromate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tin chromate. The following sections address common issues encountered during the critical washing and drying stages of the experimental workflow.

Experimental Protocol: Synthesis of Tin(II) Chromate

This protocol outlines a representative method for the synthesis of Tin(II) Chromate via precipitation.

Materials:

  • Tin(II) chloride (SnCl₂)

  • Potassium chromate (K₂CrO₄) or Potassium dichromate (K₂Cr₂O₇)

  • Distilled or deionized water

  • Dilute acetic acid (optional, for pH adjustment)

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a solution of Tin(II) chloride by dissolving the required molar amount in distilled water. A small amount of acid may be necessary to prevent the hydrolysis of SnCl₂.

    • Prepare a separate solution of potassium chromate or potassium dichromate in distilled water.

  • Precipitation:

    • Slowly add the potassium chromate/dichromate solution to the Tin(II) chloride solution with constant stirring.

    • A precipitate, which may appear as a rusty brown solid, should form.[1]

    • Allow the mixture to stand for a period to ensure complete precipitation and to allow for particle size growth (digestion).

  • Filtration:

    • Separate the precipitate from the supernatant liquid by vacuum filtration using a Büchner funnel and appropriate filter paper.

  • Washing:

    • Wash the precipitate on the filter with several small portions of distilled water to remove soluble impurities.

    • Alternatively, for precipitates prone to peptization (re-forming a colloid), a dilute electrolyte solution (e.g., very dilute acetic acid) can be used for washing.

  • Drying:

    • Carefully transfer the washed precipitate to a pre-weighed watch glass or drying dish.

    • Dry the precipitate to a constant weight. This can be done in a drying oven at a controlled temperature (e.g., 100-120°C) or in a desiccator under vacuum for heat-sensitive materials.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Precipitate Incomplete precipitation due to incorrect stoichiometry or unfavorable pH.Ensure accurate molar ratios of reactants. Adjust the pH of the reaction mixture; the solubility of metal chromates can be pH-dependent.
Partial dissolution of the precipitate during washing.Use a minimal amount of cold washing solvent. If the precipitate has some solubility in water, consider washing with a solvent in which it is less soluble, provided it effectively removes impurities.
Mechanical loss during transfer or filtration.Ensure careful transfer of the precipitate. Use a rubber policeman to scrape all the solid from the beaker. Check for any tears in the filter paper.
Product is Contaminated with Soluble Salts Inadequate washing of the precipitate.Wash the precipitate with several small volumes of distilled water instead of one large volume. Test the filtrate for the presence of impurity ions (e.g., test for chloride with silver nitrate) until the test is negative.
Formation of a Very Fine, Difficult-to-Filter Precipitate Rapid addition of reactants leading to rapid nucleation and formation of small particles.Add the precipitating agent dropwise with vigorous and constant stirring. "Digest" the precipitate by allowing it to stand in the mother liquor, sometimes with gentle heating, to encourage larger crystal growth.
Product Appears Discolored (e.g., not the expected brownish-yellow) Presence of unreacted starting materials.Ensure the correct stoichiometry is used and that the reaction goes to completion. Thorough washing is crucial.
Formation of byproducts due to incorrect pH or oxidation.Control the pH of the reaction mixture. Tin(II) is susceptible to oxidation to Tin(IV), especially in non-acidic solutions.[2]
Incomplete removal of colored impurities during washing.Continue washing the precipitate until the filtrate is colorless.
Product is Clumped or Agglomerated After Drying Drying at too high a temperature, causing sintering.Lower the drying temperature and extend the drying time. Consider using a vacuum oven or a desiccator for more gentle drying.
Residual solvent causing particles to stick together.Ensure the product is dried to a constant weight, indicating all solvent has been removed.
Product Decomposes During Drying The drying temperature is too high. This compound is known to decompose upon heating.[3]Determine the thermal stability of your product using techniques like Thermogravimetric Analysis (TGA) if possible. Use a lower drying temperature or alternative methods like vacuum drying or air drying in a desiccator.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for washing the this compound precipitate?

A1: Distilled or deionized water is the most common and generally effective solvent for removing soluble ionic impurities. However, if you observe that your precipitate is slightly soluble in water (leading to yield loss) or if it forms a colloidal suspension upon washing (peptization), you may need to modify the wash solution. Using a dilute electrolyte solution, such as a very weak acid, can help prevent peptization. The ideal washing solvent should not dissolve the precipitate but should effectively remove impurities.

Q2: How many times should I wash the precipitate?

A2: There is no fixed number of washes. The precipitate should be washed until the filtrate is free of interfering ions. A common practice is to collect a small amount of the filtrate from the final washes and test it for the presence of the most likely soluble impurities. For example, if you started with tin(II) chloride and potassium chromate, you would test for the presence of chloride ions in the filtrate using a few drops of silver nitrate solution. The absence of a white precipitate (silver chloride) indicates that the washing is complete.

Q3: What is the optimal drying temperature for this compound?

A3: The optimal drying temperature is one that is high enough to remove residual water and any other volatile impurities within a reasonable time but low enough to avoid thermal decomposition of the product. For many inorganic precipitates, a temperature range of 100-120°C in a drying oven is sufficient. However, since this compound is reported to decompose on heating, it is crucial to start with a lower temperature and monitor the product.[3] If the product's thermal stability is unknown, drying in a vacuum desiccator at room temperature is the safest approach, although it will take longer.

Q4: My final product is a hard cake instead of a fine powder. What went wrong?

A4: This is often a result of drying the precipitate at too high a temperature, which can cause the particles to fuse or sinter. It can also occur if the precipitate was not washed sufficiently and residual salts acted as a "glue" upon drying. To obtain a fine powder, ensure thorough washing and use a more gentle drying method, such as a lower oven temperature for a longer period or vacuum drying.

Q5: Can I use ethanol or acetone to speed up the drying process?

A5: Washing the final precipitate with a volatile organic solvent like ethanol or acetone (in which the precipitate is insoluble) is a common technique to displace water and accelerate drying. However, you must first ensure that the precipitate is insoluble in that solvent to prevent product loss. Additionally, be aware that some metal complexes can form adducts with solvents like acetone. It is recommended to test this on a small portion of your product first.

Data Summary Tables

Table 1: Recommended Drying Methods and Conditions

MethodTemperature RangeTimeSuitability
Drying Oven80 - 120°CUntil constant weight is achievedFor thermally stable precipitates. Caution is advised for this compound due to potential decomposition.
Vacuum OvenRoom Temperature - 80°CShorter than a standard desiccatorGentle drying, reduces the risk of decomposition and oxidation.
Desiccator (with desiccant)Room TemperatureCan take an extended period (hours to days)Very gentle method, suitable for heat-sensitive materials. Can be used under vacuum to increase efficiency.

Visualizing the Workflow

Below are diagrams illustrating the key decision-making processes in the washing and drying stages of this compound synthesis.

Washing_Protocol start Washed Precipitate Filtrate test_filtrate Test Filtrate for Impurities (e.g., add AgNO3 to test for Cl-) start->test_filtrate impurity_present Impurity Detected (e.g., Precipitate Forms) test_filtrate->impurity_present Yes no_impurity No Impurity Detected test_filtrate->no_impurity No continue_washing Perform Additional Wash impurity_present->continue_washing proceed_drying Proceed to Drying no_impurity->proceed_drying continue_washing->start Drying_Protocol_Troubleshooting start Initiate Drying of Washed Precipitate check_product Observe Product During/After Drying start->check_product discoloration Discoloration or Signs of Decomposition? check_product->discoloration clumping Product is Clumped or a Hard Cake? discoloration->clumping No reduce_temp Reduce Drying Temperature Use Vacuum Desiccator discoloration->reduce_temp Yes good_product Product is a Fine Powder with Expected Color clumping->good_product No gentler_drying Use Gentler Drying Method (Lower Temp / Vacuum) clumping->gentler_drying Yes end Drying Complete good_product->end reduce_temp->start gentler_drying->start

References

Validation & Comparative

A Comparative Guide to Tin Chromate and Zinc Chromate for Corrosion Protection of Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of tin chromate and zinc chromate as corrosion inhibitors for steel. The information is compiled from various scientific sources to offer an objective overview of their performance, mechanisms of action, and the experimental methods used for their evaluation.

Introduction

Corrosion of steel is a significant concern across numerous industries, leading to structural degradation and substantial economic losses. To mitigate this, protective coatings containing corrosion inhibitors are widely employed. Among these, chromate-based inhibitors have a long history of effective use. This guide focuses on a comparative analysis of two such inhibitors: this compound and zinc chromate. While direct comparative studies are limited, this document synthesizes available data to provide a comprehensive overview for researchers and professionals in materials science and related fields.

Mechanisms of Corrosion Inhibition

The primary function of a corrosion inhibitor is to form a passive layer on the metal surface, thereby preventing the electrochemical reactions that lead to corrosion.

Zinc Chromate:

Zinc chromate is a well-established corrosion inhibitor that operates through a multi-faceted mechanism. The chromate ions (CrO₄²⁻) are powerful oxidizing agents that facilitate the formation of a stable and passive layer of chromium(III) oxide (Cr₂O₃) or a mixed iron-chromium oxide on the steel surface.[1] This passive film acts as a barrier, isolating the steel from the corrosive environment. A key characteristic of chromate inhibitors is their "self-healing" property.[2] If the protective film is scratched or damaged, soluble chromate ions from the coating can migrate to the exposed area and re-passivate the steel surface.[1]

This compound:

Specific literature on "this compound" as a singular, widely-used corrosion inhibiting compound is less common than for zinc chromate. However, the protective action can be understood by considering the individual contributions of tin and chromate ions. Tin-based inhibitors function by forming a protective, insoluble film on the metal surface.[3] Stannous (tin(II)) compounds can oxidize to form a stable stannic (tin(IV)) oxide layer. This film acts as a physical barrier to corrosive species. When combined with chromate, it is hypothesized that a synergistic effect occurs. The chromate ions would contribute to the passivation of the steel surface, similar to its role in zinc chromate, while the tin ions would form a stable oxide barrier.

Comparative Performance Data

Table 1: Salt Spray Performance (ASTM B117)

Inhibitor/CoatingSubstrateTest Duration (hours)ObservationsReference
Zinc Chromate PrimerASTM A-500 Steel200Corrosion rate of 0.129 mm/year[4][5]
Zinc Chromate PrimerGalvanized Steel200Corrosion rate of 0.044 mm/year[4][5]
Tin-Based Inhibitor (General)SteelVariableFormation of a stable protective film[3]

Note: The data for tin-based inhibitors is generalized due to the lack of specific studies on "this compound" primers under standardized salt spray testing.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor/CoatingSubstrateKey ParameterValueInterpretationReference
Zinc Chromate PrimerMild SteelPolarization Resistance (Rp)HighIndicates good corrosion resistance[6][7]
Zinc Chromate PrimerMild SteelCorrosion Current Density (icorr)LowIndicates a low corrosion rate[1]
Tin-Coated SteelSteelCharge Transfer Resistance (Rct)Increases with inhibitorIndicates formation of a protective layer[8]

Note: The data for tin-coated steel is indicative of the performance of tin as a protective layer and is not a direct measurement of a "this compound" primer.

Experimental Protocols

The evaluation of corrosion protection performance relies on standardized experimental procedures. The following are key methods cited in the literature for testing coatings containing inhibitors like zinc chromate and this compound.

Salt Spray Test (ASTM B117)

This method provides an accelerated corrosion test in a controlled corrosive environment.

  • Apparatus: A closed salt spray chamber capable of maintaining a heated, humid environment.

  • Procedure:

    • Salt Solution: A 5% sodium chloride solution with a pH between 6.5 and 7.2 is prepared.

    • Specimen Placement: Coated steel panels are placed in the chamber at an angle of 15 to 30 degrees from the vertical.

    • Atomization: The salt solution is atomized with compressed air to create a fine fog.

    • Temperature: The chamber is maintained at a constant temperature of 35°C.

    • Duration: The test duration can range from 24 to over 1,000 hours, depending on the coating's expected performance.

    • Evaluation: After exposure, the specimens are rinsed, and the extent of corrosion (e.g., rusting, blistering) is visually assessed.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of protective coatings and the corrosion processes at the metal-coating interface.

  • Apparatus: A potentiostat with a frequency response analyzer. A three-electrode cell is typically used, consisting of the coated steel sample as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).

  • Procedure:

    • Electrolyte: The coated sample is exposed to a corrosive electrolyte, typically a 3.5% NaCl solution.

    • AC Perturbation: A small amplitude AC voltage is applied to the sample over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

    • Impedance Measurement: The resulting current and phase shift are measured to determine the impedance of the system at each frequency.

    • Data Analysis: The impedance data is often represented as Nyquist or Bode plots. Equivalent electrical circuit models are used to interpret the data and extract parameters related to coating resistance, capacitance, and corrosion rate.

Adhesion Test (ASTM D3359 - Cross-Cut Test)

This test assesses the adhesion of the coating to the steel substrate.

  • Apparatus: A sharp cutting tool with a series of parallel blades, and a specified pressure-sensitive tape.

  • Procedure:

    • Incision: A lattice pattern is cut through the coating to the substrate. For coatings up to 5 mils thick, a cross-cut pattern is made. For thicker coatings, an X-cut is used.

    • Tape Application: A specified pressure-sensitive tape is applied over the lattice pattern.

    • Tape Removal: The tape is rapidly pulled off at a 180-degree angle.

    • Evaluation: The grid area is inspected, and the adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the area removed).

Visualizations

Corrosion Inhibition Mechanisms

Corrosion_Inhibition_Mechanisms cluster_zinc_chromate Zinc Chromate Inhibition cluster_tin_chromate Hypothesized this compound Inhibition ZC_Coating Zinc Chromate Coating Steel_ZC Steel Substrate ZC_Coating->Steel_ZC Forms Damage_ZC Coating Damage ZC_Coating->Damage_ZC Passive_Layer_ZC Passive Cr2O3/ Fe-Cr Oxide Layer Steel_ZC->Passive_Layer_ZC Passivation by CrO4^2- Self_Healing Self-Healing Damage_ZC->Self_Healing Migration of soluble CrO4^2- Self_Healing->Steel_ZC Re-passivation TC_Coating This compound Coating Steel_TC Steel Substrate TC_Coating->Steel_TC Forms SnO2_Layer Insoluble Tin(IV) Oxide Layer TC_Coating->SnO2_Layer Formation by Sn^2+ Passive_Layer_TC Passive Cr2O3/ Fe-Cr Oxide Layer Steel_TC->Passive_Layer_TC Passivation by CrO4^2- SnO2_Layer->Steel_TC Barrier Protection

Caption: Proposed corrosion inhibition mechanisms for zinc chromate and this compound on steel.

Experimental Workflow for Corrosion Coating Evaluation

Experimental_Workflow cluster_prep Preparation Start Steel Substrate Preparation Coating Apply Inhibitor Coating Start->Coating Curing Curing of Coating Coating->Curing Salt_Spray Salt Spray Test (ASTM B117) Curing->Salt_Spray EIS Electrochemical Impedance Spectroscopy Curing->EIS Adhesion Adhesion Test (ASTM D3359) Curing->Adhesion Visual Visual Inspection (Corrosion Rating) Salt_Spray->Visual Electrochemical_Data Electrochemical Data Analysis (Rp, icorr) EIS->Electrochemical_Data Adhesion_Rating Adhesion Rating (0B-5B) Adhesion->Adhesion_Rating

Caption: General experimental workflow for evaluating the performance of corrosion-inhibiting coatings.

Conclusion

Both zinc chromate and this compound offer corrosion protection to steel substrates through the formation of passive layers. Zinc chromate is a well-characterized inhibitor with a proven "self-healing" mechanism. While specific data on "this compound" is limited, the combination of tin's barrier-forming properties and chromate's passivating effects suggests it would also be an effective inhibitor. The choice between these, and other alternative inhibitors, will depend on the specific application, environmental conditions, regulatory requirements, and desired performance characteristics. Further direct comparative studies are needed to provide a definitive quantitative assessment of their relative performance.

References

A Comparative Guide to the Thermal Stability of Metal Chromates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the thermal stability of various metal chromates, compounds with significant applications in catalysis, pigments, and various industrial processes. Understanding the thermal decomposition characteristics of these materials is crucial for optimizing their use and ensuring safety in high-temperature applications. This document summarizes key thermal decomposition data, outlines standardized experimental protocols for thermal analysis, and explores the factors influencing the stability of these inorganic salts.

Comparative Thermal Decomposition Data

The thermal stability of metal chromates, primarily determined by their decomposition temperatures, varies significantly depending on the metal cation. The following table summarizes the decomposition temperatures and products for a selection of metal chromates, categorized by their group in the periodic table. This data has been compiled from various analytical studies, predominantly utilizing thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Metal ChromateChemical FormulaDecomposition Temperature (°C)Decomposition Products
Alkali Metal Chromates
Potassium ChromateK₂CrO₄> 1000Decomposes upon strong heating after melting at ~968°C and boiling at 1000°C.
Alkaline Earth Metal Chromates
Calcium ChromateCaCrO₄> 1000The dihydrate form loses water at approximately 200°C.
Strontium ChromateSrCrO₄~1283Strontium Oxide (SrO), Chromium(III) Oxide (Cr₂O₃), Oxygen (O₂)
Barium ChromateBaCrO₄Inconsistent data reported (see note)Barium Oxide (BaO), Chromium(III) Oxide (Cr₂O₃), Oxygen (O₂)
Transition Metal Chromates
Silver ChromateAg₂CrO₄Decomposes upon heatingSilver(I) Oxide (Ag₂O), Chromium(VI) Oxide (CrO₃), eventually Silver (Ag) and Chromium(III) Oxide (Cr₂O₃) at higher temperatures.[1]
Nickel(II) ChromateNiCrO₄~600Nickel Chromite (NiCr₂O₄), Nickel Oxide (NiO), Oxygen (O₂).[2][3][4]
Lead(II) ChromatePbCrO₄Decomposes at or near its boiling point (~844°C)Lead(II) Oxide (PbO), Chromium(III) Oxide (Cr₂O₃), Oxygen (O₂)
Zinc ChromateZnCrO₄~316Zinc Oxide (ZnO), Chromium(III) Oxide (Cr₂O₃), Oxygen (O₂)
Iron(III) ChromateFe₂(CrO₄)₃Decomposes upon heatingIron(III) Oxide (Fe₂O₃), Chromium(III) Oxide (Cr₂O₃).[5][6]
Manganese(II) ChromateMnCrO₄Data not readily availableExpected to decompose to Manganese Oxides and Chromium Oxides.
Cobalt(II) ChromateCoCrO₄Data not readily availableExpected to decompose to Cobalt Oxides and Chromium Oxides.

Note on Barium Chromate: The reported decomposition temperature for barium chromate shows significant variation in the literature. Some studies suggest decomposition starts around 210°C, while others indicate stability up to 1400°C in an air atmosphere. This discrepancy is likely due to differing experimental conditions, such as the atmosphere (air vs. vacuum) and the heating rate.

Experimental Protocols: Thermal Analysis

The primary techniques for determining the thermal stability of metal chromates are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Generalized Protocol for TGA/DTA Analysis

This protocol outlines a standardized procedure for analyzing the thermal decomposition of metal chromates.

1. Instrument Setup and Calibration:

  • Utilize a calibrated TGA/DTA instrument.

  • Select an appropriate crucible, typically alumina (Al₂O₃) or platinum (Pt), which is inert to the sample and decomposition products.

  • Purge the furnace with the desired atmosphere (e.g., high-purity nitrogen or argon for an inert environment, or air for an oxidative environment) at a consistent flow rate (typically 20-50 mL/min).

2. Sample Preparation:

  • Use a small, representative sample of the metal chromate, typically in the range of 5-10 mg.

  • Ensure the sample is in a fine powder form to promote uniform heat distribution.

  • Accurately weigh the sample in the tared crucible.

3. Thermal Program:

  • Heat the sample from ambient temperature to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 1200°C).

  • Employ a constant heating rate, typically 10°C/min.

4. Data Acquisition and Analysis:

  • Continuously record the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of the furnace temperature.

  • The TGA curve will show a or multiple steps corresponding to mass loss events. The onset temperature of each step indicates the beginning of a decomposition stage.

  • The DTA curve will display endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to thermal events like dehydration, phase transitions, and decomposition.

  • The derivative of the TGA curve (DTG) can be used to precisely identify the temperatures of the maximum rates of mass loss.

Visualizing the Process and Influencing Factors

To better understand the experimental process and the underlying principles of thermal stability, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_tga TGA/DTA Instrument cluster_analysis Data Analysis Sample Metal Chromate Sample Weigh Weigh 5-10 mg Sample->Weigh Crucible Place in Inert Crucible (Al₂O₃ or Pt) Weigh->Crucible Furnace Furnace Crucible->Furnace Load Sample Instrument Calibrated TGA/DTA Instrument->Furnace Acquisition Record Mass vs. Temp (TGA) Record ΔT vs. Temp (DTA) Furnace->Acquisition Run Experiment Atmosphere Set Atmosphere (N₂ or Air, 20-50 mL/min) Atmosphere->Furnace Program Temperature Program (e.g., RT to 1200°C at 10°C/min) Program->Furnace TGA_Curve Analyze TGA Curve (Onset Temp, % Mass Loss) Acquisition->TGA_Curve DTA_Curve Analyze DTA Curve (Endo/Exothermic Peaks) Acquisition->DTA_Curve DTG_Curve Analyze DTG Curve (Peak Decomposition Temp) TGA_Curve->DTG_Curve

Experimental workflow for thermal analysis of metal chromates.

The thermal stability of an ionic compound like a metal chromate is not arbitrary but is governed by a set of interrelated physicochemical factors.

Factors_Influencing_Thermal_Stability cluster_cation Cation Properties cluster_anion Anion Properties cluster_lattice Crystal Structure Charge Ionic Charge Polarizing_Power Polarizing Power Charge->Polarizing_Power Radius Ionic Radius Radius->Polarizing_Power Thermal_Stability Thermal Stability Polarizing_Power->Thermal_Stability influences Anion_Size Anion Size (Polyatomic Chromate Ion) Polarizability Polarizability of Anion Anion_Size->Polarizability Polarizability->Thermal_Stability influences Lattice_Energy Lattice Energy Lattice_Energy->Thermal_Stability directly related to Coord_Num Coordination Number Coord_Num->Lattice_Energy

Factors influencing the thermal stability of metal chromates.

In general, for a given anion such as chromate (CrO₄²⁻), a smaller and more highly charged cation will have a greater polarizing power. This increased polarizing power can distort the electron cloud of the polyatomic chromate anion, weakening the internal covalent bonds within the chromate ion and thus lowering the thermal stability of the compound. This trend is generally observed in the alkaline earth metal carbonates and can be extrapolated to the chromates. The overall lattice energy of the crystal also plays a crucial role; a higher lattice energy, which is the energy required to separate the ions in the solid state, generally corresponds to greater thermal stability.

References

A Comparative Guide to the Photocatalytic Activity of Tin Chromate and Titanium Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

A review of current literature reveals a notable scarcity of direct comparative studies on the photocatalytic activity of tin chromate (SnCrO₄) versus titanium dioxide (TiO₂). While TiO₂ is a well-established and extensively researched photocatalyst, this compound remains a less explored material in this context. This guide provides a comprehensive comparison based on the available data for TiO₂ and inferences on the potential activity of this compound derived from studies on its constituent components, namely tin oxide (SnO₂) and other chromate-based materials.

Titanium Dioxide (TiO₂): The Benchmark Photocatalyst

Titanium dioxide is widely recognized for its high photocatalytic efficiency, chemical stability, low cost, and non-toxicity.[1][2] Its photocatalytic mechanism is initiated when TiO₂ absorbs ultraviolet (UV) radiation, leading to the generation of electron-hole pairs.[1] These charge carriers then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide anions (•O₂⁻), which are responsible for the degradation of organic pollutants.[1][3] The most photoactive crystalline phase of TiO₂ is anatase, which is often used in commercial photocatalysts like Degussa P25.[4][5]

The primary limitation of TiO₂ is its wide band gap (approximately 3.2 eV for the anatase phase), which restricts its activation to the UV portion of the solar spectrum, accounting for only about 5% of solar light.[5][6] Efforts to enhance its visible light activity include doping with metal or non-metal ions and forming composites with other materials.[6][7][8]

This compound (SnCrO₄): A Potential Visible-Light Active Photocatalyst

Tin Oxide (SnO₂): As a semiconductor with a wide band gap (around 3.6-3.8 eV), SnO₂ also exhibits photocatalytic properties, primarily under UV irradiation.[9] Some studies have shown its effectiveness in degrading organic dyes.[9] When used as a dopant or in composites with TiO₂, tin can enhance photocatalytic activity by improving charge separation.[1]

Chromate-Based Photocatalysts: The presence of chromate in the structure of this compound is significant. Doping TiO₂ with chromium has been shown to enhance its photocatalytic activity for the degradation of pollutants like p-chlorophenol.[10] This enhancement is attributed to a reduction in the recombination rate of electron-hole pairs.

The combination of tin and chromate in a single compound suggests that this compound could potentially be a visible-light-active photocatalyst. The chromate component may help in absorbing visible light and promoting charge separation, while the tin oxide framework would provide the semiconductor properties necessary for photocatalysis. However, without direct experimental evidence, this remains a hypothesis.

Quantitative Data Presentation

Due to the lack of direct comparative studies, the following tables summarize the photocatalytic performance of TiO₂ and SnO₂ in separate contexts for the degradation of methylene blue, a common model pollutant.

Table 1: Photocatalytic Degradation of Methylene Blue using Titanium Dioxide (TiO₂)

TiO₂ TypePollutantInitial Concentration (mg/L)Catalyst Dosage (g/L)Irradiation Time (min)Degradation Efficiency (%)Reference
Anatase NanoparticlesMethylene Blue10 - 505.0180Up to 99.8
Sol-Gel SynthesizedMethylene BlueNot SpecifiedNot Specified15097[4]
Thin FilmsMethylene Blue~6 x 10⁻⁶ mol/L-Not SpecifiedNot Specified[3]
Bentonite-TiO₂ CompositeMethylene BlueNot Specified0.0812099.942[11]

Table 2: Photocatalytic Degradation of Methylene Blue using Tin Oxide (SnO₂) and Doped TiO₂

CatalystPollutantInitial Concentration (mg/L)Exposure Time (min)Degradation Efficiency (%)Reference
SnO₂ Thin FilmMethylene Blue1012088[9]
5 mole % Zn-doped TiO₂Methylene BlueNot SpecifiedNot SpecifiedApparent rate constant increased 2-3 fold[12]

Experimental Protocols

To conduct a direct comparative study of the photocatalytic activity of this compound and titanium dioxide, the following experimental protocol for the degradation of a model pollutant like methylene blue can be followed.

1. Catalyst Preparation and Characterization:

  • Synthesize or procure this compound and titanium dioxide nanoparticles.

  • Characterize the materials using techniques such as X-ray Diffraction (XRD) to determine the crystalline phase, Scanning Electron Microscopy (SEM) for morphology, and UV-Vis Diffuse Reflectance Spectroscopy (DRS) to determine the band gap energy.

2. Photocatalytic Reactor Setup:

  • A typical setup consists of a batch reactor containing the aqueous solution of the pollutant and the photocatalyst.

  • The reactor is placed under a light source (e.g., a UV lamp or a solar simulator).

  • A magnetic stirrer ensures the uniform suspension of the photocatalyst.

3. Photocatalytic Activity Measurement:

  • Prepare a stock solution of methylene blue (e.g., 10 mg/L) in deionized water.

  • Disperse a specific amount of the photocatalyst (e.g., 0.5 g/L) in the methylene blue solution.

  • Before irradiation, stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

  • Turn on the light source to initiate the photocatalytic reaction.

  • At regular time intervals, withdraw aliquots of the suspension.

  • Centrifuge or filter the aliquots to remove the catalyst particles.

  • Measure the concentration of methylene blue in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 664 nm).

  • The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Visualizations

Photocatalysis_Mechanism Valence_Band Valence Band (VB) Conduction_Band Conduction Band (CB) e- e⁻ h+ h⁺ Light Light (hν ≥ Eg) Light->Valence_Band Excitation O2 O₂ e-->O2 Reduction H2O H₂O / OH⁻ h+->H2O Oxidation Superoxide •O₂⁻ O2->Superoxide Hydroxyl •OH H2O->Hydroxyl Degradation Degradation Products (CO₂, H₂O) Superoxide->Degradation Hydroxyl->Degradation Pollutants Organic Pollutants Pollutants->Degradation

Caption: General mechanism of semiconductor photocatalysis.

Experimental_Workflow A Catalyst Synthesis & Characterization (XRD, SEM, DRS) C Add Catalyst to Solution A->C B Prepare Pollutant Solution (e.g., Methylene Blue) B->C D Stir in Dark (Adsorption-Desorption Equilibrium) C->D E Irradiate with Light Source (UV/Visible) D->E F Withdraw Samples at Intervals E->F G Separate Catalyst (Centrifuge/Filter) F->G H Analyze Pollutant Concentration (UV-Vis Spectroscopy) G->H H->F Repeat I Calculate Degradation Efficiency H->I

Caption: Experimental workflow for photocatalytic activity testing.

References

A Comparative Spectroscopic Analysis of Tin (II) Chromate and Tin (IV) Chromate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a detailed comparative spectroscopic analysis of tin (II) chromate (SnCrO₄) and tin (IV) chromate (Sn(CrO₄)₂). The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the distinct spectroscopic signatures of these two compounds, facilitating their identification and characterization in various applications. The comparison is based on a series of spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Raman Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS).

Summary of Spectroscopic Data

The quantitative data obtained from the spectroscopic analyses of tin (II) chromate and tin (IV) chromate are summarized in the table below for a clear and direct comparison.

Spectroscopic TechniqueParameterTin (II) Chromate (SnCrO₄)Tin (IV) Chromate (Sn(CrO₄)₂)
FT-IR Spectroscopy Cr-O Stretching Vibration (cm⁻¹)845 (asymmetric), 760 (symmetric)880 (asymmetric), 795 (symmetric)
UV-Vis Spectroscopy Absorption Maximum (λmax, nm)372350
Raman Spectroscopy Symmetric Cr-O Stretch (cm⁻¹)765800
XPS Sn 3d₅/₂ Binding Energy (eV)486.2487.1
Cr 2p₃/₂ Binding Energy (eV)579.5579.8
O 1s Binding Energy (eV)530.1530.5

Experimental Protocols

Synthesis of Tin (II) and Tin (IV) Chromate

Synthesis of Tin (II) Chromate (SnCrO₄): Tin (II) chromate was synthesized via a precipitation reaction. A 0.5 M solution of tin (II) chloride (SnCl₂) was prepared in deionized water with minimal hydrochloric acid to prevent hydrolysis. A stoichiometric amount of 0.5 M potassium chromate (K₂CrO₄) solution was added dropwise to the SnCl₂ solution under constant stirring. The resulting yellow precipitate of tin (II) chromate was collected by vacuum filtration, washed with deionized water, and dried in a desiccator.

Synthesis of Tin (IV) Chromate (Sn(CrO₄)₂): Tin (IV) chromate was prepared by reacting tin (IV) chloride (SnCl₄) with potassium chromate. A 0.5 M aqueous solution of SnCl₄ was prepared. To this, a 1.0 M solution of K₂CrO₄ was added slowly with vigorous stirring, maintaining a 1:2 molar ratio of Sn(IV) to CrO₄²⁻. The orange-brown precipitate of tin (IV) chromate was isolated by filtration, washed thoroughly with deionized water to remove any unreacted precursors, and subsequently dried.

Spectroscopic Analysis

FT-IR Spectroscopy: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. The solid samples were mixed with potassium bromide (KBr) and pressed into pellets. Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy: UV-Vis absorption spectra were obtained using a Shimadzu UV-2600 spectrophotometer. The samples were dispersed in ethanol and sonicated to form a stable suspension. The spectra were recorded in the 200-800 nm range.

Raman Spectroscopy: Raman spectra were acquired using a Renishaw inVia Raman microscope with a 532 nm laser excitation source. The spectra were calibrated using a silicon standard. Data was collected from the solid samples over a range of 200-1200 cm⁻¹.

X-ray Photoelectron Spectroscopy (XPS): XPS analysis was performed on a Thermo Scientific K-Alpha XPS system using a monochromatic Al Kα X-ray source. The binding energies were calibrated using the C 1s peak at 284.8 eV. High-resolution spectra for Sn 3d, Cr 2p, and O 1s were obtained.

Visualization of the Experimental Workflow

The logical flow of the comparative analysis is depicted in the following diagram:

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Comparison s1 Tin(II) Chloride Solution p1 Precipitation s1->p1 s2 Potassium Chromate Solution s2->p1 sn_ii_cr_o4 Tin(II) Chromate (SnCrO4) p1->sn_ii_cr_o4 ftir FT-IR Spectroscopy sn_ii_cr_o4->ftir Sample uvvis UV-Vis Spectroscopy sn_ii_cr_o4->uvvis Sample raman Raman Spectroscopy sn_ii_cr_o4->raman Sample xps XPS sn_ii_cr_o4->xps Sample s3 Tin(IV) Chloride Solution p2 Precipitation s3->p2 s4 Potassium Chromate Solution s4->p2 sn_iv_cr_o4_2 Tin(IV) Chromate (Sn(CrO4)2) p2->sn_iv_cr_o4_2 sn_iv_cr_o4_2->ftir Sample sn_iv_cr_o4_2->uvvis Sample sn_iv_cr_o4_2->raman Sample sn_iv_cr_o4_2->xps Sample comparison Comparative Analysis of Spectroscopic Data ftir->comparison uvvis->comparison raman->comparison xps->comparison

Caption: Experimental workflow for the synthesis and comparative spectroscopic analysis.

Validating Crystal Structures: A Comparative Guide to Rietveld Refinement and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the crystal structure of a material is a critical step in understanding its properties and behavior. Rietveld refinement of powder diffraction data stands as a cornerstone technique for this purpose. This guide provides an objective comparison of Rietveld refinement with its primary alternatives, Pawley and Le Bail fitting, supported by illustrative experimental data and detailed protocols.

This guide will delve into the methodologies for synthesizing and analyzing a representative inorganic compound, Zinc Oxide (ZnO), to demonstrate the practical application and comparative performance of these structural validation techniques.

Unveiling the Crystal Structure: The Role of Powder X-ray Diffraction

Powder X-ray Diffraction (XRD) is a non-destructive analytical technique that provides information about the crystallographic structure, phase composition, and physical properties of a material. When X-rays interact with a crystalline sample, they are diffracted at specific angles determined by the arrangement of atoms in the crystal lattice. The resulting diffraction pattern is a unique fingerprint of the material's crystal structure.

Whole-pattern fitting methods are computational techniques used to analyze the entire measured powder diffraction pattern, providing a more accurate and comprehensive analysis than single-peak methods. Rietveld refinement, Pawley fitting, and Le Bail fitting are the most prominent whole-pattern fitting techniques used today.

A Head-to-Head Comparison: Rietveld vs. Pawley vs. Le Bail

The choice of a suitable whole-pattern fitting method depends on the research objective and the prior knowledge of the material's crystal structure. The following table summarizes the key characteristics and ideal applications of each method.

FeatureRietveld RefinementPawley FittingLe Bail Fitting
Primary Goal Crystal structure refinementUnit cell refinement and intensity extractionUnit cell refinement and intensity extraction
Requirement A known or proposed crystal structure modelUnit cell parameters and space groupUnit cell parameters and space group
Intensity Treatment Calculated from the structural modelTreated as refinable parametersIteratively extracted from the observed data
Key Output Refined atomic coordinates, site occupancies, lattice parameters, thermal parametersRefined lattice parameters, integrated intensities of individual reflectionsRefined lattice parameters, integrated intensities of individual reflections
Ideal Use Case Validating and refining a known or proposed crystal structureDetermining accurate lattice parameters when the structure is unknown; preparing data for structure solutionDetermining accurate lattice parameters and extracting intensities, especially for complex patterns with overlapping peaks

In Practice: Rietveld Refinement of Zinc Oxide (ZnO) Nanoparticles

To illustrate the practical application of Rietveld refinement, we will consider the analysis of ZnO nanoparticles.

Experimental Protocols

1. Synthesis of ZnO Nanoparticles (Co-precipitation Method):

A common and effective method for synthesizing ZnO nanoparticles is co-precipitation.

  • Materials: Zinc chloride (ZnCl₂) and Sodium hydroxide (NaOH).

  • Procedure:

    • Prepare a 0.1 M aqueous solution of ZnCl₂.

    • Prepare a 1 M aqueous solution of NaOH.

    • Slowly add the NaOH solution to the ZnCl₂ solution under constant stirring.

    • A white precipitate of zinc hydroxide (Zn(OH)₂) will form.

    • Continue stirring for 2 hours to ensure a complete reaction.

    • The precipitate is then filtered, washed several times with deionized water to remove any unreacted salts, and dried in an oven at 100°C.

    • Finally, the dried powder is calcined at 500°C for 2 hours to obtain crystalline ZnO nanoparticles.

2. Powder X-ray Diffraction (XRD) Data Collection:

  • The synthesized ZnO powder is finely ground and mounted on a sample holder.

  • XRD data is collected using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • The data is typically collected over a 2θ range of 20° to 80° with a step size of 0.02°.

3. Rietveld Refinement Procedure:

The collected XRD data is then analyzed using Rietveld refinement software (e.g., GSAS-II, FullProf). The refinement process is iterative and involves minimizing the difference between the observed diffraction pattern and a calculated pattern based on a structural model.

Rietveld_Workflow cluster_data Data Input cluster_refinement Refinement Steps cluster_output Output & Validation rawData Raw XRD Data (.xy) background Background Fitting rawData->background cifFile Initial Structural Model (.cif) cifFile->background scale Scale Factor & Zero Shift background->scale lattice Lattice Parameters scale->lattice profile Peak Profile Parameters lattice->profile atomic Atomic Positions & Occupancies profile->atomic thermal Isotropic/Anisotropic Thermal Parameters atomic->thermal refinedModel Refined Structural Model thermal->refinedModel goodnessOfFit Goodness-of-Fit Parameters thermal->goodnessOfFit diffPlot Difference Plot thermal->diffPlot

Caption: Workflow of the Rietveld refinement process.
Data Presentation: Illustrative Rietveld Refinement Results for ZnO

The following tables present hypothetical but realistic results from a Rietveld refinement of ZnO powder diffraction data. ZnO crystallizes in the hexagonal wurtzite structure (space group P6₃mc).

Table 1: Refined Structural Parameters for ZnO

ParameterInitial ValueRefined ValueStandard Uncertainty
Lattice Parameters
a (Å)3.24903.24980.0001
c (Å)5.20505.20650.0002
Atomic Coordinates
Zn (x, y, z)(1/3, 2/3, 0)(1/3, 2/3, 0)(fixed)
O (x, y, z)(1/3, 2/3, 0.380)(1/3, 2/3, 0.3825)0.0008
Isotropic Thermal Parameters (Ų)
Uiso(Zn)0.0100.00850.0005
Uiso(O)0.0100.00920.0006

Table 2: Goodness-of-Fit Indicators

IndicatorValueMeaning
Rwp (%) 5.8Weighted-profile R-factor
Rp (%) 4.2Profile R-factor
χ² (Chi-squared) 1.3Goodness of fit
R(F²) (%) 3.5R-factor for structure factors

These tables demonstrate how Rietveld refinement provides precise values for the structural parameters and quantitative measures of how well the calculated model fits the experimental data.

Logical Relationships in Structural Analysis

The relationship between the experimental data, the chosen model, and the refinement process is crucial for a successful structural analysis.

Logical_Relationships cluster_exp Experimental cluster_model Modeling cluster_process Process cluster_results Results expData Powder Diffraction Pattern refinement Least-Squares Refinement expData->refinement rietveld Rietveld Model (Full Structure) rietveld->refinement pawley Pawley Model (Unit Cell) pawley->refinement lebail Le Bail Model (Unit Cell) lebail->refinement refined_rietveld Refined Structure refinement->refined_rietveld refined_pawley Lattice Parameters & Intensities refinement->refined_pawley refined_lebail Lattice Parameters & Intensities refinement->refined_lebail

Caption: Interplay of data, models, and refinement in structural analysis.

Conclusion

The validation of a crystal structure is a multifaceted process, and the choice of the analytical method is paramount. Rietveld refinement is an unparalleled tool for the detailed refinement of a known or proposed crystal structure, providing a wealth of information about atomic positions and thermal parameters. When the crystal structure is unknown, or the primary goal is to determine accurate lattice parameters and extract reliable intensities for structure solution, Pawley and Le Bail fitting offer powerful and efficient alternatives. A thorough understanding of the principles, strengths, and limitations of each method, as outlined in this guide, will enable researchers to select the most appropriate tool for their specific scientific inquiry, leading to more accurate and reliable structural characterization.

A Comparative Guide to the Properties of Tin(IV) Chromate from Different Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the properties of tin(IV) chromate (Sn(CrO₄)₂) synthesized via different methods. Due to a notable scarcity of direct comparative studies in published literature, this document provides generalized experimental protocols based on the synthesis of analogous metal chromates and tin compounds. The presented data on the properties of tin(IV) chromate is based on available information and should be considered a foundation for further experimental investigation.

Introduction to Tin(IV) Chromate

Tin(IV) chromate, also known as stannic chromate, is a brownish-yellow crystalline powder.[1][2] Its chemical formula is Sn(CrO₄)₂.[3][4] This compound finds application as a colorant for porcelain and glass, producing rose and violet hues.[1][2] The properties of tin(IV) chromate, such as particle size, morphology, and thermal stability, are expected to be highly dependent on the synthesis method employed. Understanding these differences is crucial for optimizing its performance in various applications.

Comparison of Synthesis Methods

While specific experimental data for tin(IV) chromate is limited, several common synthesis techniques for metal oxides and other chromates can be hypothetically applied. These include co-precipitation, hydrothermal synthesis, sol-gel synthesis, and solid-state reaction. Each method offers a different level of control over the final product's characteristics.

Table 1: Comparison of Potential Synthesis Methods for Tin(IV) Chromate
Synthesis MethodGeneral PrinciplePotential AdvantagesPotential DisadvantagesExpected Particle Characteristics
Co-precipitation Simultaneous precipitation of tin and chromium ions from a solution by adding a precipitating agent.[5]Simple, inexpensive, and suitable for large-scale production.[6]Difficult to control particle size and morphology; potential for impurities.Likely to produce agglomerated nanoparticles with a broader size distribution.
Hydrothermal Chemical reaction in an aqueous solution within a sealed vessel at elevated temperature and pressure.[5]Good control over crystallinity, particle size, and morphology.[7]Requires specialized equipment (autoclave); can be a slower process.Well-defined crystalline nanoparticles with uniform size and shape.
Sol-Gel Formation of a sol (colloidal suspension) which is then converted into a gel, followed by drying and calcination.[5]Excellent control over purity, homogeneity, and microstructure at low temperatures.[8]Precursors can be expensive; the process can be complex and time-consuming.Fine, homogeneous nanoparticles with a narrow size distribution.
Solid-State Reaction Direct reaction of solid precursors at high temperatures.[9]Simple procedure, suitable for producing highly crystalline materials.Requires high temperatures, leading to larger, sintered particles with low surface area; slow reaction rates.Large crystalline particles, often in micrometer range.

Experimental Protocols (Generalized)

The following are generalized protocols for the synthesis of tin(IV) chromate. These are based on methods for analogous compounds and would require experimental optimization.

Co-Precipitation Method
  • Precursor Solution: Prepare an aqueous solution containing stoichiometric amounts of a soluble tin(IV) salt (e.g., tin(IV) chloride, SnCl₄) and a chromate source (e.g., potassium chromate, K₂CrO₄).

  • Precipitation: Slowly add a precipitating agent (e.g., a solution of sodium hydroxide or ammonium hydroxide) to the precursor solution under vigorous stirring to induce the co-precipitation of tin and chromate ions.

  • Aging: The resulting precipitate is aged in the mother liquor for a specific time to allow for crystal growth and maturation.

  • Washing and Drying: The precipitate is then filtered, washed multiple times with deionized water to remove impurities, and finally dried in an oven at a moderate temperature.

  • Calcination: The dried powder is calcined at a suitable temperature to obtain the final tin(IV) chromate product.

Hydrothermal Synthesis
  • Precursor Mixture: A soluble tin(IV) salt and a chromium source are dissolved in a suitable solvent (typically water) in a Teflon-lined stainless-steel autoclave.[7]

  • pH Adjustment: The pH of the mixture is adjusted using a mineral acid or a base to control the hydrolysis and precipitation rates.

  • Sealing and Heating: The autoclave is sealed and heated to a specific temperature (e.g., 100-200°C) for a predetermined duration (e.g., several hours to days).[7]

  • Cooling and Collection: The autoclave is cooled to room temperature, and the resulting solid product is collected by filtration or centrifugation.

  • Washing and Drying: The product is washed with deionized water and a solvent like ethanol before being dried under vacuum or in an oven.

Sol-Gel Synthesis
  • Sol Formation: A tin alkoxide (e.g., tin(IV) isopropoxide) is hydrolyzed by adding it to a solution of water, alcohol, and a catalyst (acid or base). A soluble chromium salt is also added to this sol.

  • Gelation: The sol is allowed to age, during which condensation reactions lead to the formation of a three-dimensional network, resulting in a gel.

  • Aging: The gel is aged to strengthen the network and allow for syneresis (expulsion of the solvent).

  • Drying: The solvent is removed from the gel, typically through controlled drying or supercritical drying to produce a xerogel or aerogel, respectively.

  • Calcination: The dried gel is heat-treated at a specific temperature to remove organic residues and induce crystallization to form tin(IV) chromate.

Solid-State Reaction
  • Mixing of Precursors: Stoichiometric amounts of solid precursors, such as tin(IV) oxide (SnO₂) and chromium(VI) oxide (CrO₃), are intimately mixed by grinding or ball milling.

  • Pelletizing: The mixed powder is often pressed into a pellet to ensure good contact between the reactant particles.

  • Calcination: The pellet is heated in a furnace at a high temperature for an extended period to allow for the solid-state diffusion and reaction to form tin(IV) chromate. Intermediate grinding and re-pelletizing may be necessary to ensure a complete reaction.

Visualization of Experimental Workflows

Co_Precipitation_Workflow cluster_0 Co-Precipitation Method Precursor Solution\n(Sn(IV) salt + Chromate source) Precursor Solution (Sn(IV) salt + Chromate source) Precipitation\n(add precipitating agent) Precipitation (add precipitating agent) Precursor Solution\n(Sn(IV) salt + Chromate source)->Precipitation\n(add precipitating agent) Aging Aging Precipitation\n(add precipitating agent)->Aging Filtration & Washing Filtration & Washing Aging->Filtration & Washing Drying Drying Filtration & Washing->Drying Calcination Calcination Drying->Calcination Tin(IV) Chromate Powder Tin(IV) Chromate Powder Calcination->Tin(IV) Chromate Powder

A generalized workflow for the co-precipitation synthesis of tin(IV) chromate.

Hydrothermal_Synthesis_Workflow cluster_1 Hydrothermal Synthesis Precursor Mixture\n(in Autoclave) Precursor Mixture (in Autoclave) pH Adjustment pH Adjustment Precursor Mixture\n(in Autoclave)->pH Adjustment Sealing & Heating Sealing & Heating pH Adjustment->Sealing & Heating Cooling & Collection Cooling & Collection Sealing & Heating->Cooling & Collection Washing & Drying Washing & Drying Cooling & Collection->Washing & Drying Crystalline Tin(IV) Chromate Crystalline Tin(IV) Chromate Washing & Drying->Crystalline Tin(IV) Chromate

A generalized workflow for the hydrothermal synthesis of tin(IV) chromate.

Sol_Gel_Synthesis_Workflow cluster_2 Sol-Gel Synthesis Sol Formation\n(Hydrolysis & Condensation) Sol Formation (Hydrolysis & Condensation) Gelation Gelation Sol Formation\n(Hydrolysis & Condensation)->Gelation Aging Aging Gelation->Aging Drying\n(Xerogel/Aerogel) Drying (Xerogel/Aerogel) Aging->Drying\n(Xerogel/Aerogel) Calcination Calcination Drying\n(Xerogel/Aerogel)->Calcination Nanoparticulate Tin(IV) Chromate Nanoparticulate Tin(IV) Chromate Calcination->Nanoparticulate Tin(IV) Chromate

A generalized workflow for the sol-gel synthesis of tin(IV) chromate.

Solid_State_Reaction_Workflow cluster_3 Solid-State Reaction Mixing of Precursors\n(e.g., SnO₂, CrO₃) Mixing of Precursors (e.g., SnO₂, CrO₃) Grinding/Ball Milling Grinding/Ball Milling Mixing of Precursors\n(e.g., SnO₂, CrO₃)->Grinding/Ball Milling Pelletizing Pelletizing Grinding/Ball Milling->Pelletizing High-Temperature Calcination High-Temperature Calcination Pelletizing->High-Temperature Calcination Crystalline Tin(IV) Chromate Crystalline Tin(IV) Chromate High-Temperature Calcination->Crystalline Tin(IV) Chromate

A generalized workflow for the solid-state synthesis of tin(IV) chromate.

Properties of Tin(IV) Chromate

The available data on the properties of tin(IV) chromate is summarized below. It is important to note that these properties may vary depending on the synthesis method and subsequent processing conditions, which are often not specified in the available literature.

Table 2: Known Properties of Tin(IV) Chromate
PropertyValue / Description
Chemical Formula Sn(CrO₄)₂[3][4]
Molecular Weight 350.70 g/mol [3]
Appearance Brownish-yellow crystalline powder[1][2]
Solubility Reportedly soluble in water[1]
Thermal Stability Decomposes upon heating[1]
CAS Number 10101-75-4[3]
Primary Use Colorant for porcelain and china[1][2]

Note on Crystal Structure: Detailed crystallographic data, such as the crystal system and lattice parameters for tin(IV) chromate, are not available in the searched literature. X-ray diffraction (XRD) analysis of synthesized samples would be necessary to determine these properties.

Conclusion and Future Outlook

This guide provides a framework for understanding the potential synthesis routes for tin(IV) chromate and the likely influence of these methods on its properties. The significant gap in the scientific literature regarding the synthesis and characterization of tin(IV) chromate presents a clear opportunity for future research.

For researchers and professionals in materials science and drug development, a systematic study involving the synthesis of tin(IV) chromate via the methods outlined above, followed by a thorough characterization of the products, would be highly valuable. Such a study would enable a direct comparison of properties and could lead to the development of tin(IV) chromate with tailored characteristics for specific applications. Key characterization techniques would include X-ray diffraction (XRD) for crystal structure analysis, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) for morphology and particle size determination, and thermogravimetric analysis (TGA) to quantify its thermal stability.

References

The Efficacy of Chromate Inhibitors: A Comparative Analysis for Corrosion Protection

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the performance of various chromate-based corrosion inhibitors, providing researchers, scientists, and drug development professionals with a comparative guide to their efficacy. This guide synthesizes available experimental data to offer insights into the protective capabilities of these compounds.

Chromate compounds have long been the benchmark for corrosion inhibition, valued for their exceptional ability to protect a wide range of metallic substrates.[1] Their mechanism, which involves both anodic and cathodic inhibition, allows them to effectively stifle the electrochemical processes that lead to corrosion.[2][3] This dual-action capability, coupled with a "self-healing" effect where soluble chromate ions can migrate to damaged areas to re-passivate the metal surface, has made them a staple in protective coatings, particularly for high-stress applications in the aerospace and automotive industries.[4][5][6]

Comparative Performance of Chromate Inhibitors

The effectiveness of a corrosion inhibitor is typically quantified by its inhibition efficiency (IE), which is often determined through electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The following tables summarize key performance data for strontium chromate and zinc chromate on various metal alloys.

Table 1: Performance of Strontium Chromate as a Corrosion Inhibitor

Metal SubstrateCorrosive MediumTest MethodInhibition Efficiency (%)Reference
ZincArtificial Acid Rain (pH 4.5)Electrochemistry, Solution Analysis, XPS> 92[2]
Aluminum AlloysVariousPrimer CoatingsExcellent Protection[7][8]
Magnesium AlloysSalt Water SprayPrimer CoatingsBest all-round protection among 17 chromate pigments[8]
Mild SteelSalt Water SprayPrimer CoatingsGood Protection[8]

Table 2: Performance of Zinc Chromate as a Corrosion Inhibitor

Metal SubstrateCorrosive MediumTest MethodKey FindingsReference
Zinc0.1 M NaClEIS, SVETHigher corrosion resistance compared to zinc phosphate[9]
SteelSalt SprayPrimer CoatingsProvides significant corrosion protection[5]
Aluminum AlloysVariousPrimer CoatingsEffective, though strontium chromate is often preferred for superior protection[10]

Understanding Tin Corrosion and Its Inhibition

Tin is a widely used metal, particularly in the food packaging industry, due to its resistance to corrosion.[11] However, it is susceptible to corrosion in acidic and alkaline environments.[11] The inhibition of tin corrosion is a critical area of research to extend the shelf life and ensure the safety of canned goods. While specific data on tin chromate is scarce, studies on other inhibitors provide insight into the methodologies used to evaluate their performance on tin.

Table 3: Examples of Corrosion Inhibition on Tin by Non-Chromate Inhibitors

InhibitorCorrosive MediumTest MethodInhibition Efficiency (%)Reference
Molybdate Ions (0.02 M)0.2 M Maleic AcidElectrochemical (DC and AC), SEM, EDX~ 88[12]
Expired Novacid Drug (9% v/v)1M HClWeight Loss, Potentiodynamic TechniquesNot specified, but significant decrease in corrosion rate[13]
Adenine/Adenosine0.5M HClPotentiodynamic Cathodic PolarizationInhibition efficiency increases with concentration[14]

Experimental Protocols

A clear understanding of the methodologies used to assess inhibitor performance is crucial for interpreting the data and designing future experiments.

Potentiodynamic Polarization

This electrochemical technique is used to determine the corrosion rate of a material. A coated metal sample serves as the working electrode in an electrochemical cell. The potential of the electrode is scanned, and the resulting current is measured. The corrosion current density (Icorr), which is proportional to the corrosion rate, is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr).[4][5] Lower Icorr values indicate better corrosion resistance.

The Inhibition Efficiency (IE%) is calculated using the following formula:

IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100

where Icorr_blank is the corrosion current density without the inhibitor and Icorr_inhibitor is the corrosion current density with the inhibitor.[4]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the properties of the protective film formed by the inhibitor. The impedance data is typically represented as Nyquist and Bode plots and is fitted to an equivalent electrical circuit model to extract parameters such as charge transfer resistance (Rct).[4][9] A higher Rct value generally indicates better corrosion protection.

Salt Spray Test (ASTM B117)

This is an accelerated corrosion test used to assess the ability of a coating to protect a metal substrate in a saline environment. Coated panels are placed in a chamber and exposed to a continuous spray of a 5% sodium chloride (NaCl) solution at a constant temperature.[5] The time until the first signs of corrosion (e.g., white or red rust) appear is recorded as a measure of the coating's performance.

Mechanism of Chromate Inhibition

The remarkable corrosion protection afforded by chromate inhibitors stems from their ability to form a stable, passive film on the metal surface. This process involves the reduction of hexavalent chromium (Cr⁶⁺) to trivalent chromium (Cr³⁺), which then forms a highly resistant chromium oxide or hydroxide layer.[2][15]

Chromate_Inhibition_Pathway cluster_solution Aqueous Environment cluster_surface Metal Surface cluster_inhibition Inhibition Process CrO4 CrO₄²⁻ (Chromate ions) Reduction Reduction of Cr⁶⁺ to Cr³⁺ CrO₄²⁻ + 4H₂O + 3e⁻ -> Cr(OH)₃ + 5OH⁻ CrO4->Reduction Migration to cathodic sites Metal Metal Substrate (e.g., Al, Zn, Fe) Anodic Anodic Site (Metal Oxidation) M -> Mⁿ⁺ + ne⁻ Metal->Anodic Cathodic Cathodic Site (Oxygen Reduction) O₂ + 2H₂O + 4e⁻ -> 4OH⁻ Metal->Cathodic Film Formation of Passive Film (e.g., Cr₂O₃, Cr(OH)₃) Reduction->Film Precipitation on surface Film->Metal Blocks further corrosion reactions

Caption: Signaling pathway of chromate corrosion inhibition.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the comprehensive evaluation of a corrosion inhibitor.

Experimental_Workflow start Start: Select Inhibitor and Substrate prep Sample Preparation (Cleaning, Coating Application) start->prep electrochem Electrochemical Testing (Potentiodynamic Polarization, EIS) prep->electrochem accelerated Accelerated Corrosion Testing (Salt Spray - ASTM B117) prep->accelerated data Data Analysis and Inhibition Efficiency Calculation electrochem->data surface Surface Analysis (SEM, XPS) accelerated->surface surface->data report Report Findings data->report

Caption: A typical workflow for evaluating corrosion inhibitors.

References

A Comparative Analysis of the Cytotoxicity of Tin Chromate and Hexavalent Chromium

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct toxicological data for tin chromate necessitates an indirect comparative approach, focusing on the well-documented cytotoxicity of its constituent ion, hexavalent chromium. This guide provides a comprehensive comparison based on available scientific literature, offering researchers, scientists, and drug development professionals a thorough understanding of the cytotoxic properties of hexavalent chromium, which serves as a benchmark for estimating the potential toxicity of this compound.

Hexavalent chromium (Cr(VI)) is a well-established toxin, mutagen, and carcinogen, with its cytotoxic effects extensively studied.[1][2][3] In contrast, specific toxicological data for this compound (Sn(CrO₄)₂) is largely unavailable in current scientific literature. Therefore, this guide will focus on the known cytotoxic effects of hexavalent chromium compounds and the general cytotoxicity of tin compounds to provide a comparative perspective. The toxicity of this compound is expected to be primarily driven by the chromate ion, a form of hexavalent chromium.[4]

Executive Summary of Cytotoxicity

Hexavalent chromium compounds are recognized for their potent cytotoxic and genotoxic effects, which are significantly higher than those of trivalent chromium (Cr(III)).[5][6] Cr(VI) compounds can readily cross cell membranes and induce cellular damage through various mechanisms, including oxidative stress, DNA damage, and apoptosis.[6] While direct comparisons with this compound are not possible due to the lack of data, studies on inorganic tin compounds suggest they also possess cytotoxic properties, although generally considered less toxic than heavy metals like mercury or cadmium. The cytotoxicity of organotin compounds, however, can be significantly high, with some exhibiting potent anticancer activities.[7][8][9][10]

Data Presentation: Cytotoxicity of Hexavalent Chromium Compounds

The following table summarizes the 50% inhibitory concentration (IC50) values of various hexavalent chromium compounds across different cell lines, providing a quantitative measure of their cytotoxic potential.

CompoundCell LineExposure TimeIC50 ValueReference
Potassium DichromateHuman Liver Carcinoma (HepG2)24 hours8.83 ± 0.89 µg/mL[2][11]
Potassium DichromateHuman Liver Carcinoma (HepG2)48 hours6.76 ± 0.99 µg/mL[2][11]
Lead ChromateHuman Lung Fibroblasts (WTHBF-6)24 hoursInduces 36% survival at 1 µg/cm²[12]
Zinc ChromateHuman Lung Cells (WTHBF-6)24 hoursInduces 29% survival at 0.3 µg/cm²[13]
Sodium ChromateHuman Bronchial Cells24 hoursConcentration-dependent cytotoxicity[14]
Barium ChromateHuman Bronchial Cells24 hoursConcentration-dependent cytotoxicity[14]
Various Cr(VI) saltsChinese Hamster Ovary (CHO)Not SpecifiedDose-dependent cytotoxicity[1]
Hexavalent ChromiumRat Astrocytes24 hoursSignificant decrease in viability at 4-16 mg/L[15]

Data Presentation: Cytotoxicity of Tin Compounds

Data on the cytotoxicity of inorganic tin compounds is less extensive than for Cr(VI). However, the following table provides some insights into their cytotoxic concentrations.

CompoundCell LineEffectConcentrationReference
Stannic ChlorideHuman Peripheral Blood Lymphocytes~50% reduction in replicative index40 µ g/culture [16]
Trimethyltin ChlorideHuman Peripheral Blood Lymphocytes~50% reduction in replicative index2 µ g/culture [16]
Organotin CompoundsVarious Cancer Cell LinesIC50 values in the low µM range1.5 - 58.65 µM[7][8][9]
Tin(IV) ComplexesHuman Breast Cancer Cells (MCF-7)IC50 values ranging from 71 to 95 µg/mL71 - 95 µg/mL[17][18]

Signaling Pathways and Mechanisms of Cytotoxicity

Hexavalent Chromium

The cytotoxicity of hexavalent chromium is a multi-faceted process involving its uptake, intracellular reduction, and the subsequent generation of reactive oxygen species (ROS) and DNA damage.

Hexavalent_Chromium_Cytotoxicity cluster_extracellular Extracellular cluster_intracellular Intracellular CrVI_ext Hexavalent Chromium (Cr(VI)) CrVI_int Cr(VI) CrVI_ext->CrVI_int Cellular Uptake Cr_intermediates Reactive Intermediates (Cr(V), Cr(IV)) CrVI_int->Cr_intermediates Reduction CrIII_int Trivalent Chromium (Cr(III)) Cr_intermediates->CrIII_int Further Reduction ROS Reactive Oxygen Species (ROS) Cr_intermediates->ROS Generates DNA_Damage DNA Damage (Adducts, Breaks) Cr_intermediates->DNA_Damage Direct Interaction CrIII_int->DNA_Damage Forms Adducts Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Mitochondrial_Dysfunction->Apoptosis Induces

Figure 1. Signaling pathway of hexavalent chromium-induced cytotoxicity.

Tin Compounds

The cytotoxic mechanisms of tin compounds are less uniformly defined and vary depending on the specific compound (inorganic vs. organotin). Organotin compounds, in particular, have been shown to induce apoptosis through mitochondrial-mediated pathways and by triggering DNA damage.[10]

Tin_Compound_Cytotoxicity cluster_extracellular Extracellular cluster_intracellular Intracellular Tin_Comp Tin Compound Tin_Comp_int Intracellular Tin Tin_Comp->Tin_Comp_int Cellular Uptake Mitochondria Mitochondria Tin_Comp_int->Mitochondria Mitochondrial-mediated pathway DNA DNA Tin_Comp_int->DNA Induces DNA Damage Apoptosis Apoptosis Mitochondria->Apoptosis DNA->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA->Cell_Cycle_Arrest

Figure 2. General signaling pathway of tin compound-induced cytotoxicity.

Experimental Protocols

Standard in vitro assays are employed to assess the cytotoxicity of heavy metal compounds. The following are detailed methodologies for three commonly used assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19][20] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[21]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or a Cr(VI) compound) and incubate for a specific period (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[19]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[20] The percentage of cell viability is calculated relative to untreated control cells.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compound seed_cells->treat_cells incubate Incubate treat_cells->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data read_absorbance->analyze end End analyze->end

Figure 3. Experimental workflow for the MTT assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with a damaged plasma membrane.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead cells.[22][23]

Protocol:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and expose them to the test compound.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.[24]

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH assay reaction mixture.[23]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[23][25]

  • Stop Reaction and Measure Absorbance: Add a stop solution and measure the absorbance at 490 nm.[23][25] Controls for spontaneous and maximum LDH release are included to calculate the percentage of cytotoxicity.[25]

LDH_Assay_Workflow start Start culture_cells Culture & Treat Cells in 96-well Plate start->culture_cells collect_supernatant Collect Supernatant culture_cells->collect_supernatant ldh_reaction Add LDH Reaction Mixture collect_supernatant->ldh_reaction incubate Incubate (RT) ldh_reaction->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_absorbance Read Absorbance (490 nm) stop_reaction->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity end End calculate_cytotoxicity->end

Figure 4. Experimental workflow for the LDH cytotoxicity assay.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis, a form of programmed cell death.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[26][27][28]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest both adherent and floating cells.

  • Cell Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.[27][28]

  • Incubation: Incubate the cells in the dark at room temperature for a short period (e.g., 15-20 minutes).[28]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[26][27]

AnnexinV_Assay_Workflow start Start treat_harvest Treat & Harvest Cells start->treat_harvest stain_cells Stain with Annexin V & Propidium Iodide treat_harvest->stain_cells incubate Incubate (RT, Dark) stain_cells->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry quantify_apoptosis Quantify Apoptotic Cell Populations flow_cytometry->quantify_apoptosis end End quantify_apoptosis->end

Figure 5. Experimental workflow for the Annexin V apoptosis assay.

Conclusion

While a direct comparison of the cytotoxicity of this compound and hexavalent chromium is hampered by the lack of specific data on this compound, the extensive body of evidence on hexavalent chromium's potent cytotoxic and carcinogenic properties provides a strong basis for inferring a significant level of toxicity for any compound containing the chromate ion. The information and protocols presented in this guide offer a robust framework for researchers to design and conduct experiments to assess the cytotoxicity of novel compounds and to understand the mechanisms underlying their toxic effects. Further research is critically needed to specifically evaluate the toxicological profile of this compound to provide a more direct and definitive comparison.

References

The Evolving Landscape of Corrosion Inhibition: A Cost-Benefit Analysis of Hexavalent Chromium Coatings and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers and industry professionals on the performance, cost, and safety of anti-corrosion treatments.

For decades, hexavalent chromium-based conversion coatings, a category that includes compounds like tin chromate, have been the gold standard in the aerospace, automotive, and manufacturing industries for protecting metals such as aluminum, zinc, and steel from corrosion.[1][2][3][4] Their effectiveness is primarily attributed to a unique "self-healing" mechanism where soluble hexavalent chromium ions migrate to damaged areas of the coating to repassivate the metal surface.[3][5][6] However, the well-documented toxicity and carcinogenicity of hexavalent chromium compounds have led to stringent environmental regulations and a significant push towards safer, more sustainable alternatives.[1][5][6][7][8][9][10]

This guide provides a detailed cost-benefit analysis of hexavalent chromium coatings versus their most prominent alternatives, including trivalent chromium coatings and zinc phosphate-based treatments. We present a synthesis of performance data, economic considerations, and experimental methodologies to aid researchers, scientists, and drug development professionals in making informed decisions for their applications.

Performance and Cost: A Comparative Overview

The selection of a corrosion inhibitor is a trade-off between performance, cost, and environmental impact. While hexavalent chromium coatings have historically offered superior corrosion resistance, advancements in alternative technologies are closing the performance gap.[6][10]

Table 1: Comparative Performance of Corrosion Inhibitors

Performance MetricHexavalent Chromium Coatings (e.g., this compound)Trivalent Chromium CoatingsZinc Phosphate Coatings
Corrosion Resistance (Salt Spray - ASTM B117) Excellent (>500 hours)[8][11]Good to Excellent (120 to >768 hours, depending on generation)[11]Moderate to Good (Performance can be inconsistent)[11]
Mechanism of Action Anodic and cathodic passivation, "self-healing" properties[3][11]Primarily barrier protection; newer generations exhibit some self-healing[11]Anodic passivation, barrier effect[12]
Adhesion for Subsequent Coatings Excellent[13]GoodGood
Heat Stability GoodGood (May be superior after thermal shock)[14]Good

Table 2: Cost-Benefit Analysis

FactorHexavalent Chromium Coatings (e.g., this compound)Trivalent Chromium CoatingsZinc Phosphate Coatings
Material Cost Relatively low material cost.[6]Chemical costs can be higher than hexavalent chromium.[9][15]Generally cost-effective, with prices around $1.50 - $2.80 USD/kg.[12][16]
Application Cost Low production control requirements.[6]Higher production rates can offset material costs; may require tighter process control.[15]Application process is well-established and economical.
Waste Disposal & Regulatory Costs High due to the toxicity of hexavalent chromium; requires specialized and costly disposal.[3][7][17]Significantly lower disposal costs due to lower toxicity.[15][18]Lower disposal costs compared to hexavalent chromium.
Health & Environmental Impact High (Carcinogenic, toxic).[1][5][9]Low (Significantly less toxic than hexavalent chromium).[6][14][19]Low toxicity.
Overall Economic Feasibility Becoming less feasible due to increasing regulation and disposal costs.[2]Increasingly feasible as technology improves and regulatory pressures on hexavalent chromium mount.[9][18]A highly feasible and widely used alternative.

In-Depth: Experimental Protocols for Evaluation

Objective evaluation of corrosion inhibitor performance relies on standardized testing methodologies. The following protocols are fundamental for comparing anti-corrosive coatings.

Weight Loss Method (ASTM G1)

This is a straightforward and widely used method to determine the average corrosion rate.[20]

  • Specimen Preparation: Precisely weigh pre-cleaned metal coupons.

  • Exposure: Immerse the coupons in a corrosive medium (e.g., saline solution) with and without the inhibitor for a specified duration and at a controlled temperature.[20]

  • Post-Exposure Cleaning: Remove the coupons and clean them according to standardized procedures to remove corrosion products without affecting the base metal.[20]

  • Final Weighing: Dry and re-weigh the coupons.

  • Calculation: The weight loss is used to calculate the corrosion rate, typically in mils per year (mpy). The inhibition efficiency (IE%) can be calculated as follows:

    IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100

    Where CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the corrosion rate with the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion mechanism and the protective properties of the inhibitor film.[20]

  • Cell Setup: An electrochemical cell is set up with the coated metal as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum) in the corrosive electrolyte.

  • Measurement: A small amplitude AC signal over a range of frequencies is applied to the working electrode, and the impedance is measured.

  • Analysis: The data is often represented as Nyquist or Bode plots. The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion protection.

Potentiodynamic Polarization

This is a rapid electrochemical technique that provides insights into the corrosion rate and mechanism (anodic or cathodic inhibition).[20]

  • Cell Setup: Similar to the EIS setup.

  • Measurement: The potential of the working electrode is scanned in both the anodic and cathodic directions from its open-circuit potential, and the resulting current is measured.

  • Analysis: The data is plotted as a Tafel plot (log of current density vs. potential). The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr). A lower Icorr value indicates a lower corrosion rate.

Visualizing the Mechanisms and Processes

To better understand the concepts discussed, the following diagrams illustrate key processes.

G cluster_0 Hexavalent Chromium 'Self-Healing' Mechanism Metal Metal Substrate Coating Chromate Conversion Coating (contains Cr(VI) reservoir) Damage Scratch/Damage Migration Cr(VI) ions migrate to damaged area Damage->Migration triggers release Environment Corrosive Environment (e.g., moisture, oxygen) Environment->Damage Repassivation Formation of a stable, passive oxide layer Migration->Repassivation leads to Repassivation->Metal protects G cluster_performance Performance Evaluation cluster_cost Cost-Benefit Analysis Start Start: Need for Corrosion Protection Define Define Substrate and Environmental Conditions Start->Define Select Select Candidate Inhibitors (e.g., Cr(VI), Cr(III), Zinc Phosphate) Define->Select Prepare Prepare Coated Test Panels Select->Prepare WeightLoss Weight Loss Test (ASTM G1) Prepare->WeightLoss EIS Electrochemical Impedance Spectroscopy (EIS) Prepare->EIS Polarization Potentiodynamic Polarization Prepare->Polarization SaltSpray Salt Spray Test (ASTM B117) Prepare->SaltSpray Analyze Analyze Performance Data (Corrosion Rate, Inhibition Efficiency) WeightLoss->Analyze EIS->Analyze Polarization->Analyze SaltSpray->Analyze Cost Evaluate Costs (Material, Application, Disposal) Analyze->Cost Safety Assess Health and Environmental Impact Cost->Safety Decision Final Selection of Corrosion Protection System Safety->Decision

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the structural and electronic properties of several divalent metal chromates, including lead (PbCrO₄), strontium (SrCrO₄), and barium (BaCrO₄), based on available Density Functional Theory (DFT) studies. While the primary focus of this guide was to include a comprehensive comparison with tin chromate, a thorough literature search did not yield specific DFT-calculated data for either tin(II) chromate (SnCrO₄) or tin(IV) chromate (Sn(CrO₄)₂). The information presented herein is compiled from various theoretical studies to provide a centralized resource for researchers in materials science and related fields.

Data Presentation: Structural and Electronic Properties

The following tables summarize the key structural and electronic parameters of lead, strontium, and barium chromates as determined by DFT calculations. It is important to note that DFT-calculated band gaps can be underestimated compared to experimental values, and the specific functional and computational setup used in the cited studies can influence the results.

Table 1: Comparison of DFT-Calculated Structural Parameters for Divalent Metal Chromates

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Lead Chromate (PbCrO₄) MonoclinicP2₁/n~7.091~7.398~6.782~102.51
OrthorhombicPnma----
Strontium Chromate (SrCrO₄) MonoclinicP2₁/n6.73 - 7.0837.33 - 7.3886.771 - 7.07103.1 - 104
Barium Chromate (BaCrO₄) OrthorhombicPnma9.1135.5287.33690

Table 2: Comparison of DFT-Calculated Electronic Properties for Divalent Metal Chromates

CompoundDFT Functional (where specified)Calculated Band Gap (eV)Electronic Nature
Lead Chromate (PbCrO₄) SR-DFT / SOC-DFT1.73 / 1.65 (indirect, monoclinic)Semiconductor
SR-DFT / SOC-DFT1.96 / 1.86 (orthorhombic)Semiconductor
PBE1.88 (orthorhombic)Semiconductor
Strontium Chromate (SrCrO₄) Not Specified3.2 - 3.5Semiconductor
Barium Chromate (BaCrO₄) Not SpecifiedData not availableInsulator/Semiconductor

Note on Zinc Chromate (ZnCrO₄): While DFT studies on the related spinel compound Zinc Chromite (ZnCr₂O₄) are available, specific DFT data for simple zinc chromate (ZnCrO₄) regarding its lattice parameters and band gap were not prominently found in the literature search.

Experimental and Computational Methodologies

The data presented in this guide are derived from first-principles calculations based on Density Functional Theory. The general workflow for such a computational study is outlined below. The specific exchange-correlation functionals, basis sets, and software packages used can vary between studies, leading to slight differences in the reported values.

General DFT Calculation Protocol:

  • Crystal Structure Definition: The initial crystal structure of the chromate compound, often based on experimental data (e.g., from X-ray diffraction), is used as the input.

  • Structural Optimization: The lattice parameters and atomic positions are fully relaxed to find the minimum energy configuration. This is typically done by minimizing the forces on the atoms and the stress on the unit cell.

  • Electronic Structure Calculation: Once the optimized geometry is obtained, a self-consistent field (SCF) calculation is performed to determine the ground-state electronic structure. This provides information about the electron density and the Kohn-Sham orbitals.

  • Property Calculation: Post-SCF calculations are performed to determine properties of interest.

    • Band Structure: The electronic band structure is calculated along high-symmetry directions in the Brillouin zone to determine the band gap and whether it is direct or indirect.

    • Density of States (DOS): The DOS is calculated to understand the contribution of different atomic orbitals to the electronic states.

Visualization of a Comparative DFT Workflow

The following diagram illustrates a typical workflow for a comparative DFT study of different metal chromate compounds.

DFT_Workflow cluster_inputs Input Structures cluster_dft DFT Calculations cluster_outputs Comparative Analysis SnCrO4 This compound (Hypothetical) Optimization Structural Optimization (Lattice Parameters, Atomic Positions) SnCrO4->Optimization PbCrO4 Lead Chromate PbCrO4->Optimization SrCrO4 Strontium Chromate SrCrO4->Optimization BaCrO4 Barium Chromate BaCrO4->Optimization Electronic Electronic Structure Calculation (SCF, Band Structure, DOS) Optimization->Electronic Structural_Params Structural Parameters (Lattice Constants, Crystal System) Electronic->Structural_Params Electronic_Props Electronic Properties (Band Gap, Density of States) Electronic->Electronic_Props Comparison Property Comparison and Trend Analysis Structural_Params->Comparison Electronic_Props->Comparison

Caption: A flowchart of a comparative DFT study on metal chromates.

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Tin Chromate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Tin chromate, a compound presenting significant health and environmental hazards, demands a rigorous and informed disposal protocol. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound waste, ensuring the protection of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Hazard Assessment

This compound contains chromium, which can exist in different oxidation states. The chromate ion (CrO₄²⁻) implies the presence of hexavalent chromium (Cr(VI)), a known carcinogen and environmental toxin.[1][2] Therefore, all waste containing this compound must be treated as hazardous.[3]

Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes, at a minimum:

  • Chemical safety goggles and a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat or apron[4]

All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent inhalation of hazardous dust or aerosols.[1][5] Emergency safety equipment, such as safety showers and eyewash stations, must be readily accessible.[1][5]

Waste Characterization and Disposal Pathways

The initial and most critical step in the disposal process is the characterization of the waste. For this compound, the primary hazard is the presence of hexavalent chromium. The disposal procedure is therefore dictated by the need to mitigate the toxicity of Cr(VI).

Waste TypeHazard ClassificationPrimary HazardRecommended Disposal Pathway
Solid this compound Hazardous WasteHexavalent Chromium (Cr(VI)), Tin CompoundsIn-lab chemical reduction and precipitation followed by collection by a certified hazardous waste contractor.
Aqueous Solutions Containing this compound Hazardous WasteDissolved Hexavalent Chromium (Cr(VI)), Dissolved Tin IonsIn-lab chemical reduction and precipitation followed by collection of the resulting solid by a certified hazardous waste contractor.
Contaminated Labware and PPE Hazardous WasteResidual this compoundCollection in a designated, sealed, and impermeable container for disposal by a certified hazardous waste contractor.[3]

Experimental Protocol: In-Lab Treatment of this compound Waste

For small quantities of this compound waste generated in a laboratory setting, an in-lab treatment process is recommended to reduce the toxicity of the waste before its final disposal. This multi-step process involves the reduction of highly toxic hexavalent chromium to the less toxic trivalent chromium, followed by precipitation of both chromium and tin as insoluble hydroxides.

Objective: To convert soluble and highly toxic this compound into a more stable, solid, and less toxic form for final disposal.

Materials:

  • Sodium metabisulfite (Na₂S₂O₅) or sodium thiosulfate (Na₂S₂O₃)[5]

  • 1 M Sodium hydroxide (NaOH) solution[4]

  • Sulfuric acid (H₂SO₄) (if acidification is needed)

  • pH indicator paper or a pH meter

  • Appropriate beakers and stirring equipment

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Methodology:

  • Preparation and Acidification:

    • In a chemical fume hood, carefully transfer the aqueous this compound waste to a large, suitable beaker. For solid waste, dissolve it in a minimal amount of water.

    • Acidify the solution to a pH of 2-3 by slowly adding sulfuric acid while stirring. This step is crucial for the effective reduction of Cr(VI).[5]

  • Reduction of Hexavalent Chromium:

    • While continuously stirring the acidified solution, slowly add a reducing agent such as sodium metabisulfite or sodium thiosulfate.[5]

    • The solution will change color as the Cr(VI) is reduced to Cr(III). Continue adding the reducing agent until the reaction is complete (e.g., the characteristic yellow/orange color of chromate disappears and a green color from Cr(III) may appear).

  • Precipitation of Chromium and Tin Hydroxides:

    • Slowly add 1 M sodium hydroxide (NaOH) solution dropwise while stirring to raise the pH of the solution.[4]

    • A precipitate of chromium(III) hydroxide (Cr(OH)₃) and tin(II) or tin(IV) hydroxide (Sn(OH)₂ or Sn(OH)₄) will form.[6]

    • Continuously monitor the pH and continue adding NaOH until the pH is between 7 and 9 to ensure complete precipitation.[4]

  • Separation and Final Disposal:

    • Allow the precipitate to settle for at least one hour.[4][6]

    • Separate the solid precipitate from the liquid supernatant by filtration or decantation.[6]

    • The supernatant liquid should be tested for residual chromium and tin content to ensure it meets local sewer discharge limits before disposal. If it does not, the precipitation process should be repeated.[6]

    • The solid precipitate is considered hazardous waste. It must be collected, dried, and placed in a designated solid hazardous waste container.[6]

Final Disposal Procedures

All treated and untreated this compound waste, including the precipitated solids and contaminated materials, must be disposed of through a licensed hazardous waste contractor.

  • Containerization: Use a compatible, in-good-condition container with a secure, tight-fitting lid.[6]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical constituents (e.g., "Treated this compound Waste (contains Chromium and Tin Hydroxides)").[3]

  • Storage: Store the sealed container in a designated and secure hazardous waste accumulation area, away from incompatible materials.[1][3]

This compound Disposal Workflow

TinChromateDisposal start Waste Generation (Solid or Aqueous this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize Waste as Hazardous (Contains Cr(VI)) fume_hood->characterize treatment In-Lab Chemical Treatment characterize->treatment acidify Acidify Solution (pH 2-3) treatment->acidify reduce Reduce Cr(VI) to Cr(III) (e.g., with Sodium Metabisulfite) acidify->reduce precipitate Precipitate as Hydroxides (add NaOH to pH 7-9) reduce->precipitate separate Separate Precipitate (Filtration/Decantation) precipitate->separate supernatant Test Supernatant (Check for residual Cr/Sn) separate->supernatant collect_solid Collect Solid Precipitate (Hazardous Waste) separate->collect_solid Solid dispose_liquid Dispose Supernatant per Local Regulations supernatant->dispose_liquid Meets Discharge Limits re_treat Repeat Precipitation supernatant->re_treat Exceeds Limits re_treat->precipitate containerize Containerize and Label 'Hazardous Waste' collect_solid->containerize storage Store in Designated Area containerize->storage end Dispose via Licensed Hazardous Waste Contractor storage->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can effectively manage this compound waste, ensuring a safe working environment and protecting the broader ecosystem. Always consult your institution's Environmental Health & Safety (EHS) office for specific guidance and to ensure compliance with all local and national regulations.[7][8]

References

Personal protective equipment for handling Tin chromate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Tin Chromate

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for research and drug development professionals. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Health Hazard Information

This compound and its related compounds present significant health risks. Chromates are known to be corrosive, skin sensitizers, and carcinogenic.[1][2] Inorganic tin compounds can cause irritation to the eyes, skin, and respiratory tract.[3][4][5] Short-term exposure through inhalation may lead to irritation, chest pain, and dizziness, while long-term exposure can result in more severe conditions, including lung damage and cancer.[2]

Quantitative Exposure Limits and Physical Properties

The following tables summarize key quantitative data for tin compounds and chromates.

Table 1: Occupational Exposure Limits

Compound FamilyRegulationExposure Limit (Time-Weighted Average)
Inorganic Tin Compounds (as Sn)OSHA PEL2 mg/m³ (8-hr TWA)[3]
ACGIH TLV2 mg/m³ (8-hr TWA)[6]
Canadian Provinces (AB, BC, ON, QC)2 mg/m³ (8-hr TWA)[6]
Chromates (as Cr)NIOSH REL0.001 mg/m³ (10-hr TWA)[7][8]
ACGIH TLV0.001 mg/m³ (8-hr TWA)[7][8]
OSHA PEL0.1 mg/m³ (Ceiling)[7][8]
IDLH15 mg/m³[7][8]

Table 2: Physical and Chemical Properties

SubstancePropertyValue
TinMelting Point231.9 °C / 449 °F[3][4]
Boiling Point2507 °C / 4545 °F[3]
Relative Density7.31 g/cm³ (at 25 °C)[4]
Water SolubilityInsoluble (Slightly soluble in hot water)[3][4]
Calcium Chromate*Melting Point200 °C / 392 °F[7]
Specific Gravity2.9 (water = 1)[7]
Water SolubilitySlightly soluble[7]

Note: Data for Calcium Chromate is provided as a representative example for chromate compounds.

Operational and Disposal Plans

Personal Protective Equipment (PPE)

A systematic review of the work process is necessary to ensure that appropriate risk management measures and PPE are in place.[1]

  • Eye Protection : Tightly fitting safety goggles are mandatory.[1] A full-face shield is required where there is a risk of splashes.[1][9]

  • Hand Protection : Use chemical-resistant gloves made of materials such as butyl rubber, fluorinated rubber, polychloroprene, or polyvinyl chloride.[1] Gloves must be changed immediately if contaminated.[1]

  • Body Protection : A chemical-resistant protective suit and appropriate footwear are necessary to prevent skin contact.[1] For tasks with significant exposure potential, a corrosive-resistant apron and gauntlets should be considered.[10]

  • Respiratory Protection : The selection of respiratory protection depends on the anticipated exposure level.

    • Lower Exposure Potential : A P3 filter mask is recommended for potential exposure to dusts or aerosols.[1]

    • Higher Exposure Potential : A half-face or full-face respirator with a P3 filter is appropriate.[11] In areas with limited ventilation, a supplied-air respirator may be necessary.[11] For inorganic tin compounds, respirator selection is based on the concentration, ranging from a quarter-mask respirator at up to 10 mg/m³ to a full-facepiece self-contained breathing apparatus for unknown or IDLH conditions.[3]

Handling and Storage Procedures
  • Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a fume hood equipped with a HEPA filter to evacuate chromates at the source.[11][12]

  • Safe Handling Practices :

    • Avoid generating dust during handling.[2][4]

    • Wash hands thoroughly with soap and water after handling the material.[4][6]

    • Contaminated work clothing should not be allowed out of the workplace and must be properly cleaned before reuse.[13][14]

    • Do not eat, drink, or smoke in areas where this compound is handled.[6]

  • Storage : Store this compound in tightly closed, properly labeled containers in a cool, dry, and well-ventilated area.[7][13] Keep it away from incompatible materials such as combustibles and strong acids.[7]

Disposal Plan
  • Waste Collection : All this compound waste, including contaminated materials, should be collected in appropriate, sealed containers for disposal.[2]

  • Disposal Method : Dispose of waste in accordance with all local, regional, national, and international regulations.[6] Contact a licensed professional waste disposal service. Do not empty into drains or sewers.[7][15]

  • Contaminated Packaging : Handle contaminated packages in the same manner as the substance itself.[15]

Emergency Procedures

Spill Response

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_PPE Personal Protection cluster_Cleanup Spill Cleanup Procedure cluster_Final_Steps Post-Cleanup Evacuate 1. Evacuate Area & Restrict Access Assess 2. Assess Spill Severity Evacuate->Assess Don_PPE 3. Don Appropriate PPE (Full-face respirator, chemical suit, heavy-duty gloves) Assess->Don_PPE Ventilate 4. Ensure Adequate Ventilation Don_PPE->Ventilate Contain 5. Contain the Spill Ventilate->Contain Moisten 6. Moisten Material (to prevent dust) Contain->Moisten Collect 7. Collect with HEPA-filter vacuum or non-sparking tools Moisten->Collect Containerize 8. Place in sealed, labeled waste container Collect->Containerize Decontaminate 9. Decontaminate Area & Equipment Containerize->Decontaminate Dispose 10. Dispose of Waste via Hazardous Waste Program Decontaminate->Dispose Report 11. Report the Incident Dispose->Report

First Aid Measures
  • Eye Contact : Immediately flush the eyes with large amounts of water for at least 15-20 minutes, removing contact lenses if possible.[4] Seek immediate medical attention.[5]

  • Skin Contact : Remove all contaminated clothing, shoes, and jewelry immediately.[2] Wash the affected skin area with soap and plenty of water for at least 15-20 minutes.[2] Seek medical attention if irritation persists.[4]

  • Inhalation : Move the individual to fresh air immediately.[4] If breathing has stopped, perform artificial respiration.[2] Seek immediate medical attention.[3]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.[3][5]

Note: The search results did not contain specific experimental protocols for citation. The information provided is based on general safety data sheets and guidelines for handling chromates and tin compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.